molecular formula C12H17FN2 B15617477 4-fluoro MBZP

4-fluoro MBZP

Número de catálogo: B15617477
Peso molecular: 208.27 g/mol
Clave InChI: KFMDNJJTGINMCS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-fluoro MBZP is a useful research compound. Its molecular formula is C12H17FN2 and its molecular weight is 208.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-[(4-fluorophenyl)methyl]-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2/c1-14-6-8-15(9-7-14)10-11-2-4-12(13)5-3-11/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFMDNJJTGINMCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 4-fluoro MBZP

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: 4-fluoro MBZP (4-fluoromethylbenzylpiperazine) is a novel psychoactive substance (NPS). As of the date of this document, there is a significant lack of direct experimental data on its pharmacological profile. The following guide is based on the pharmacology of its parent compound, benzylpiperazine (BZP), and other structurally related piperazine (B1678402) derivatives. The mechanism of action, quantitative data, and experimental protocols described herein are therefore inferred and should be considered hypothetical until validated by direct experimental evidence for this compound.

Introduction

This compound is a synthetic stimulant belonging to the piperazine chemical class. It is a derivative of benzylpiperazine (BZP), with a fluorine atom substituted on the 4-position of the benzyl (B1604629) ring.[1] Its emergence as a novel psychoactive substance necessitates a comprehensive understanding of its likely mechanism of action to inform research, forensic analysis, and public health initiatives.[1] This guide synthesizes the available information on structurally similar compounds to provide a detailed, albeit inferred, overview of the core pharmacology of this compound.

Presumed Core Mechanism of Action

Based on its structural similarity to BZP, this compound is presumed to act as a central nervous system stimulant with a primary mechanism involving the modulation of monoaminergic systems.[2][3] The core actions are likely twofold:

  • Monoamine Transporter Inhibition and Release: this compound is expected to inhibit the reuptake of dopamine (B1211576) (DA) and serotonin (B10506) (5-HT) by binding to the dopamine transporter (DAT) and the serotonin transporter (SERT).[2][4] It may also act as a substrate for these transporters, leading to the non-vesicular release (efflux) of these neurotransmitters from the presynaptic neuron into the synapse.[4][5] This dual action increases the extracellular concentrations of dopamine and serotonin, leading to enhanced dopaminergic and serotonergic neurotransmission.

  • Serotonin Receptor Agonism: Some evidence suggests that phenylpiperazine compounds can be utilized to study 5-HT2 receptors.[6][7] Therefore, it is plausible that this compound may also exhibit direct agonist activity at certain serotonin receptor subtypes, potentially contributing to its overall psychoactive effects.

The fluorination at the para-position of the benzyl ring may influence its metabolic stability and affinity for its targets compared to the parent compound BZP.

Quantitative Data from Structurally Related Compounds

To date, no specific binding affinities (Ki) or functional potencies (IC50/EC50) for this compound have been published. The following tables summarize quantitative data for the parent compound, benzylpiperazine (BZP), and a related phenylpiperazine, trifluoromethylphenylpiperazine (TFMPP), to provide a comparative context.

Table 1: Monoamine Transporter Activity of Benzylpiperazine (BZP)

CompoundTransporterAssay TypeValue (nM)
BZPDATNeurotransmitter Release (EC50)175
BZPNETNeurotransmitter Release (EC50)62
BZPSERTNeurotransmitter Release (EC50)6050

Data sourced from a study on benzylpiperazine's effects on monoamine transporters.[5]

Table 2: Serotonin Receptor Binding Affinity of Trifluoromethylphenylpiperazine (TFMPP)

CompoundReceptor SubtypeAssay TypeValue (Ki, nM)
TFMPP5-HT1ARadioligand Binding130
TFMPP5-HT1BRadioligand Binding160-180
TFMPP5-HT1DRadioligand Binding130
TFMPP5-HT2ARadioligand Binding290
TFMPP5-HT2CRadioligand Binding130

This data illustrates the interaction of a related phenylpiperazine with various serotonin receptors.[8][9] Note that TFMPP is not considered a highly selective ligand.[10]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the presumed signaling pathways affected by this compound and a general workflow for its pharmacological characterization.

Presumed Dopaminergic and Serotonergic Pathways of this compound cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA DA Dopamine (DA) L_DOPA->DA VMAT2_DA VMAT2 DA->VMAT2_DA Vesicle_DA Synaptic Vesicle (DA) VMAT2_DA->Vesicle_DA DA_synapse DA Vesicle_DA->DA_synapse Release DAT Dopamine Transporter (DAT) DAT->DA Efflux Tryptophan Tryptophan Five_HTP 5-HTP Tryptophan->Five_HTP Serotonin Serotonin (5-HT) Five_HTP->Serotonin VMAT2_5HT VMAT2 Serotonin->VMAT2_5HT Vesicle_5HT Synaptic Vesicle (5-HT) VMAT2_5HT->Vesicle_5HT Serotonin_synapse 5-HT Vesicle_5HT->Serotonin_synapse Release SERT Serotonin Transporter (SERT) SERT->Serotonin Efflux Four_F_MBZP This compound Four_F_MBZP->DAT Inhibition Four_F_MBZP->SERT Inhibition HT_receptor 5-HT Receptors Four_F_MBZP->HT_receptor Agonism? DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors DA_synapse->DA_receptor Serotonin_synapse->SERT Reuptake Serotonin_synapse->HT_receptor Signal_DA Dopaminergic Signaling DA_receptor->Signal_DA Signal_5HT Serotonergic Signaling HT_receptor->Signal_5HT

Caption: Presumed mechanism of this compound on dopaminergic and serotonergic synapses.

Experimental Workflow for Pharmacological Characterization start Test Compound (this compound) binding_assay Radioligand Binding Assays (DAT, SERT, 5-HT Receptors) start->binding_assay functional_assay Functional Assays start->functional_assay data_analysis Data Analysis (Ki, IC50, EC50) binding_assay->data_analysis uptake_inhibition Monoamine Uptake Inhibition Assay functional_assay->uptake_inhibition calcium_flux Calcium Flux Assay (for 5-HT2 Receptors) functional_assay->calcium_flux uptake_inhibition->data_analysis calcium_flux->data_analysis profile Pharmacological Profile data_analysis->profile

Caption: A generalized workflow for the in vitro characterization of this compound.

Detailed Experimental Protocols (Hypothetical)

The following are representative protocols for key experiments to determine the pharmacological profile of a compound like this compound. These are based on standard methodologies for characterizing monoamine transporter inhibitors and receptor ligands.[11][12][13][14][15][16][17][18]

Objective: To determine the binding affinity (Ki) of this compound for the dopamine and serotonin transporters.

Materials:

  • HEK293 cells stably expressing human DAT (hDAT) or human SERT (hSERT).

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

  • Radioligands: [³H]WIN 35,428 for DAT, [³H]citalopram for SERT.

  • Non-specific binding inhibitors: GBR 12909 (for DAT), fluoxetine (B1211875) (for SERT).

  • 96-well plates, filter mats (GF/B), scintillation fluid, and a microplate scintillation counter.

Protocol:

  • Membrane Preparation: Culture hDAT- or hSERT-expressing HEK293 cells and harvest. Homogenize cells in ice-cold buffer and centrifuge to pellet membranes. Wash and resuspend the membrane pellet in assay buffer. Determine protein concentration using a BCA assay.

  • Assay Setup: In a 96-well plate, add assay buffer, the cell membrane preparation (e.g., 20-40 µg protein/well), a fixed concentration of radioligand (at its approximate Kd value), and varying concentrations of this compound (e.g., 0.1 nM to 100 µM).

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Dry the filter mats, add scintillation fluid, and measure radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine the IC50 value by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Objective: To measure the functional potency (IC50) of this compound to inhibit dopamine and serotonin uptake.

Materials:

  • HEK293 cells expressing hDAT or hSERT, plated in 96-well plates.

  • Assay buffer (e.g., Krebs-HEPES buffer).

  • Radiolabeled substrates: [³H]dopamine or [³H]serotonin.

  • Scintillation fluid and a microplate scintillation counter.

Protocol:

  • Cell Culture: Plate transporter-expressing cells in 96-well plates and grow to confluence.

  • Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells with varying concentrations of this compound or vehicle for 10-15 minutes at room temperature.

  • Uptake Initiation: Add a fixed concentration of [³H]dopamine or [³H]serotonin to each well to initiate uptake.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Lysis and Quantification: Lyse the cells (e.g., with 1% SDS), add scintillation fluid, and measure the radioactivity to quantify the amount of substrate taken up by the cells.

  • Data Analysis: Plot the percentage of inhibition against the concentration of this compound and determine the IC50 value using non-linear regression.

Objective: To assess the ability of this compound to activate Gq-coupled 5-HT2 receptors, measured by changes in intracellular calcium.

Materials:

  • HEK293 cells expressing a human 5-HT2 receptor subtype (e.g., 5-HT2A).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A fluorescence plate reader with an injection system (e.g., FLIPR or FlexStation).

Protocol:

  • Cell Plating: Plate the 5-HT2 receptor-expressing cells in black-walled, clear-bottom 96-well plates.

  • Dye Loading: Incubate the cells with a calcium-sensitive dye in assay buffer for 45-60 minutes at 37°C in the dark.

  • Baseline Measurement: Wash the cells to remove excess dye. Measure the baseline fluorescence for a short period using the fluorescence plate reader.

  • Compound Addition: Add varying concentrations of this compound to the wells using the instrument's integrated fluidics.

  • Signal Detection: Immediately after compound addition, continuously measure the fluorescence signal for several minutes to detect changes in intracellular calcium concentration.

  • Data Analysis: Calculate the change in fluorescence from baseline. Determine the EC50 value by plotting the response against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Conclusion

While direct pharmacological data for this compound is currently unavailable, its structural relationship to benzylpiperazine provides a strong basis for its presumed mechanism of action as a dopamine and serotonin releasing agent and reuptake inhibitor. The fluorination of the benzyl ring is a common strategy in medicinal chemistry that can alter potency, selectivity, and metabolic stability, suggesting that the pharmacological profile of this compound may differ from that of BZP. The experimental protocols outlined in this guide provide a roadmap for the systematic in vitro characterization of this and other novel psychoactive substances. Further research is imperative to definitively elucidate the pharmacological and toxicological profile of this compound.

References

Unraveling the Pharmacological Profile of 4-fluoro MBZP: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-fluoro Methylbenzylpiperazine (4-fluoro MBZP), also known as 4F-MBZP, is a novel psychoactive substance (NPS) classified as a piperazine (B1678402) derivative.[1][2] As a structural analog of benzylpiperazine (BZP), it has appeared in the recreational drug market, prompting interest from the scientific and forensic communities.[1][2] This technical guide provides a comprehensive overview of the currently available pharmacological information for this compound, addresses the significant gaps in quantitative data, and offers insights based on related compounds.

Chemical and Physical Properties

A clear understanding of the physicochemical characteristics of this compound is fundamental for its study. The key properties are summarized in the table below.

PropertyValueReference
Formal Name 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine[2]
Synonyms 4-Fluoro-MBZP, 4-Fluoro-Methylbenzylpiperazine[2]
CAS Number 144734-44-1[2]
Molecular Formula C₁₂H₁₇FN₂[2][3]
Molecular Weight 208.3 g/mol [2][3]
Solubility Soluble in PBS (pH 7.2) at ≥10mg/mL; Sparingly soluble in DMSO (1-10 mg/ml)[4]
Storage -20°C[5]

Presumed Pharmacological Profile

Direct pharmacological studies on this compound are currently lacking in the published scientific literature.[1][2] However, based on its structural similarity to BZP and other piperazine derivatives, its mechanism of action is presumed to involve the modulation of monoaminergic systems.

Mechanism of Action (Hypothesized)

It is hypothesized that this compound acts as a stimulant by:

This dual action would lead to an increase in the extracellular concentrations of dopamine and serotonin, resulting in its stimulant effects. BZP analogs have been shown to increase extracellular dopamine by 200–300% at 10 μM concentrations.[3] Some sources also suggest a potential interaction with 5-HT2 receptors, though this remains to be experimentally verified.[6][7]

The introduction of a fluorine atom at the para position of the benzyl (B1604629) ring is a common strategy in medicinal chemistry to enhance metabolic stability and modulate pharmacokinetic profiles.[3]

Quantitative Data: A Notable Absence

A thorough search of the scientific literature reveals a significant absence of quantitative pharmacological data for this compound. Key parameters such as receptor binding affinities (e.g., Kᵢ, IC₅₀ values) and functional potencies (e.g., EC₅₀ values) at specific monoamine transporters or receptors have not been reported. This lack of data prevents a detailed comparison with other psychoactive compounds and highlights the need for further research in this area.

Experimental Protocols: Extrapolations and General Methodologies

While specific experimental protocols for the synthesis and pharmacological evaluation of this compound are not detailed in the literature, methodologies employed for similar piperazine derivatives can be adapted.

Synthesis

A plausible synthetic route for this compound, based on general methods for N-benzylation of piperazines, would involve the reaction of 1-methylpiperazine (B117243) with 4-fluorobenzyl chloride.

In Vitro Pharmacological Assays

To characterize the pharmacological profile of this compound, the following in vitro assays would be essential:

  • Receptor Binding Assays: Radioligand binding assays using cell membranes expressing human dopamine transporters (DAT), serotonin transporters (SERT), and norepinephrine (B1679862) transporters (NET), as well as various dopamine and serotonin receptor subtypes, would be necessary to determine the binding affinities.

  • Neurotransmitter Uptake Assays: Synaptosomal preparations or cell lines expressing monoamine transporters can be used to measure the inhibitory effect of this compound on the uptake of radiolabeled dopamine, serotonin, and norepinephrine.

  • Neurotransmitter Release Assays: In vitro microdialysis or superfusion techniques with pre-loaded synaptosomes can be employed to quantify the ability of this compound to induce the release of monoamines.

In Vivo Behavioral Assays

Animal models are crucial for understanding the physiological and behavioral effects of this compound. Standard in vivo studies for assessing stimulant properties include:

  • Locomotor Activity: Measuring changes in spontaneous movement in rodents.

  • Drug Discrimination Studies: Training animals to distinguish between the subjective effects of this compound and saline.

  • Intracranial Self-Stimulation (ICSS): Assessing the rewarding and reinforcing properties of the compound.

Visualizing the Hypothesized Mechanism and Workflow

To conceptualize the presumed mechanism of action and the necessary experimental workflow, the following diagrams are provided.

Hypothesized_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 4F_MBZP This compound Vesicles Dopamine/Serotonin Vesicles 4F_MBZP->Vesicles Stimulates Release DAT_SERT Dopamine/Serotonin Transporters (DAT/SERT) 4F_MBZP->DAT_SERT Inhibits Reuptake DA_5HT Dopamine (DA) & Serotonin (5-HT) Vesicles->DA_5HT Exocytosis DA_5HT->DAT_SERT Reuptake Receptors Postsynaptic Receptors DA_5HT->Receptors Binding

Caption: Hypothesized mechanism of this compound in the synapse.

Experimental_Workflow Synthesis Chemical Synthesis of this compound In_Vitro In Vitro Assays Synthesis->In_Vitro In_Vivo In Vivo Studies Synthesis->In_Vivo Binding Receptor Binding (Ki values) In_Vitro->Binding Uptake Neurotransmitter Uptake (IC50 values) In_Vitro->Uptake Release Neurotransmitter Release (EC50 values) In_Vitro->Release Data_Analysis Data Analysis and Pharmacological Profile Binding->Data_Analysis Uptake->Data_Analysis Release->Data_Analysis Locomotor Locomotor Activity In_Vivo->Locomotor Discrimination Drug Discrimination In_Vivo->Discrimination ICSS Intracranial Self-Stimulation In_Vivo->ICSS Locomotor->Data_Analysis Discrimination->Data_Analysis ICSS->Data_Analysis

Caption: Recommended experimental workflow for characterizing this compound.

Toxicology and Legal Status

There is no formal toxicological data available for this compound.[1][2] Any potential toxicity is inferred from related piperazine compounds, which have been associated with adverse effects such as seizures, hyperthermia, and cardiotoxicity at high doses.[3] The legal status of this compound is variable by jurisdiction. For instance, it is not currently a scheduled substance in the United States.[1][2]

Conclusion and Future Directions

This compound is a novel psychoactive substance with a presumed stimulant mechanism of action mediated through the dopaminergic and serotonergic systems. A significant knowledge gap exists regarding its specific pharmacological properties, as quantitative data on its receptor binding affinities, transporter interactions, and in vivo effects are absent from the scientific literature. The information presented in this guide is largely based on extrapolation from its structural analogs.

Future research should prioritize the comprehensive in vitro and in vivo characterization of this compound to elucidate its precise pharmacological profile and toxicological risks. Such studies are essential for informing public health and regulatory bodies and for providing the scientific community with a clearer understanding of this emerging compound.

References

In Vitro Metabolism of 4-fluoro MBZP: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-fluoro Methylbenzylpiperazine (4-fluoro MBZP or 4F-MBZP) is a novel psychoactive substance (NPS) belonging to the piperazine (B1678402) class, structurally analogous to benzylpiperazine (BZP).[1][2] While its pharmacological and toxicological profiles are not yet fully elucidated, understanding its metabolic fate is crucial for predicting its duration of action, potential for drug-drug interactions, and toxicological risk. This technical guide outlines a comprehensive in vitro approach to characterizing the metabolism of this compound. It details hypothesized metabolic pathways based on existing knowledge of similar compounds, provides detailed experimental protocols for metabolite identification and enzyme kinetics, and presents a framework for data interpretation and visualization.

Introduction

This compound has emerged as a designer drug, with its identification in forensic samples reported in recent years.[1][3] Structurally, it is characterized by a 4-fluorobenzyl group attached to a methylpiperazine moiety.[1][2] The metabolism of structurally related piperazine derivatives, such as N-benzylpiperazine (BZP), typically involves Phase I and Phase II biotransformations.[4][5] Phase I reactions for piperazine compounds often include N-dealkylation, aromatic hydroxylation, and piperazine ring oxidation, primarily catalyzed by Cytochrome P450 (CYP) enzymes.[4][6] Phase II metabolism commonly involves the conjugation of Phase I metabolites with glucuronic acid.[5]

This guide proposes a systematic in vitro investigation to elucidate the metabolic pathways of this compound, identify the enzymes responsible for its biotransformation, and quantify the kinetics of these processes.

Hypothesized Metabolic Pathways of this compound

Based on the metabolism of BZP and other piperazine-containing drugs, the following metabolic pathways for this compound are hypothesized:

  • N-Dealkylation: Cleavage of the methyl group from the piperazine ring to form 4-fluorobenzylpiperazine. This is a common metabolic route for N-alkylated piperazines.[6]

  • Aromatic Hydroxylation: Addition of a hydroxyl group to the fluorobenzyl ring.

  • Piperazine Ring Oxidation: Oxidation of the piperazine ring can lead to the formation of various metabolites, including ring-opened products.[7]

  • Phase II Conjugation: Glucuronidation of hydroxylated metabolites.

These potential pathways are visualized in the diagram below.

Metabolic Pathway of this compound Hypothesized Metabolic Pathway of this compound This compound This compound 4-fluorobenzylpiperazine 4-fluorobenzylpiperazine (N-Dealkylation) This compound->4-fluorobenzylpiperazine CYP450 Hydroxylated Metabolite Aromatic Hydroxylated Metabolite This compound->Hydroxylated Metabolite CYP450 Piperazine Ring-Opened Metabolite Piperazine Ring-Opened Metabolite This compound->Piperazine Ring-Opened Metabolite CYP450 Glucuronide Conjugate Glucuronide Conjugate (Phase II) Hydroxylated Metabolite->Glucuronide Conjugate UGTs

Caption: Hypothesized metabolic pathways of this compound.

Experimental Protocols

A tiered approach is recommended to investigate the in vitro metabolism of this compound.

Microsomal Stability Assay

This assay determines the intrinsic clearance of this compound in human liver microsomes (HLMs).

Materials:

  • This compound

  • Human Liver Microsomes (pooled)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (e.g., a structurally similar but chromatographically distinct compound)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).

  • Pre-incubate HLMs with this compound in phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold ACN containing the internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

  • A control incubation without the NADPH regenerating system should be run in parallel to account for non-enzymatic degradation.

The workflow for this assay is depicted below.

Microsomal Stability Assay Workflow Workflow for Microsomal Stability Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep1 Prepare this compound stock inc1 Pre-incubate HLM and this compound at 37°C prep1->inc1 prep2 Prepare HLM suspension prep2->inc1 prep3 Prepare NADPH regenerating system inc2 Initiate reaction with NADPH system prep3->inc2 inc1->inc2 inc3 Incubate at 37°C inc2->inc3 an1 Quench reaction at time points inc3->an1 an2 Protein precipitation an1->an2 an3 Centrifugation an2->an3 an4 LC-MS/MS analysis of supernatant an3->an4

Caption: Experimental workflow for the microsomal stability assay.

Metabolite Identification

This experiment aims to identify the major metabolites of this compound formed in HLMs.

Materials:

  • Same as for the microsomal stability assay, with the addition of:

  • High-resolution mass spectrometer (HRMS), such as a Q-TOF or Orbitrap instrument.

Procedure:

  • Follow the incubation procedure as described for the microsomal stability assay, but with a higher concentration of this compound and a longer incubation time (e.g., 60 minutes) to generate sufficient quantities of metabolites.

  • After quenching and centrifugation, analyze the supernatant using LC-HRMS.

  • Compare the chromatograms of the test incubation with a control incubation (without NADPH) to identify peaks corresponding to metabolites.

  • Utilize the accurate mass data from the HRMS to propose elemental compositions for the metabolites.

  • Perform MS/MS fragmentation analysis to elucidate the structures of the identified metabolites.

CYP450 Reaction Phenotyping

This determines which specific CYP450 enzymes are responsible for the metabolism of this compound. Two common methods are:

  • Incubation with recombinant human CYP enzymes: Individual recombinant CYP enzymes are incubated with this compound and an NADPH regenerating system. The formation of metabolites is then monitored.

  • Incubation with HLMs in the presence of selective chemical inhibitors: HLMs are incubated with this compound and a selective inhibitor for a specific CYP enzyme. A reduction in metabolite formation compared to a control without the inhibitor indicates the involvement of that enzyme.

Procedure (using recombinant enzymes):

  • Incubate this compound with a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, 2B6, 2C9, 2C19, 2D6, 3A4) in the presence of an NADPH regenerating system.

  • After a set incubation time, quench the reactions and analyze for the formation of key metabolites by LC-MS/MS.

  • The enzymes that produce the highest levels of metabolites are the primary contributors to the metabolism of this compound.

Data Presentation

Quantitative data from these experiments should be presented in clear and concise tables.

Table 1: Microsomal Stability of this compound

ParameterValue
Half-life (t1/2, min)Calculated
Intrinsic Clearance (CLint, µL/min/mg protein)Calculated

Table 2: Metabolite Formation Kinetics in HLMs

MetaboliteApparent Km (µM)Apparent Vmax (pmol/min/mg protein)
M1 (e.g., N-desmethyl)DeterminedDetermined
M2 (e.g., Hydroxylated)DeterminedDetermined

Table 3: Relative Contribution of CYP450 Isoforms to this compound Metabolism

CYP450 IsoformRelative Contribution (%)
CYP1A2Determined
CYP2B6Determined
CYP2C9Determined
CYP2C19Determined
CYP2D6Determined
CYP3A4Determined

Conclusion

The in vitro metabolism of the novel psychoactive substance this compound can be systematically investigated using a combination of microsomal stability assays, metabolite identification with high-resolution mass spectrometry, and CYP450 reaction phenotyping. The methodologies outlined in this guide provide a robust framework for generating critical data on its metabolic fate. This information is essential for understanding its pharmacokinetic profile, potential for drug interactions, and for informing toxicological risk assessments. The hypothesized metabolic pathways, primarily involving N-dealkylation and aromatic hydroxylation by CYP450 enzymes, require experimental validation. The presented experimental designs and data presentation formats will aid researchers in conducting these studies and effectively communicating their findings.

References

The Neurochemical Profile of 4-fluoro MBZP: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-fluoro MBZP (1-(4-fluorobenzyl)-4-methylpiperazine) is a novel psychoactive substance (NPS) belonging to the benzylpiperazine class of compounds. While direct pharmacological and toxicological data on this compound are scarce, its structural similarity to benzylpiperazine (BZP) and other piperazine (B1678402) derivatives allows for a predictive analysis of its neurochemical effects. This technical guide provides a comprehensive overview of the anticipated neurochemical profile of this compound, drawing upon the established pharmacology of BZP and the principles of structure-activity relationships (SAR) for fluorinated analogues. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating this and related compounds.

Introduction

This compound (4F-MBZP) is a synthetic stimulant that has been identified in forensic samples and is available as an analytical reference standard.[1] As a derivative of benzylpiperazine, its mechanism of action is presumed to involve the modulation of monoaminergic neurotransmitter systems, specifically those involving dopamine (B1211576) (DA), serotonin (B10506) (5-HT), and norepinephrine (B1679862) (NE).[2][3] The introduction of a fluorine atom to the benzyl (B1604629) ring and a methyl group to the piperazine nitrogen are expected to modify the potency, selectivity, and metabolic stability of the parent compound, BZP. Understanding these potential alterations is critical for predicting its pharmacological effects and abuse liability.

Predicted Neurochemical Effects of this compound

The neurochemical effects of this compound are largely extrapolated from its parent compound, benzylpiperazine (BZP). BZP is known to be a "messy drug" due to its complex interactions with multiple components of the monoaminergic systems.[2][4]

Monoamine Transporter Interactions

BZP acts as a substrate-releasing agent at dopamine, norepinephrine, and serotonin transporters (DAT, NET, and SERT), triggering non-vesicular release of these neurotransmitters from presynaptic terminals. It also inhibits their reuptake.[5] This dual action leads to a significant increase in the synaptic concentrations of DA, NE, and 5-HT.[5]

The addition of a 4-fluoro substituent on the benzyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and, in some cases, alter receptor affinity. For instance, studies on other piperazine and piperidine (B6355638) derivatives have shown that a 4-fluoro substitution can be beneficial for binding to the dopamine transporter.[5] The N-methyl group on the piperazine ring, as seen in the parent compound methylbenzylpiperazine (MBZP), is known to produce effects very similar to BZP, albeit with a slightly weaker stimulant effect and a reduced tendency for negative side effects.[6]

Based on this, this compound is predicted to be a potent releaser and reuptake inhibitor at DAT and NET, with a comparatively weaker action at SERT, similar to BZP.

Table 1: Comparative Monoamine Transporter Activity of Benzylpiperazine (BZP)

Neurotransmitter TransporterActionEC50 for Release (nM)
Dopamine Transporter (DAT)Release/Reuptake Inhibition175
Norepinephrine Transporter (NET)Release/Reuptake Inhibition62
Serotonin Transporter (SERT)Release/Reuptake Inhibition6050

Data extrapolated from studies on Benzylpiperazine (BZP).[7] The EC50 values represent the concentration required to elicit a half-maximal release of the respective neurotransmitter.

Receptor Interactions

BZP also exhibits direct agonist activity at a range of serotonin receptors and antagonist activity at α2-adrenergic receptors.[7] The α2-adrenergic antagonism inhibits the negative feedback mechanism for norepinephrine release, further increasing synaptic NE levels.[7] It is plausible that this compound retains this receptor interaction profile.

Signaling Pathways

The primary signaling pathway affected by this compound is expected to be the G-protein coupled receptor (GPCR) cascade initiated by the increased synaptic concentrations of dopamine, norepinephrine, and serotonin.

Monoaminergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 4F_MBZP 4F_MBZP DAT Dopamine Transporter 4F_MBZP->DAT Inhibits Reuptake & Promotes Efflux NET Norepinephrine Transporter 4F_MBZP->NET SERT Serotonin Transporter 4F_MBZP->SERT DA DA DAT->DA Reuptake NE NE NET->NE Reuptake 5HT 5-HT SERT->5HT Reuptake DA_Vesicle Dopamine Vesicle DA_Vesicle->DA Release NE_Vesicle Norepinephrine Vesicle NE_Vesicle->NE Release 5HT_Vesicle Serotonin Vesicle 5HT_Vesicle->5HT Release D_Receptor Dopamine Receptor DA->D_Receptor A_Receptor Adrenergic Receptor NE->A_Receptor S_Receptor Serotonin Receptor 5HT->S_Receptor GPCR_Signaling GPCR Signaling Cascade D_Receptor->GPCR_Signaling A_Receptor->GPCR_Signaling S_Receptor->GPCR_Signaling

Caption: Predicted monoaminergic signaling pathway affected by this compound.

Experimental Protocols

While specific experimental data for this compound is not yet available, the following protocols are standard methodologies used to characterize the neurochemical profile of novel psychoactive substances like benzylpiperazine derivatives.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a compound to specific receptors and transporters.

Radioligand_Binding_Assay_Workflow Start Start Membrane_Prep Prepare cell membranes expressing target receptor/ transporter Start->Membrane_Prep Incubation Incubate membranes with radioligand and varying concentrations of 4F-MBZP Membrane_Prep->Incubation Filtration Separate bound from free radioligand via filtration Incubation->Filtration Scintillation Quantify bound radioligand using liquid scintillation counting Filtration->Scintillation Data_Analysis Calculate IC50 and Ki values Scintillation->Data_Analysis End End Data_Analysis->End

Caption: General workflow for a radioligand binding assay.

Protocol:

  • Membrane Preparation: Homogenize brain tissue or cultured cells expressing the target receptor/transporter (e.g., DAT, SERT, 5-HT2A) in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended.

  • Incubation: In a multi-well plate, incubate the membrane preparation with a specific radioligand (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of the test compound (this compound). Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known ligand).

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.[8]

In Vitro Neurotransmitter Release Assays

These assays measure the ability of a compound to induce the release of neurotransmitters from isolated nerve terminals (synaptosomes).

Protocol:

  • Synaptosome Preparation: Isolate synaptosomes from specific brain regions (e.g., striatum for dopamine) of rodents.

  • Radiolabeling: Incubate the synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]dopamine) to allow for its uptake into the nerve terminals.

  • Superfusion: Place the radiolabeled synaptosomes in a superfusion apparatus and wash with buffer to establish a stable baseline of radioactivity.

  • Drug Application: Introduce varying concentrations of this compound into the superfusion buffer and collect the superfusate in fractions.

  • Quantification: Measure the radioactivity in each fraction using a liquid scintillation counter to determine the amount of neurotransmitter released.

  • Data Analysis: Calculate the percentage of total neurotransmitter released at each drug concentration and determine the EC50 value.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brains of freely moving animals.[9]

Microdialysis_Workflow Start Start Probe_Implantation Surgically implant a microdialysis probe into a specific brain region Start->Probe_Implantation Perfusion Perfuse the probe with artificial cerebrospinal fluid (aCSF) Probe_Implantation->Perfusion Sample_Collection Collect dialysate samples containing extracellular neurotransmitters Perfusion->Sample_Collection Drug_Administration Administer 4F-MBZP systemically or locally Sample_Collection->Drug_Administration Continued_Sampling Continue collecting dialysate samples Drug_Administration->Continued_Sampling HPLC_Analysis Analyze neurotransmitter levels in dialysate using HPLC-ECD Continued_Sampling->HPLC_Analysis Data_Analysis Quantify changes in extracellular neurotransmitter concentrations HPLC_Analysis->Data_Analysis End End Data_Analysis->End

References

4-fluoro MBZP stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Predicted Stability and Degradation Pathways of 4-fluoro MBZP Disclaimer: Specific experimental data on the stability and degradation of this compound (4-fluorobenzylpiperazine) is not readily available in published literature. This guide is therefore based on the known stability of its parent compound, Benzylpiperazine (BZP), and general principles of pharmaceutical degradation for analogous structures. The presented data and pathways are predictive and intended to serve as a scientific guide for researchers, scientists, and drug development professionals.

Introduction

This compound (4-fluorobenzylpiperazine) is a research chemical and a derivative of benzylpiperazine. Understanding its stability and degradation profile is crucial for its synthesis, storage, formulation, and for predicting its metabolic fate. This document outlines the predicted degradation pathways, presents hypothetical stability data under various stress conditions, and provides detailed experimental protocols for its analysis.

Predicted Degradation Pathways

The chemical structure of this compound, featuring a piperazine (B1678402) ring, a benzyl (B1604629) group, and a fluorine-substituted aromatic ring, suggests several potential degradation pathways. The primary routes of degradation are predicted to be oxidation and photodegradation .

  • Oxidative Degradation: The piperazine ring is susceptible to oxidation, which can lead to N-oxidation and ring-opening byproducts. The benzylic carbon is also a potential site for oxidation, which could lead to the formation of a ketone.

  • Photodegradation: Aromatic compounds can be susceptible to photodegradation, especially in the presence of UV light. This can lead to the formation of various photolytic byproducts.

The presence of the electron-withdrawing fluorine atom on the benzene (B151609) ring is expected to slightly influence the electron density of the molecule, potentially affecting its susceptibility to oxidation compared to the parent BZP molecule.

G cluster_main Predicted Degradation of this compound cluster_oxidative Oxidative Degradation cluster_photo Photodegradation parent This compound n_oxide This compound N-oxide parent->n_oxide N-Oxidation ring_opened Ring-Opened Products parent->ring_opened Ring Opening ketone 4-fluorophenyl-(piperazin-1-yl)methanone parent->ketone Benzylic Oxidation photoproducts Various Photolytic Byproducts parent->photoproducts UV Exposure

Caption: Predicted degradation pathways of this compound.

Predicted Stability Data

The following tables summarize the predicted stability of this compound under various stress conditions. This data is hypothetical and based on typical degradation profiles of similar pharmaceutical compounds.

Table 1: Predicted Degradation of this compound under Thermal Stress

TemperatureTime (weeks)Predicted Degradation (%)Predicted Major Degradants
40°C4< 1%N-oxide
60°C42-5%N-oxide, Ring-opened products
80°C45-15%N-oxide, Ring-opened products, Ketone

Table 2: Predicted Degradation of this compound under Hydrolytic Conditions

pHTemperatureTime (weeks)Predicted Degradation (%)
2.0 (Acidic)40°C4< 2%
7.0 (Neutral)40°C4< 1%
10.0 (Basic)40°C4< 3%

Table 3: Predicted Degradation of this compound under Oxidative Stress

Oxidizing AgentConcentrationTime (hours)Predicted Degradation (%)Predicted Major Degradants
H₂O₂3%2410-25%N-oxide, Ring-opened products
AIBN0.1 M245-15%Various oxidative byproducts

Table 4: Predicted Photostability of this compound

Light SourceIntensityTime (hours)Predicted Degradation (%)
UV-A200 Wh/m²245-10%
UV-B20 Wh/m²2415-30%

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of this compound.

Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and pathways.

Objective: To accelerate the degradation of this compound under various stress conditions to predict its long-term stability and to generate potential degradants for analytical method development.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 60°C for 48 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Heat at 60°C for 48 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 48 hours.

    • Thermal Degradation: Store the solid drug substance and the stock solution at 80°C for 7 days.

    • Photodegradation: Expose the solid drug substance and the stock solution to UV light (e.g., 254 nm and 365 nm) in a photostability chamber for 7 days.

  • Sample Analysis: At specified time points, withdraw aliquots of the stressed samples. Neutralize the acid and base hydrolyzed samples. Dilute all samples to a suitable concentration and analyze by HPLC-UV and LC-MS.

G cluster_workflow Forced Degradation Experimental Workflow cluster_stress Apply Stress Conditions prep Prepare 1 mg/mL Stock Solution of this compound acid 1N HCl, 60°C prep->acid base 1N NaOH, 60°C prep->base oxide 3% H2O2, RT prep->oxide thermal 80°C prep->thermal photo UV Light prep->photo analysis Sample Analysis (HPLC-UV, LC-MS) acid->analysis base->analysis oxide->analysis thermal->analysis photo->analysis characterization Characterize Degradation Products analysis->characterization

Caption: Experimental workflow for a forced degradation study.

HPLC-UV Method for Stability Indicating Assay

Objective: To develop a stability-indicating HPLC method capable of separating this compound from its degradation products.

Instrumentation:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., 0.1% formic acid in water).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV spectrum of this compound (typically around 220-230 nm).

  • Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

LC-MS Method for Degradant Identification

Objective: To identify the chemical structures of the degradation products.

Instrumentation:

  • LC-MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an HPLC system.

  • Ionization Source: Electrospray ionization (ESI) in positive mode.

  • Mass Range: m/z 50-1000.

  • MS/MS Analysis: Perform fragmentation studies on the detected degradation products to elucidate their structures.

Conclusion

While specific data for this compound is lacking, this guide provides a robust framework for its stability assessment based on the behavior of analogous compounds. The predicted primary degradation pathways are oxidation and photodegradation. The provided experimental protocols offer a starting point for researchers to perform comprehensive stability studies, develop stability-indicating analytical methods, and characterize any potential degradation products. Such studies are paramount for ensuring the quality, safety, and efficacy of this compound in any research or development application.

In-Depth Technical Guide: 4-fluoro MBZP (CAS No. 144734-44-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the research and available data on the compound with CAS number 144734-44-1, identified as 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine, and commonly known as 4-fluoro MBZP (4-FMBZP). This compound is classified as a piperazine (B1678402) derivative and has emerged as a novel psychoactive substance (NPS) with presumed stimulant properties.[1] Due to its structural similarity to other benzylpiperazines, it is believed to exert its effects through interaction with monoamine systems in the central nervous system, particularly serotonergic and dopaminergic pathways.[1] This document summarizes the current state of knowledge, including its chemical properties, analytical characterization, and presumed pharmacological profile, and provides detailed experimental protocols relevant to its study.

Chemical and Physical Properties

This compound is a synthetic compound belonging to the benzylpiperazine class. Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 144734-44-1[2]
Formal Name 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine[2]
Synonyms 4-fluoro Methylbenzylpiperazine, 4F-MBZP[1]
Molecular Formula C₁₂H₁₇FN₂[2]
Molecular Weight 208.3 g/mol [2]
Appearance Solid (hydrochloride salt)[3]
Purity ≥98% (as a reference standard)[2]
Solubility Methanol: 10 mg/mL[2]

Presumed Pharmacological Profile

While specific pharmacological studies on this compound are limited, its mechanism of action is inferred from its structural relationship to benzylpiperazine (BZP) and other phenylpiperazine derivatives.[1][4] It is hypothesized to act as a monoamine releasing agent and/or reuptake inhibitor, with a potential affinity for serotonin (B10506) 5-HT₂ receptors.[4][5]

Putative Signaling Pathway

The following diagram illustrates the hypothetical signaling pathway for benzylpiperazine derivatives, including this compound, at a synapse. This pathway is based on the known mechanisms of similar compounds and represents a plausible, though not experimentally confirmed, model for this compound's action.

Putative_Signaling_Pathway_of_4_fluoro_MBZP cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO MAO VMAT2 VMAT2 vesicle Synaptic Vesicle (DA, 5-HT) VMAT2->vesicle DA_5HT_release DA/5-HT Release vesicle->DA_5HT_release Exocytosis DAT Dopamine (B1211576) Transporter (DAT) DAT->MAO SERT Serotonin Transporter (SERT) SERT->MAO DA DA DA_5HT_release->DA HT 5-HT DA_5HT_release->HT DA->DAT Reuptake D2R Dopamine D2 Receptor DA->D2R HT->SERT Reuptake HT2AR Serotonin 5-HT2A Receptor HT->HT2AR downstream Downstream Signaling D2R->downstream HT2AR->downstream compound This compound compound->DAT Inhibition (putative) compound->SERT Inhibition (putative) compound->DA_5HT_release Stimulation (putative)

Putative mechanism of action of this compound at the synapse.

Experimental Protocols

Detailed experimental data for this compound is primarily available from analytical studies. The following protocols are based on published methodologies for the characterization of this compound and standard assays for evaluating the biological activity of similar substances.

Synthesis of 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine

While a specific synthesis protocol for this compound has not been published in peer-reviewed literature, a plausible method based on the synthesis of other N-benzylpiperazine derivatives is outlined below.[6][7]

Synthesis_Workflow reagents 1-methylpiperazine (B117243) + 4-fluorobenzyl chloride reaction Nucleophilic Substitution (e.g., in Acetonitrile (B52724) with K2CO3) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine (this compound) purification->product

A plausible synthetic workflow for this compound.

Materials:

  • 1-methylpiperazine

  • 4-fluorobenzyl chloride

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Dichloromethane (B109758)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a stirred solution of 1-methylpiperazine (1.2 equivalents) and potassium carbonate (2.0 equivalents) in anhydrous acetonitrile, add 4-fluorobenzyl chloride (1.0 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine.

Analytical Characterization

The following methods are based on the analytical characterization of this compound reported by Algar et al. (2024).[8][9]

4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: Agilent 7890B GC coupled to a 7250 QTOF mass spectrometer.

  • Column: Agilent J&W HP-5MS (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: Initial temperature of 50°C, ramped to 300°C at 15°C/min, hold for 5 min.

  • Injection: 1 µL, splitless mode.

  • MS Ionization: Electron ionization (EI) at 70 eV.

  • Mass Range: m/z 35-600.

4.2.2. Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS)

  • Instrumentation: High-resolution UPLC-ESI-MS/MS system.

  • Column: Suitable C18 reversed-phase column.

  • Mobile Phase: Gradient elution with solvents such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Ionization: Positive electrospray ionization (ESI+).

  • Analysis: Full scan and product ion scan modes.

4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: Bruker Avance III HD 600 MHz spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃).

  • Experiments: ¹H NMR, ¹³C NMR, and 2D correlation experiments (e.g., COSY, HSQC, HMBC).

In Vitro Biological Assays (Representative Protocols)

The following are representative protocols for assays that would be used to characterize the biological activity of this compound. Specific experimental data for this compound using these methods is not yet available.

4.3.1. 5-HT₂A Receptor Radioligand Binding Assay This assay would determine the binding affinity of this compound for the 5-HT₂A receptor.

Materials:

  • Membrane preparations from cells expressing human 5-HT₂A receptors.

  • [³H]ketanserin (radioligand).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., ketanserin).

  • 96-well filter plates.

  • Scintillation cocktail and counter.

Procedure:

  • In a 96-well plate, combine the receptor membrane preparation, varying concentrations of this compound (or vehicle), and a fixed concentration of [³H]ketanserin.

  • To determine non-specific binding, a separate set of wells will contain the membrane preparation, [³H]ketanserin, and a high concentration of unlabeled ketanserin.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value of this compound by non-linear regression analysis and calculate the Kᵢ value using the Cheng-Prusoff equation.

4.3.2. Monoamine Transporter Uptake Assay This assay would measure the ability of this compound to inhibit the reuptake of dopamine and serotonin by their respective transporters.

Materials:

  • Rat brain synaptosomes (or cells expressing DAT and SERT).

  • [³H]dopamine and [³H]serotonin.

  • Assay buffer (e.g., Krebs-Ringer-HEPES).

  • Known uptake inhibitors for positive controls (e.g., GBR 12909 for DAT, fluoxetine (B1211875) for SERT).

Procedure:

  • Pre-incubate synaptosomes with varying concentrations of this compound or control compounds.

  • Initiate the uptake reaction by adding [³H]dopamine or [³H]serotonin.

  • Incubate for a short period at 37°C.

  • Terminate the uptake by rapid filtration and washing with ice-cold buffer.

  • Quantify the radioactivity retained by the synaptosomes using a scintillation counter.

  • Determine the IC₅₀ values for the inhibition of dopamine and serotonin uptake.

Data Presentation

The following tables summarize the key analytical data for this compound as reported in the literature.

Table 1: GC-MS Data

ParameterValueReference
Retention Index (Kovats) Not reported
Major Fragment Ions (m/z) 91, 109, 133, 208[8]

Table 2: High-Resolution Mass Spectrometry Data

IonCalculated m/zMeasured m/zReference
[M+H]⁺ 209.1449209.1448[8]

Table 3: NMR Spectroscopic Data (¹H and ¹³C in CDCl₃)

Position¹H δ (ppm), multiplicity, J (Hz)¹³C δ (ppm)Reference
Benzyl-CH₂ 3.46, s62.9[8]
Piperazine-CH₂ 2.65-2.35, m55.1, 53.0[8]
N-CH₃ 2.29, s46.1[8]
Aromatic-CH 7.27, dd, 8.6, 5.5131.0 (d, J=7.9)[8]
Aromatic-CH 6.99, t, 8.7115.2 (d, J=21.3)[8]
Aromatic-C -133.9 (d, J=3.2)[8]
Aromatic-C-F -162.2 (d, J=245.2)[8]

Conclusion

This compound (CAS No. 144734-44-1) is a recently identified novel psychoactive substance with a presumed stimulant and serotonergic profile. While detailed pharmacological characterization is currently lacking in the public domain, its structural similarity to known monoamine releasers and reuptake inhibitors provides a strong basis for its putative mechanism of action. The analytical data presented provide a robust foundation for its identification in forensic and research settings. Further research is required to fully elucidate its pharmacological and toxicological properties, including its specific interactions with monoamine transporters and receptors. The experimental protocols outlined in this guide offer a framework for conducting such investigations.

References

In-depth Technical Guide: 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine (4F-MBZP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific knowledge on 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine, also known as 4-fluoro-methylbenzylpiperazine (4F-MBZP). This compound has been identified as a novel psychoactive substance (NPS) and is structurally related to the benzylpiperazine (BZP) class of stimulants.[1] Due to its recent emergence, publicly available data on its pharmacological, toxicological, and pharmacokinetic properties are limited. This document consolidates the existing chemical, analytical, and speculative pharmacological information, and presents detailed protocols for its potential synthesis and analytical characterization. The guide is intended to serve as a foundational resource for researchers and professionals in drug development and forensic science.

Introduction

1-[(4-fluorophenyl)methyl]-4-methyl-piperazine (4F-MBZP) is a synthetic compound belonging to the piperazine (B1678402) chemical class. It is a structural analog of benzylpiperazine (BZP), a known stimulant.[1] The presence of a fluorine atom on the phenyl ring is a common modification in the development of designer drugs, often intended to alter the parent compound's potency, metabolism, or psychoactive effects. 4F-MBZP has been identified as a new psychoactive substance by drug checking services, indicating its presence in the recreational drug market.[1] Given its structural similarity to other benzylpiperazines, it is presumed to have stimulant effects, likely through interaction with dopaminergic and serotonergic systems.[1] However, a detailed pharmacological and toxicological profile of 4F-MBZP has not yet been established in the scientific literature.

Chemical and Physical Properties

The fundamental chemical and physical properties of 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine are summarized in the table below. This information is critical for its synthesis, purification, and analytical identification.

PropertyValueReference
Formal Name 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine[1]
Synonyms 4F-MBZP, 4-Fluoro-Methylbenzylpiperazine[1]
CAS Number 144734-44-1[1]
Molecular Formula C₁₂H₁₇FN₂[1]
Molecular Weight 208.3 g/mol [1]
Purity (as reference standard) ≥98%[2]
Formulation (as reference standard) A 10 mg/ml solution in methanol[2]
Storage Temperature -20°C[2]
Stability ≥ 1 year[2]

Experimental Protocols

Proposed Synthesis of 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine

While a specific published synthesis protocol for 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine is not available, a plausible and detailed method can be proposed based on standard organic chemistry reactions, specifically the N-alkylation of piperazines. The following protocol outlines a likely synthetic route.

Reaction Scheme:

1-methylpiperazine (B117243) + 1-(bromomethyl)-4-fluorobenzene → 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine

Materials:

  • 1-methylpiperazine

  • 1-(bromomethyl)-4-fluorobenzene (or 4-fluorobenzyl bromide)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetonitrile (CH₃CN) or another suitable polar aprotic solvent

  • Sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

  • Dichloromethane (B109758) (CH₂Cl₂) or ethyl acetate (B1210297) (EtOAc) for extraction

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and ethyl acetate for chromatography elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-methylpiperazine (1.0 equivalent) in acetonitrile.

  • Addition of Reagents: Add potassium carbonate (1.5 equivalents) to the solution. While stirring, add 1-(bromomethyl)-4-fluorobenzene (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetonitrile.

  • Extraction: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the resulting residue in dichloromethane and wash with water (3 x 50 mL) to remove any remaining salts and unreacted 1-methylpiperazine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine.

  • Characterization: Confirm the identity and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Analytical Characterization Protocols

The following are detailed protocols for the analytical methods that have been used to identify and characterize 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine.

  • Instrumentation: Agilent 5975 Series GC/MSD or a similar instrument.

  • Sample Preparation: An acid-base extraction of the sample material is performed.[1]

  • GC Conditions:

    • Column: A suitable non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at a rate of 15°C/min to 300°C and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-550 amu.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis: The resulting mass spectrum is compared with reference spectra in established libraries for identification.

  • Instrumentation: Sciex X500R LC-QTOF-MS or a similar high-resolution mass spectrometer.

  • Sample Preparation: The sample is diluted in the mobile phase.[1]

  • LC Conditions:

    • Column: A suitable reverse-phase column (e.g., C18, 100 mm x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A suitable gradient program starting with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, and then re-equilibrating the column.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Mass Range: 50-600 m/z.

    • Data Acquisition: TOF-MS for precursor ion mass spectrum and TOF-MS/MS for product ion mass spectrum.

  • Data Analysis: The accurate mass measurement of the precursor and product ions allows for the determination of the elemental composition and aids in the structural elucidation and confirmation of the compound.

Signaling Pathways and Logical Relationships

Due to the novelty of 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine, there are no published studies detailing its specific interactions with biological signaling pathways. However, based on its structural similarity to benzylpiperazine (BZP), a hypothesized mechanism of action can be proposed. BZP is known to act as a releasing agent and reuptake inhibitor of dopamine (B1211576) and serotonin. It is therefore plausible that 4F-MBZP shares a similar mechanism, leading to increased levels of these neurotransmitters in the synaptic cleft. Further research, such as receptor binding assays and in vivo microdialysis studies, is required to elucidate the precise molecular targets and signaling cascades affected by this compound.

Visualizations

Proposed Synthesis Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 1-methylpiperazine 1-methylpiperazine N-alkylation N-alkylation 1-methylpiperazine->N-alkylation 4-fluorobenzyl_bromide 4-fluorobenzyl_bromide 4-fluorobenzyl_bromide->N-alkylation Filtration Filtration N-alkylation->Filtration Crude Product Extraction Extraction Filtration->Extraction Drying Drying Extraction->Drying Purification Purification Drying->Purification 4F-MBZP 4F-MBZP Purification->4F-MBZP Pure Product

Caption: Proposed synthesis workflow for 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine.

Analytical Identification Workflow

Analytical_Workflow Sample Sample Sample_Preparation Sample Preparation (e.g., Extraction/Dilution) Sample->Sample_Preparation GCMS_Analysis GC-MS Analysis Sample_Preparation->GCMS_Analysis LCQTOFMS_Analysis LC-QTOF-MS Analysis Sample_Preparation->LCQTOFMS_Analysis Mass_Spectrum Mass_Spectrum GCMS_Analysis->Mass_Spectrum Retention_Time Retention_Time GCMS_Analysis->Retention_Time Accurate_Mass Accurate_Mass LCQTOFMS_Analysis->Accurate_Mass Fragmentation_Pattern Fragmentation_Pattern LCQTOFMS_Analysis->Fragmentation_Pattern Library_Comparison Library_Comparison Mass_Spectrum->Library_Comparison Retention_Time->Library_Comparison Structural_Elucidation Structural_Elucidation Accurate_Mass->Structural_Elucidation Fragmentation_Pattern->Structural_Elucidation Identification_Confirmation Identification_Confirmation Library_Comparison->Identification_Confirmation Structural_Elucidation->Identification_Confirmation

Caption: Analytical workflow for the identification of 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine.

Conclusion and Future Directions

1-[(4-fluorophenyl)methyl]-4-methyl-piperazine (4F-MBZP) is a recently identified novel psychoactive substance with a chemical structure suggestive of stimulant properties. While analytical methods for its detection and characterization are established, there is a significant gap in the scientific literature regarding its pharmacology, toxicology, and pharmacokinetics. The information presented in this technical guide provides a foundational understanding of this compound based on the limited data currently available.

Future research should prioritize in vitro and in vivo studies to determine its receptor binding profile, functional activity at key neurotransmitter transporters and receptors, metabolic pathways, and acute and chronic toxicity. Such studies are essential to understand the potential health risks associated with this emerging substance and to inform public health and regulatory responses.

References

Methodological & Application

Analytical Detection of 4-fluoro MBZP: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical detection of 4-fluoro methylbenzylpiperazine (4-fluoro MBZP), a novel psychoactive substance (NPS) of the piperazine (B1678402) class. The methodologies outlined herein are based on established analytical techniques for the identification and quantification of piperazine derivatives, offering guidance for forensic laboratories, clinical research, and drug development settings.

Introduction to this compound

This compound, chemically known as 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine, is a synthetic stimulant and a structural analog of benzylpiperazine (BZP).[1] As an emerging NPS, robust and validated analytical methods are crucial for its detection in seized materials and biological specimens. The primary analytical techniques employed for the characterization and quantification of this compound and related compounds are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3][4]

Chemical and Physical Properties of this compound: [1][5]

PropertyValue
Formal Name 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine
Synonyms 4-Fluoro-MBZP, 4-Fluoro-Methylbenzylpiperazine
CAS Number 144734-44-1
Molecular Formula C12H17FN2
Molecular Weight 208.3 g/mol
Exact Mass 209.1449
Purity (as reference standard) ≥98%

Analytical Methodologies

The selection of an appropriate analytical method depends on the sample matrix, the required sensitivity, and the desired outcome (qualitative identification vs. quantitative analysis).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used and reliable technique for the identification of volatile and semi-volatile compounds like this compound in seized drug materials.[4][6] It offers excellent separation efficiency and provides characteristic mass spectra for structural elucidation.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is a highly sensitive and specific method for the detection and quantification of piperazines in complex matrices such as blood and urine.[3][7][8] It is often preferred for biological samples due to minimal sample preparation requirements and its suitability for non-volatile and thermally labile compounds.[9]

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of piperazine derivatives using GC-MS and LC-MS. It is important to note that method validation, including the determination of limits of detection (LOD) and quantification (LOQ) for this compound, should be performed in the end-user's laboratory.

Analytical MethodAnalyte(s)MatrixLODLOQ/LLOQLinearity (R²)Reference
GC-MSBZP, 3-CPP, MBZP, 4-MPP, 3-TFMPPStreet Drugs2.5–5.0 µg/mL--[6]
LC-MSBZP, TFMPP, and metabolitesHuman Plasma-5 ng/mL> 0.99[7]
LC-ESI-MSBZP, TFMPP, and metabolitesHuman Urine5-40 ng/mL (Scan mode), 0.2-1 ng/mL (SIM mode)--[10]

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound in Seized Material

This protocol is suitable for the qualitative identification of this compound in powders, tablets, and other non-biological materials.

4.1.1. Sample Preparation (Acid-Base Extraction) [1]

  • Weigh approximately 10 mg of the homogenized sample.

  • Dissolve the sample in 1 mL of methanol (B129727).

  • Add 1 mL of 0.5 M HCl.

  • Vortex for 1 minute.

  • Add 2 mL of diethyl ether and vortex for 1 minute.

  • Centrifuge at 3000 rpm for 5 minutes.

  • Discard the upper organic layer.

  • Add 1 mL of 1 M NaOH to the aqueous layer to basify.

  • Add 2 mL of diethyl ether and vortex for 1 minute.

  • Centrifuge at 3000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean vial.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of methanol for GC-MS analysis.

4.1.2. GC-MS Instrumentation and Conditions

  • Instrument: Agilent 5975 Series GC/MSD or equivalent.[1]

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-550.

4.1.3. Data Analysis

The identification of this compound is based on the retention time and the fragmentation pattern in the mass spectrum compared to a certified reference standard.

Protocol 2: LC-MS/MS Analysis of this compound in Biological Samples

This protocol provides a general framework for the quantitative analysis of this compound in urine or plasma. Method development and validation are essential.

4.2.1. Sample Preparation (Solid-Phase Extraction - SPE) [3][10]

  • To 1 mL of urine or plasma, add an internal standard (e.g., BZP-d7).

  • Precondition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 2 mL of deionized water, followed by 2 mL of methanol.

  • Elute the analyte with 2 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

4.2.2. LC-MS/MS Instrumentation and Conditions

  • Instrument: Sciex X500R LC-QTOF-MS or equivalent triple quadrupole mass spectrometer.[1]

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • Start with 5% B.

    • Linearly increase to 95% B over 8 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and re-equilibrate for 3 minutes.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Specific precursor and product ion transitions for this compound need to be determined by infusing a standard solution. A potential precursor ion would be the protonated molecule [M+H]+ at m/z 209.1.

4.2.3. Data Analysis

Quantification is achieved by constructing a calibration curve using certified reference standards and an appropriate internal standard.

Visualizations

experimental_workflow_gcms cluster_prep Sample Preparation (Seized Material) cluster_analysis GC-MS Analysis cluster_data Data Interpretation start Homogenized Sample dissolve Dissolve in Methanol start->dissolve acidify Acidify with HCl dissolve->acidify extract1 Extract with Diethyl Ether acidify->extract1 basify Basify Aqueous Layer extract1->basify extract2 Re-extract with Diethyl Ether basify->extract2 evaporate Evaporate Solvent extract2->evaporate reconstitute Reconstitute in Methanol evaporate->reconstitute inject Inject into GC-MS reconstitute->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (m/z 40-550) ionize->detect compare Compare Retention Time & Mass Spectrum detect->compare identify Qualitative Identification compare->identify standard Certified Reference Standard standard->compare

Caption: GC-MS workflow for the analysis of this compound.

experimental_workflow_lcms cluster_prep Sample Preparation (Biological Matrix) cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation start Urine/Plasma Sample add_is Add Internal Standard start->add_is spe Solid-Phase Extraction (SPE) add_is->spe evaporate Evaporate Eluate spe->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation (C18) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect MRM Detection ionize->detect calibrate Construct Calibration Curve detect->calibrate quantify Quantitative Analysis calibrate->quantify standard Certified Reference Standards standard->calibrate

Caption: LC-MS/MS workflow for this compound analysis.

logical_relationship cluster_screening Screening & Identification cluster_quantification Quantification cluster_elucidation Structural Elucidation substance This compound gcms GC-MS substance->gcms lcms LC-MS substance->lcms nmr NMR Spectroscopy substance->nmr ftir FTIR Spectroscopy substance->ftir lcmsms LC-MS/MS gcms->lcmsms lcms->lcmsms

Caption: Analytical techniques for this compound.

References

Application Note: Quantitative Analysis of 4-fluoro MBZP in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-fluoro MBZP (1-[(4-fluorophenyl)methyl]-4-methyl-piperazine) is a novel psychoactive substance (NPS) classified as a piperazine (B1678402) and structurally related to benzylpiperazine (BZP).[1] First identified by the Australian drug checking service CanTEST in June 2023, its emergence presents a challenge for forensic and clinical toxicology laboratories.[1][2][3] As with many NPS, its pharmacology and toxicology are not well-studied, necessitating the development of sensitive and specific analytical methods for its detection and quantification in biological samples.[1]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of NPS due to its high sensitivity, selectivity, and applicability to a wide range of compounds, often requiring minimal sample preparation.[4][5] This application note provides a proposed protocol for the quantitative analysis of this compound in biological matrices. The method is based on established principles for the analysis of synthetic cathinones and other piperazine derivatives.[6][7][8][9]

Principle

This method employs liquid chromatography to separate this compound from endogenous matrix components, followed by tandem mass spectrometry for detection and quantification. The analyte is ionized using electrospray ionization (ESI) in positive mode and detected using Multiple Reaction Monitoring (MRM). The transition of the protonated molecular ion ([M+H]⁺) to specific product ions is monitored for selective and sensitive quantification.

Experimental Protocols

1. Materials and Reagents

  • This compound analytical reference standard (e.g., from Cayman Chemical).[10]

  • Internal Standard (IS): A structurally similar, stable isotope-labeled compound (e.g., 1-benzylpiperazine-d7) is recommended.

  • LC-MS grade acetonitrile (B52724), methanol, and water.

  • LC-MS grade formic acid.

  • Drug-free human plasma/urine for matrix-matched calibrators and quality controls.

2. Standard Solution Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solution with 50:50 methanol:water to create calibration standards and quality control (QC) samples at desired concentrations.

  • Internal Standard (IS) Working Solution: Prepare a solution of the IS (e.g., 1-benzylpiperazine-d7) at an appropriate concentration (e.g., 100 ng/mL) in methanol.

3. Sample Preparation: Protein Precipitation (for Plasma/Serum)

  • Pipette 100 µL of the sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the IS working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the solvent under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A: 10% Mobile Phase B).

  • Vortex briefly and inject into the LC-MS/MS system.

Proposed LC-MS/MS Method Parameters

The following tables outline the recommended starting conditions for the LC-MS/MS analysis. Optimization of these parameters is crucial for achieving the best performance.

Table 1: Liquid Chromatography Parameters

ParameterRecommended Condition
LC SystemAgilent 1200 series or equivalent
ColumnC18 with polar endcapping (e.g., 150 x 2.00 mm, 4 µm)[11]
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.5 mL/min[11]
Injection Volume5 - 10 µL
Column Temperature40°C
Gradient Program Time (min)
0.0
8.0
9.0
15.0

Table 2: Mass Spectrometry Parameters

Disclaimer: The following MRM transitions and collision energies are hypothetical, based on the known molecular weight of this compound ([M+H]⁺ = 209.14).[1] These parameters MUST be optimized experimentally by infusing a standard solution of the analyte.

ParameterRecommended Condition
MS SystemTriple Quadrupole Mass Spectrometer (e.g., Sciex 5500)
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage2500 V[9]
Gas Temperature350°C[9]
Gas Flow Rate13 L/min[9]
Nebulizer Pressure60 psi[9]
MRM Transitions Analyte
This compound (Quantifier)
This compound (Qualifier)
Internal Standard (IS)

Data Presentation and Method Validation

For reliable quantitative results, the method must be fully validated according to established guidelines (e.g., SWGTOX). Key validation parameters are summarized below.

Table 3: Method Validation Summary (Acceptance Criteria)

ParameterAcceptance CriteriaResult
Linearity (R²)≥ 0.99To be determined
Lower Limit of Quantification (LLOQ)Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤ 20% CVTo be determined
Limit of Detection (LOD)Signal-to-noise ratio ≥ 3To be determined
AccuracyWithin ±15% of nominal value (±20% at LLOQ)To be determined
Precision (Intra- & Inter-day)≤ 15% CV (≤ 20% at LLOQ)To be determined
Matrix EffectVariation within ±15%To be determined
RecoveryConsistent, precise, and reproducibleTo be determined
Stability (Freeze-thaw, etc.)Analyte concentration within ±15% of initial concentrationTo be determined

Visualizations

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Receive Sample (Plasma, Urine, etc.) Spike 2. Spike with Internal Standard Sample->Spike Precipitate 3. Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge 4. Centrifuge Precipitate->Centrifuge Evaporate 5. Evaporate Supernatant Centrifuge->Evaporate Reconstitute 6. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject 7. Inject Sample Reconstitute->Inject LC 8. Chromatographic Separation (LC) Inject->LC MS 9. Detection and Quantification (MS/MS) LC->MS Integrate 10. Integrate Peaks MS->Integrate Quantify 11. Quantify Results Integrate->Quantify Report 12. Generate Report Quantify->Report

Caption: Workflow for this compound analysis from sample preparation to final report.

LC-MS/MS Instrumentation Logic

G cluster_lc Liquid Chromatography (LC) System cluster_ms Tandem Mass Spectrometry (MS/MS) System Solvent Mobile Phase (A and B) Pump HPLC Pump Solvent->Pump Autosampler Autosampler (Injects Sample) Pump->Autosampler Column LC Column (Separation) Autosampler->Column IonSource Ion Source (ESI) Column->IonSource Analyte Elutes Q1 Quadrupole 1 (Q1) (Precursor Ion Selection) IonSource->Q1 Q2 Quadrupole 2 (Q2) (Collision Cell) Q1->Q2 Q3 Quadrupole 3 (Q3) (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector DataSystem Data System Detector->DataSystem Signal

Caption: Logical diagram of the LC-MS/MS instrument configuration.

References

Application Notes and Protocols for the Quantification of 4-fluoro MBZP in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-fluoro Methylbenzylpiperazine (4-fluoro MBZP or 4F-MBZP) is a novel psychoactive substance (NPS) belonging to the piperazine (B1678402) class. Structurally similar to benzylpiperazine (BZP), it is presumed to act as a stimulant, though its pharmacological and toxicological profiles are not yet fully characterized. As with many emerging NPS, robust and validated analytical methods are crucial for its detection and quantification in biological matrices for forensic toxicology, clinical monitoring, and pharmacokinetic studies.

This document provides detailed application notes and protocols for the quantification of this compound in biological samples, primarily focusing on plasma and urine. The methodologies described are based on established analytical techniques for structurally related piperazine analogues and are intended to serve as a comprehensive guide for researchers.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the quantification of this compound due to its high sensitivity, selectivity, and wide dynamic range. The following sections detail the recommended sample preparation and instrumental parameters.

Sample Preparation

The choice of sample preparation technique depends on the biological matrix and the desired level of cleanliness and sensitivity. Protein precipitation is a rapid and simple method suitable for initial screening and high-throughput analysis, particularly for plasma samples.

Protocol: Protein Precipitation for Plasma Samples

  • Sample Thawing: If frozen, thaw plasma samples at room temperature and vortex for 10-15 seconds to ensure homogeneity.

  • Aliquoting: Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add an appropriate volume of an internal standard (IS) solution (e.g., a deuterated analogue of this compound or a structurally similar compound not expected to be present in the sample).

  • Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95% mobile phase A, 5% mobile phase B).

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Chromatographic Conditions

A reverse-phase C18 column is recommended for the separation of this compound.

ParameterRecommended Setting
Column C18, 2.1 x 100 mm, 1.7 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
Mass Spectrometry Conditions

Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

MRM Transitions for this compound

Based on the structure of this compound (C12H17FN2, MW: 208.28), the protonated molecule [M+H]+ is m/z 209.1. The following are proposed MRM transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Note
This compound209.1109.120Quantifier
This compound209.191.125Qualifier
Internal StandardTo be determinedTo be determinedTo be determined

Note: Collision energies should be optimized for the specific instrument used.

Quantitative Data (Representative)

The following tables summarize the expected quantitative performance of the method, based on validated assays for benzylpiperazine.[1] These values should be established and validated for this compound in the user's laboratory.

Table 1: Calibration Curve and Linearity

ParameterExpected Value
Calibration Model Linear, 1/x weighting
Linear Range 1 - 500 ng/mL
Correlation Coefficient (r²) > 0.99

Table 2: Accuracy and Precision

Quality Control LevelConcentration (ng/mL)Accuracy (% Bias)Precision (% RSD)
LLOQ 1± 20%< 20%
Low QC 3± 15%< 15%
Mid QC 75± 15%< 15%
High QC 400± 15%< 15%

Table 3: Recovery

AnalyteExtraction Recovery (%)
This compound> 85%

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for quantifying this compound and its putative metabolic pathway.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Sample (Plasma, Urine) aliquot Aliquot Sample sample->aliquot is_spike Spike Internal Standard aliquot->is_spike precipitate Protein Precipitation (Acetonitrile) is_spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant drydown Evaporation supernatant->drydown reconstitute Reconstitution drydown->reconstitute lcms LC-MS/MS System reconstitute->lcms data_acq Data Acquisition (MRM Mode) lcms->data_acq integration Peak Integration data_acq->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification report Report Generation quantification->report

Caption: Experimental workflow for this compound quantification.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound hydroxylated Hydroxylated Metabolite parent->hydroxylated Hydroxylation (CYP450) dealkylated N-dealkylated Metabolite parent->dealkylated N-dealkylation glucuronide Glucuronide Conjugate hydroxylated->glucuronide Glucuronidation (UGT)

Caption: Putative metabolic pathway of this compound.

Discussion

The provided protocols and data serve as a robust starting point for the quantification of this compound in biological samples. It is imperative that any laboratory implementing these methods performs a full in-house validation to ensure the results are accurate and reliable. Key validation parameters to assess include selectivity, linearity, lower limit of quantification (LLOQ), accuracy, precision, recovery, and matrix effects.

Given the limited information on the metabolism of this compound, it is also recommended to screen for potential metabolites, such as hydroxylated and N-dealkylated species, to gain a more complete understanding of its pharmacokinetic profile. The proposed metabolic pathway is based on the known metabolism of benzylpiperazine and other fluorinated analogues. Further in vitro and in vivo studies are required to confirm these pathways for this compound.

For forensic applications, qualitative identification should be confirmed using qualifier ion ratios and retention time matching with a certified reference standard. For clinical and research applications, the quantitative data will be invaluable for understanding the absorption, distribution, metabolism, and excretion (ADME) of this novel psychoactive substance.

References

Application Notes and Protocols for 4-fluoro MBZP as a Reference Standard in Forensic Toxicology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-fluoro Methylbenzylpiperazine (4-fluoro MBZP), a synthetic derivative of benzylpiperazine (BZP), has emerged as a novel psychoactive substance (NPS). Classified as a stimulant, it is structurally related to other piperazine-based designer drugs. Its recent identification in forensic casework necessitates the availability of a well-characterized reference standard for accurate detection and quantification in toxicological analysis. This document provides detailed application notes and protocols for the use of this compound as a reference standard in forensic toxicology.

While specific pharmacological and toxicological data for this compound are still emerging due to its novelty, its structural similarity to BZP and other piperazine (B1678402) derivatives suggests a potential for stimulant-like effects and similar health risks. Therefore, robust analytical methods are crucial for its identification and quantification in biological matrices to aid in clinical and forensic investigations.

Chemical and Physical Properties

A certified reference standard of this compound is essential for the validation of analytical methods and the accurate quantification of the analyte in forensic samples. The properties of the reference standard should be well-documented.

PropertyValue
Formal Name 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine
Synonyms 4-F-MBZP, 4-fluoro Methylbenzylpiperazine
Molecular Formula C₁₂H₁₇FN₂
Formula Weight 208.3 g/mol
Appearance Available as a solid (hydrochloride salt) or a solution in methanol
Purity ≥98%
Solubility (HCl salt) Soluble in PBS (pH 7.2) and DMSO
Storage -20°C
Stability Stable for at least one year when stored as recommended

Analytical Methods

The following protocols are provided as a starting point for the analysis of this compound in forensic samples. It is crucial to note that these methods are based on established procedures for related piperazine compounds and should be fully validated for this compound in the specific laboratory setting.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis in Urine

GC-MS is a widely used technique for the screening and confirmation of drugs of abuse in urine.

Sample Preparation: Ultrasound-Assisted Low-Density Solvent Dispersive Liquid-Liquid Microextraction (UA-LDS-DLLME) [1]

This extraction method offers a simple and efficient way to isolate piperazine derivatives from urine.

  • Adjust the pH of a 1 mL urine sample to 12.

  • Add 100 µL of n-hexane (extraction solvent).

  • Vortex for 1 minute to create a cloudy solution.

  • Ultrasonicate for 3 minutes to ensure complete dispersion.

  • Centrifuge at 10,000 rpm for 3 minutes to separate the layers.

  • Collect the upper organic layer (n-hexane) for GC-MS analysis.

GC-MS Instrumentation and Conditions (Example)

ParameterSetting
Gas Chromatograph Agilent 7890B or equivalent
Column HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent
Injector Temperature 280°C
Injection Mode Splitless
Oven Program Initial 100°C, hold for 1 min, ramp to 300°C at 20°C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
Mass Spectrometer Agilent 5977A or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
Acquisition Mode Full Scan (m/z 40-550) and/or Selected Ion Monitoring (SIM)

Expected Results

Under these conditions, this compound will have a characteristic retention time and mass spectrum. The mass spectrum should be compared to a certified reference standard. For quantification, a calibration curve should be prepared using fortified urine samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantitative Analysis in Whole Blood

LC-MS/MS provides high sensitivity and specificity for the quantification of drugs in complex biological matrices like blood.

Sample Preparation: Protein Precipitation [2]

This is a rapid and straightforward method for sample cleanup.

  • To 100 µL of whole blood, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., this compound-d7, if available, or another structurally similar deuterated compound).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions (Example)

ParameterSetting
Liquid Chromatograph Shimadzu Nexera or equivalent
Column C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start at 5% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40°C
Mass Spectrometer Sciex 6500 QTRAP or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 550°C
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions

Specific MRM transitions for this compound need to be determined by infusing a standard solution of the compound into the mass spectrometer. The precursor ion will be the protonated molecule [M+H]⁺, and characteristic product ions will be selected for quantification and qualification.

Pharmacology and Toxicology (Inferred from Related Compounds)

Due to the limited research on this compound, its pharmacological and toxicological profile is largely inferred from its structural analogs, primarily BZP.

Signaling Pathway

It is presumed that this compound, like BZP, acts as a stimulant on the central nervous system. The primary mechanism is believed to involve the release and inhibition of the reuptake of dopamine (B1211576) and serotonin, leading to increased synaptic concentrations of these neurotransmitters.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 4F_MBZP This compound DAT Dopamine Transporter 4F_MBZP->DAT Inhibits Reuptake SERT Serotonin Transporter 4F_MBZP->SERT Inhibits Reuptake DA_Vesicle Dopamine Vesicles DAT->DA_Vesicle Reuptake 5HT_Vesicle Serotonin Vesicles SERT->5HT_Vesicle Reuptake DA Dopamine DA_Vesicle->DA Release 5HT Serotonin 5HT_Vesicle->5HT Release DA_Receptor Dopamine Receptors DA->DA_Receptor 5HT_Receptor Serotonin Receptors 5HT->5HT_Receptor Stimulant_Effects Stimulant Effects DA_Receptor->Stimulant_Effects 5HT_Receptor->Stimulant_Effects

Caption: Presumed mechanism of action of this compound.

Potential Toxic Effects

Based on the toxicology of BZP and other piperazines, adverse effects of this compound may include:

  • Cardiovascular: Tachycardia, hypertension, palpitations

  • Neurological: Agitation, anxiety, seizures, headache, insomnia

  • Gastrointestinal: Nausea, vomiting

  • Psychiatric: Hallucinations, paranoia

Metabolism

The metabolism of this compound has not been fully elucidated. However, based on the metabolism of similar compounds, it is likely to undergo:

  • N-dealkylation: Removal of the methyl group from the piperazine ring.

  • Hydroxylation: Addition of a hydroxyl group to the aromatic ring or other positions.

  • Piperazine ring opening.

Metabolite identification studies using in vitro models such as human liver microsomes are necessary to confirm these pathways.

G 4F_MBZP This compound (C₁₂H₁₇FN₂) N_Dealkylation N-dealkylation 4F_MBZP->N_Dealkylation Hydroxylation Hydroxylation 4F_MBZP->Hydroxylation Ring_Opening Piperazine Ring Opening 4F_MBZP->Ring_Opening Metabolite_1 N-desmethyl-4-fluoro- benzylpiperazine N_Dealkylation->Metabolite_1 Metabolite_2 Hydroxy-4-fluoro MBZP Hydroxylation->Metabolite_2 Metabolite_3 Ring-opened metabolites Ring_Opening->Metabolite_3 Excretion Excretion (Urine) Metabolite_1->Excretion Metabolite_2->Excretion Metabolite_3->Excretion

Caption: Postulated metabolic pathways for this compound.

Stability

The stability of this compound in biological samples is critical for accurate toxicological interpretation. While specific stability data for this compound is not yet available, studies on other synthetic piperazines and cathinones suggest that storage conditions can significantly impact analyte concentrations.[3][4]

Recommendations for Sample Storage:

  • Short-term: Refrigerate at 2-8°C.

  • Long-term: Freeze at -20°C or lower.

  • Preservatives: The use of sodium fluoride (B91410) may help to minimize degradation in whole blood samples, particularly if storage at room temperature is unavoidable for short periods.

It is strongly recommended that laboratories perform their own stability studies for this compound in the matrices of interest under their specific storage conditions.

Experimental Workflow

A typical workflow for the analysis of this compound in a forensic toxicology laboratory is outlined below.

G Sample_Receipt Sample Receipt (Blood, Urine, etc.) Screening Initial Screening (e.g., Immunoassay, GC-MS) Sample_Receipt->Screening Presumptive_Positive Presumptive Positive for Piperazine-like Compound Screening->Presumptive_Positive Negative Negative Screening->Negative Confirmation Confirmation & Quantification (LC-MS/MS or GC-MS) Presumptive_Positive->Confirmation Data_Review Data Review & Interpretation Confirmation->Data_Review Reporting Reporting of Results Data_Review->Reporting

Caption: General workflow for forensic analysis of this compound.

Conclusion

This compound is an emerging NPS that presents a new challenge for forensic toxicologists. The use of a certified reference standard is paramount for the development and validation of robust and reliable analytical methods. The protocols and information provided in this document serve as a valuable resource for laboratories involved in the analysis of this and other novel psychoactive substances. Further research is needed to fully characterize the pharmacology, toxicology, and metabolism of this compound to better understand its potential impact on public health and safety.

References

Application Notes and Protocols for Studying 4-fluoro MBZP in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-fluoro MBZP (4-fluoromethylbenzylpiperazine) is a novel psychoactive substance belonging to the piperazine (B1678402) class of compounds.[1] Structurally analogous to benzylpiperazine (BZP), this compound is presumed to exert its effects as a stimulant by modulating dopaminergic and serotonergic systems.[2] Specifically, it is thought to inhibit the reuptake of dopamine (B1211576) and serotonin (B10506), leading to increased extracellular concentrations of these neurotransmitters.[2] Additionally, it has been suggested as a research tool for investigating the 5-HT2 receptors in the central nervous system.[1]

These application notes provide detailed protocols for preclinical evaluation of this compound in rodent models, focusing on its behavioral and neurochemical effects. Due to the limited published data on this compound, the quantitative data presented in the tables are hypothetical and extrapolated from studies on structurally and functionally similar compounds, such as BZP, to serve as a guide for experimental design and data interpretation.

Mechanism of Action: Signaling Pathways

The presumed mechanism of action for this compound involves the inhibition of dopamine (DAT) and serotonin (SERT) transporters, and potential interaction with 5-HT2 receptors.

Diagram: Dopamine Transporter (DAT) Inhibition by this compound

cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA Dopamine DA_vesicle->DA Release DAT Dopamine Transporter (DAT) DA->DAT Reuptake DA_synapse Increased Extracellular Dopamine four_fluoro_MBZP This compound four_fluoro_MBZP->DAT Inhibition DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binding Postsynaptic Signaling Postsynaptic Signaling DA_receptor->Postsynaptic Signaling Activation

Caption: Inhibition of the dopamine transporter (DAT) by this compound.

Diagram: Serotonin Transporter (SERT) Inhibition by this compound

cluster_presynaptic Presynaptic Serotonergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT_vesicle Serotonin Vesicles Serotonin Serotonin SERT_vesicle->Serotonin Release SERT Serotonin Transporter (SERT) Serotonin->SERT Reuptake Serotonin_synapse Increased Extracellular Serotonin four_fluoro_MBZP This compound four_fluoro_MBZP->SERT Inhibition Serotonin_receptor Serotonin Receptors Serotonin_synapse->Serotonin_receptor Binding Postsynaptic Signaling Postsynaptic Signaling Serotonin_receptor->Postsynaptic Signaling Activation

Caption: Inhibition of the serotonin transporter (SERT) by this compound.

Diagram: 5-HT2A Receptor Signaling Pathway

four_fluoro_MBZP This compound (Agonist) receptor 5-HT2A Receptor four_fluoro_MBZP->receptor Binds to g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc cellular_response Cellular Response ca_release->cellular_response pkc->cellular_response

Caption: Postulated 5-HT2A receptor agonism signaling cascade.

Experimental Protocols

Assessment of Locomotor Activity

This protocol is designed to evaluate the stimulant effects of this compound on spontaneous locomotor activity in mice.

Diagram: Locomotor Activity Experimental Workflow

acclimation Acclimation (30-60 min) injection This compound or Vehicle Injection (i.p.) acclimation->injection placement Placement in Open Field Arena injection->placement recording Locomotor Activity Recording (60 min) placement->recording analysis Data Analysis (Distance, Rearing, etc.) recording->analysis

Caption: Workflow for locomotor activity assessment.

Protocol:

  • Animals: Male C57BL/6J mice (8-10 weeks old).

  • Apparatus: Open field arena (e.g., 40 x 40 x 30 cm) equipped with infrared beams or a video tracking system.

  • Habituation: Acclimate mice to the testing room for at least 60 minutes before the experiment.

  • Drug Administration: Administer this compound (dissolved in 0.9% saline) or vehicle (0.9% saline) via intraperitoneal (i.p.) injection at a volume of 10 mL/kg.

  • Testing: Immediately after injection, place the mouse in the center of the open field arena and record locomotor activity for 60 minutes.

  • Data Analysis: Quantify total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.

Hypothetical Quantitative Data:

Treatment GroupDose (mg/kg, i.p.)Total Distance Traveled (cm)Rearing Frequency
Vehicle01500 ± 15025 ± 5
This compound12500 ± 20040 ± 8
This compound34500 ± 30065 ± 10
This compound103800 ± 25050 ± 7
Conditioned Place Preference (CPP)

This protocol assesses the rewarding or aversive properties of this compound.

Diagram: Conditioned Place Preference (CPP) Protocol

pre_test Pre-Test: Baseline Preference conditioning Conditioning Phase: Drug-Paired and Vehicle-Paired Sessions pre_test->conditioning post_test Post-Test: Preference Test conditioning->post_test analysis Data Analysis: Time in Drug-Paired vs. Vehicle-Paired Side post_test->analysis

Caption: Three-phase conditioned place preference protocol.

Protocol:

  • Animals: Male Sprague-Dawley rats (250-300 g).

  • Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.

  • Pre-Test (Day 1): Allow rats to freely explore all three chambers for 15 minutes and record the time spent in each chamber to establish baseline preference.

  • Conditioning (Days 2-7):

    • Drug Pairing: On alternate days, administer this compound (i.p.) and confine the rat to one of the outer chambers for 30 minutes.

    • Vehicle Pairing: On the other days, administer vehicle (i.p.) and confine the rat to the opposite outer chamber for 30 minutes. The pairing of the drug to a specific chamber should be counterbalanced across animals.

  • Post-Test (Day 8): Place the rat in the central chamber and allow free access to all chambers for 15 minutes, recording the time spent in each.

  • Data Analysis: Calculate the difference in time spent in the drug-paired chamber between the post-test and pre-test phases.

Hypothetical Quantitative Data:

Treatment GroupDose (mg/kg, i.p.)Change in Time in Drug-Paired Chamber (s)
Vehicle05 ± 10
This compound180 ± 15
This compound3250 ± 30
This compound10180 ± 25
In Vivo Microdialysis for Neurotransmitter Levels

This protocol measures extracellular levels of dopamine and serotonin in the nucleus accumbens of freely moving rats following this compound administration.

Diagram: In Vivo Microdialysis Workflow

surgery Probe Implantation Surgery recovery Post-Surgery Recovery surgery->recovery baseline Baseline Sample Collection recovery->baseline injection This compound or Vehicle Injection baseline->injection sampling Post-Injection Sample Collection injection->sampling analysis HPLC-ECD Analysis sampling->analysis

Caption: Workflow for in vivo microdialysis experiment.

Protocol:

  • Animals: Male Wistar rats (300-350 g).

  • Surgery: Anesthetize the rats and stereotaxically implant a guide cannula targeting the nucleus accumbens. Allow for a 3-5 day recovery period.

  • Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse with artificial cerebrospinal fluid (aCSF) at a flow rate of 1-2 µL/min.

  • Baseline Collection: Collect dialysate samples every 20 minutes for at least 2 hours to establish a stable baseline of dopamine and serotonin levels.

  • Drug Administration: Administer this compound or vehicle (i.p.).

  • Sample Collection: Continue collecting dialysate samples every 20 minutes for at least 3 hours post-injection.

  • Neurochemical Analysis: Analyze the dialysate samples for dopamine, serotonin, and their metabolites (DOPAC, HVA, 5-HIAA) using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[3]

  • Data Analysis: Express neurotransmitter levels as a percentage of the average baseline concentration.

Hypothetical Quantitative Data:

AnalyteTreatment GroupDose (mg/kg, i.p.)Peak % of Baseline (Mean ± SEM)
DopamineVehicle0105 ± 5
This compound3350 ± 40
SerotoninVehicle098 ± 6
This compound3280 ± 35

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the initial preclinical evaluation of this compound in animal models. By employing these established behavioral and neurochemical assays, researchers can elucidate the psychostimulant, rewarding, and neurochemical effects of this novel psychoactive substance. The provided hypothetical data and diagrams serve as a practical guide for experimental design and interpretation, facilitating further investigation into the pharmacology and toxicology of this compound. It is imperative to conduct thorough dose-response studies and include appropriate control groups to ensure the validity and reliability of the experimental findings.

References

High-Resolution Mass Spectrometry of 4-fluoro MBZP: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-fluoro MBZP (1-[(4-fluorophenyl)methyl]-4-methyl-piperazine) is a novel psychoactive substance (NPS) classified as a piperazine (B1678402) derivative.[1] Structurally similar to benzylpiperazine (BZP), it is presumed to act as a stimulant on the central nervous system, likely impacting dopaminergic and serotonergic pathways.[1] The emergence of such compounds presents a continuous challenge for forensic laboratories and drug monitoring agencies, necessitating robust and accurate analytical methodologies for their identification and characterization. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), offers the requisite sensitivity and specificity for the unambiguous identification of this compound in seized materials and biological samples.

These application notes provide a comprehensive overview of the analysis of this compound using LC-HRMS, including detailed experimental protocols, data presentation, and visualization of key processes.

Quantitative Data Summary

High-resolution mass spectrometry provides highly accurate mass measurements, enabling the confident identification of analytes. The following table summarizes key quantitative data for the analysis of this compound.

ParameterValueReference
Chemical Formula C₁₂H₁₇FN₂[1]
Molecular Weight (average) 208.3 g/mol [1]
Monoisotopic Mass 208.1376 u
Exact Mass [M+H]⁺ 209.1449 u[1]
Measured Mass [M+H]⁺ (typical) 209.1447 u
Mass Accuracy (typical) < 2 ppm
Retention Time (LC-QTOF-MS) ~3.08 - 3.78 min[2]
Limit of Detection (LOD) (estimated) 0.1 - 1 ng/mL
Limit of Quantification (LOQ) (estimated) 0.5 - 5 ng/mL

Experimental Protocols

The following protocols are provided as a guide for the analysis of this compound in seized materials and biological matrices. Instrument parameters may require optimization based on the specific instrumentation used.

Protocol 1: Analysis of this compound in Seized Materials (e.g., Powders, Tablets)

1. Sample Preparation (Dilute and Shoot)

  • Accurately weigh 1 mg of the homogenized seized material.

  • Dissolve the sample in 1 mL of methanol (B129727) or a suitable organic solvent.

  • Vortex the sample for 1 minute to ensure complete dissolution.

  • Perform a serial dilution to a final concentration of approximately 1 µg/mL in the initial mobile phase composition (e.g., 95% Mobile Phase A: 5% Mobile Phase B).

  • Filter the final solution through a 0.22 µm syringe filter prior to injection.

2. LC-HRMS (QTOF-MS) Analysis

  • Liquid Chromatography System: A standard UHPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Mass Spectrometer: A Quadrupole Time-of-Flight (QTOF) mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Mass Range: m/z 50-500.

  • Data Acquisition: Full scan MS and data-dependent MS/MS (ddMS²) or data-independent acquisition (DIA).

  • Collision Energy (for MS/MS): Ramped collision energy (e.g., 10-40 eV) to obtain informative fragment spectra.

3. Data Analysis

  • Extract the ion chromatogram for the [M+H]⁺ ion of this compound (m/z 209.1449).

  • Determine the retention time and compare it to a certified reference standard.

  • Calculate the mass accuracy of the precursor ion. A value below 5 ppm is generally considered acceptable for high-confidence identification.

  • Analyze the MS/MS spectrum to identify characteristic fragment ions and compare them to a reference spectrum or predicted fragmentation patterns.

Protocol 2: Analysis of this compound in Biological Samples (e.g., Urine, Plasma)

1. Sample Preparation (Protein Precipitation for Plasma/Serum)

  • To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile.

  • Vortex the mixture for 2 minutes to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Filter through a 0.22 µm syringe filter before injection.

2. Sample Preparation (Dilution for Urine)

  • Centrifuge the urine sample at 3,000 x g for 5 minutes.

  • Dilute 100 µL of the supernatant with 900 µL of the initial mobile phase.

  • Filter through a 0.22 µm syringe filter prior to injection.

3. LC-HRMS (QTOF-MS) Analysis

  • Follow the LC-HRMS parameters as described in Protocol 1.

4. Data Analysis

  • Follow the data analysis steps as described in Protocol 1. The use of an internal standard (e.g., a deuterated analog) is recommended for accurate quantification.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound from sample collection to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation seized_material Seized Material (Powder/Tablet) dilution Dilution seized_material->dilution biological_sample Biological Sample (Urine/Plasma) protein_precipitation Protein Precipitation biological_sample->protein_precipitation lc_hrms LC-HRMS (QTOF) dilution->lc_hrms protein_precipitation->lc_hrms data_analysis Data Analysis (Mass Accuracy, RT, Fragmentation) lc_hrms->data_analysis identification Compound Identification data_analysis->identification

Caption: General workflow for this compound analysis.

Proposed Mass Fragmentation Pathway of this compound

The fragmentation of this compound in the mass spectrometer provides structural information that is crucial for its identification. The proposed pathway is based on the fragmentation of similar benzylpiperazine compounds.

fragmentation_pathway parent [M+H]⁺ m/z 209.1449 frag1 m/z 109.0448 [C₇H₆F]⁺ parent->frag1 Cleavage of benzyl-piperazine bond frag2 m/z 100.1124 [C₅H₁₂N₂]⁺ parent->frag2 Cleavage of benzyl-piperazine bond frag3 m/z 70.0651 [C₄H₈N]⁺ frag2->frag3 Ring cleavage frag4 m/z 57.0702 [C₄H₉]⁺ frag2->frag4 Ring cleavage signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron four_f_mbzp This compound dat Dopamine Transporter (DAT) four_f_mbzp->dat Inhibits reuptake sert Serotonin Transporter (SERT) four_f_mbzp->sert Inhibits reuptake dopamine_vesicle Dopamine Vesicles dopamine Dopamine dopamine_vesicle->dopamine Release serotonin_vesicle Serotonin Vesicles serotonin Serotonin serotonin_vesicle->serotonin Release dopamine_receptor Dopamine Receptors dopamine->dopamine_receptor serotonin_receptor Serotonin Receptors serotonin->serotonin_receptor downstream_signaling Downstream Signaling (Stimulant Effects) dopamine_receptor->downstream_signaling serotonin_receptor->downstream_signaling

References

Protocol for dissolving 4-fluoro MBZP for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-fluoro MBZP (4-fluoro Methylbenzylpiperazine) is a novel psychoactive substance belonging to the piperazine (B1678402) class of compounds.[1][2][3] Structurally similar to benzylpiperazine (BZP), it is presumed to act as a stimulant by modulating dopaminergic and serotonergic systems through the inhibition of neurotransmitter reuptake and stimulation of their release.[1] The fluorination at the para position of the benzyl (B1604629) group is a common strategy in medicinal chemistry to enhance metabolic stability.[4] These application notes provide detailed protocols for the dissolution of this compound for use in experimental research settings.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is crucial for accurate preparation of solutions and for understanding the compound's behavior in experimental conditions.

PropertyValueReference
Chemical Name 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine[1][5][6]
Synonyms 4-Fluoro-MBZP, 4-Fluoro-Methylbenzylpiperazine[1]
Molecular Formula C₁₂H₁₇FN₂[1][4][6]
Molecular Weight 208.3 g/mol [1][4][6]
Form Available as a solid (hydrochloride salt) or in a methanol (B129727) solution[5][6]

Solubility Data

The solubility of a compound is a critical factor in designing experiments. The solubility of this compound and its hydrochloride salt in various common laboratory solvents is summarized in Table 2.

Compound FormSolventSolubilityReference
This compoundMethanol10 mg/mL[4][6]
This compound (hydrochloride)DMSOSparingly soluble (1-10 mg/mL)[5]
This compound (hydrochloride)PBS (pH 7.2)≥10 mg/mL[5]

Experimental Protocols

The following protocols are recommended for the preparation of stock solutions of this compound. It is advisable to perform a small-scale solubility test before preparing a large volume of stock solution.

Protocol 4.1.1: Preparation of a 10 mg/mL Stock Solution in Methanol

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Dissolution: Add the appropriate volume of methanol to the weighed compound to achieve a final concentration of 10 mg/mL.

  • Mixing: Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming in a water bath (not exceeding 37°C) may aid in dissolution.

  • Storage: Store the stock solution in a tightly sealed vial at -20°C for short-term storage or -80°C for long-term storage.[4]

Protocol 4.1.2: Preparation of a 10 mg/mL Stock Solution of this compound HCl in PBS (pH 7.2)

  • Weighing: Accurately weigh the desired amount of this compound hydrochloride salt.

  • Dissolution: Add the required volume of sterile PBS (pH 7.2) to the weighed compound to reach a final concentration of 10 mg/mL.

  • Mixing: Vortex the solution thoroughly. If necessary, sonicate for a few minutes to ensure the compound is fully dissolved.

  • Sterilization: If for use in cell culture, filter-sterilize the solution through a 0.22 µm syringe filter.

  • Storage: Aliquot the stock solution into sterile cryovials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[4]

Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate experimental buffer or cell culture medium.

Protocol 4.2.1: Dilution of Stock Solution

  • Thawing: Thaw the stock solution at room temperature or in a cool water bath.

  • Dilution: Based on the desired final concentration for the experiment, calculate the required volume of the stock solution.

  • Mixing: Add the calculated volume of the stock solution to the experimental buffer or medium and mix well by gentle inversion or pipetting.

  • Usage: Use the freshly prepared working solution immediately. Do not store diluted working solutions for extended periods.

Stability and Storage

Proper storage is essential to maintain the integrity of this compound.

Storage ConditionDurationReference
-20°C≥ 1 year (as per supplier data for methanol solution)[6]
-80°CRecommended for long-term storage[4]

Note: It is crucial to avoid repeated freeze-thaw cycles as this can lead to degradation of the compound.[4] It is recommended to prepare aliquots of the stock solution.

Visualizations

The following diagram illustrates the presumed mechanism of action of this compound based on its structural similarity to other benzylpiperazine compounds. It is thought to increase the synaptic concentrations of dopamine (B1211576) and serotonin (B10506) by promoting their release and inhibiting their reuptake.

Assumed_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine/Serotonin) DA Dopamine Vesicle->DA Release SER Serotonin Vesicle->SER Release DAT Dopamine Transporter (DAT) SERT Serotonin Transporter (SERT) DA->DAT Reuptake Receptor_DA Dopamine Receptor DA->Receptor_DA Binding SER->SERT Reuptake Receptor_SER Serotonin Receptor SER->Receptor_SER Binding MBZP This compound MBZP->Vesicle Promotes Release MBZP->DAT Inhibits MBZP->SERT Inhibits

Caption: Assumed mechanism of action of this compound.

The diagram below outlines a general workflow for preparing and using this compound in a typical in vitro experiment, such as a receptor binding or cell-based assay.

Experimental_Workflow A Weigh this compound (or its HCl salt) B Select Appropriate Solvent (e.g., Methanol, PBS) A->B 1 C Prepare Stock Solution (e.g., 10 mg/mL) B->C 2 D Aliquot and Store (-20°C or -80°C) C->D 3 E Dilute Stock Solution in Assay Buffer/Medium D->E 4 F Prepare Serial Dilutions for Dose-Response Curve E->F 5 G Add Working Solutions to In Vitro Assay (e.g., cells, membranes) F->G 6 H Incubate and Measure Response G->H 7 I Data Analysis H->I 8

Caption: General workflow for preparing this compound for in vitro experiments.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming 4-fluoro MBZP Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

<

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility issues encountered with 4-fluoro MBZP (4-fluoromethylbenzylpiperazine).

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation and use of this compound solutions.

Issue 1: The compound precipitates out of solution when diluting a DMSO stock into an aqueous buffer (e.g., PBS, cell culture media).

  • Possible Cause A: Low Aqueous Solubility. this compound, like many organic molecules, is significantly less soluble in aqueous solutions than in organic solvents like DMSO. The dramatic increase in solvent polarity upon dilution causes the compound to "crash out."

  • Solution A: Optimize Dilution Technique.

    • Add DMSO stock to aqueous buffer: Always add the concentrated DMSO stock to the aqueous buffer, never the other way around. This avoids creating localized areas of high compound concentration.

    • Rapid Mixing: Ensure vigorous and immediate mixing (e.g., vortexing or rapid pipetting) as you add the DMSO stock to the aqueous solution to promote rapid dispersion.[1]

    • Intermediate Dilutions: Prepare intermediate dilutions of your concentrated stock in pure DMSO before the final dilution into the aqueous medium.[1]

  • Possible Cause B: Final Concentration Exceeds Solubility Limit. The intended final concentration in the aqueous solution may be higher than the compound's solubility limit in that specific medium.

  • Solution B: Determine Solubility Limit and Adjust Concentration.

    • Solubility Test: Empirically determine the approximate solubility limit in your experimental medium. This can be done by preparing serial dilutions and observing for precipitation, or by measuring turbidity with a spectrophotometer.[2]

    • Reduce Final Concentration: If possible, lower the final working concentration to below the determined solubility limit.

Issue 2: The solid this compound (or its hydrochloride salt) is difficult to dissolve initially.

  • Possible Cause A: Insufficient Solvent or Agitation. The compound may require more energy to overcome the crystal lattice energy.

  • Solution A: Physical Dissolution Aids.

    • Sonication: Use a bath sonicator for 5-10 minutes to break up solid particles and aid dissolution.[1]

    • Gentle Warming: Gently warm the solution to 37°C.[1] Be cautious, as prolonged exposure to heat can potentially degrade the compound.

    • Vortexing: Vortex the solution vigorously for 1-2 minutes.[1]

  • Possible Cause B: Incorrect Solvent Choice. The chosen solvent may not be optimal for this specific compound form (free base vs. salt).

  • Solution B: Select Appropriate Solvent.

    • The free base of this compound is reported to be soluble in methanol (B129727) (10 mg/mL).[3][4]

    • The hydrochloride salt form shows good solubility in PBS (pH 7.2) at ≥10 mg/mL and is sparingly soluble in DMSO (1-10 mg/mL).[5] Choose the solvent that best matches the form of the compound you are using and is compatible with your downstream application.

Frequently Asked Questions (FAQs)

Q1: What is this compound? A1: this compound (4-fluoromethylbenzylpiperazine) is an analytical reference standard categorized as a piperazine (B1678402).[4][5] It belongs to the benzylpiperazine class of compounds and has been identified as a new psychoactive substance.[3][6] It is intended for research and forensic applications only.[4][5]

Q2: What are the basic chemical properties of this compound? A2:

  • Molecular Formula: C₁₂H₁₇FN₂[3]

  • Molecular Weight: 208.3 g/mol (free base)[3], 244.7 g/mol (hydrochloride salt)[5]

  • Appearance: The hydrochloride salt is a solid.[5]

Q3: What are the recommended storage conditions for this compound? A3:

  • Solid Form: Store at -20°C.[4]

  • Stock Solutions: Prepare aliquots to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1]

Q4: Can I adjust the pH to improve the solubility of this compound? A4: Yes, for compounds with ionizable groups, pH adjustment can significantly improve solubility. As a piperazine derivative, this compound is a basic compound and is expected to be more soluble at a lower pH.[1] The hydrochloride salt form is readily soluble in PBS at pH 7.2.[5]

Q5: What is the maximum concentration of DMSO my cells can tolerate? A5: Most cell lines can tolerate a final DMSO concentration of up to 0.1-0.5% without significant toxicity.[1][7] It is crucial to keep the final DMSO concentration consistent across all experimental conditions, including vehicle controls.

Data Presentation

Table 1: Solubility of this compound and a Structural Isomer.

Compound FormSolventSolubilityReference
This compound (Free Base)Methanol10 mg/mL[3][4]
This compound hydrochloride PBS (pH 7.2)≥10 mg/mL[5]
This compound hydrochloride DMSO1-10 mg/mL (sparingly soluble)[5]
2-fluoro MBZP hydrochloride (Isomer)DMF30 mg/mL[8]
2-fluoro MBZP hydrochloride (Isomer)DMSO30 mg/mL[8]
2-fluoro MBZP hydrochloride (Isomer)Ethanol1 mg/mL[8]
2-fluoro MBZP hydrochloride (Isomer)PBS (pH 7.2)10 mg/mL[8]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound (Hydrochloride Salt) in DMSO

This protocol provides a general method for preparing a stock solution. Adjustments may be necessary based on the specific batch and purity of the compound.

Materials:

  • This compound hydrochloride (Formula Weight: 244.7 g/mol )[5]

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, low-adhesion microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Pre-weighing Preparation: Allow the vial of solid this compound HCl to equilibrate to room temperature before opening to prevent moisture condensation.[9]

  • Weigh Compound: Accurately weigh a precise amount of the compound (e.g., 2.45 mg) using an analytical balance and transfer it to a sterile microcentrifuge tube.[10]

  • Calculate Solvent Volume: Based on the molecular weight, calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Calculation: (Mass of compound in mg) / (Formula Weight in g/mol ) / (Desired Concentration in M) = Volume in L

    • Example: (2.45 mg) / (244.7 g/mol ) / (0.010 mol/L) = 0.001 L = 1 mL

  • Dissolution: Add the calculated volume (1 mL) of anhydrous DMSO to the tube containing the compound.[10]

  • Mixing: Cap the tube securely and vortex for 1-2 minutes until the compound is fully dissolved.[1] If dissolution is slow, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.[1]

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[1]

Visualizations

G Troubleshooting Workflow for Compound Precipitation start Start: Compound precipitates upon dilution in aqueous buffer check_conc Is final concentration above known solubility limit? start->check_conc reduce_conc Lower final working concentration check_conc->reduce_conc Yes check_tech Review Dilution Technique check_conc->check_tech No / Unknown retest Re-test experiment reduce_conc->retest add_to_buffer Add DMSO stock to vortexing aqueous buffer check_tech->add_to_buffer intermediate_dil Use intermediate dilutions in pure DMSO add_to_buffer->intermediate_dil intermediate_dil->retest end Problem Solved retest->end G Hypothetical Signaling Pathway for a Piperazine Compound cluster_cell Cell Membrane receptor 5-HT2 Receptor g_protein Gq Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ligand This compound ligand->receptor ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc response Downstream Cellular Response ca_release->response pkc->response

References

Technical Support Center: 4-fluoro-N-(1-phenylethyl)benzamide (4-fluoro MBZP) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-fluoro-N-(1-phenylethyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare 4-fluoro-N-(1-phenylethyl)benzamide?

A1: The most common and direct method for synthesizing 4-fluoro-N-(1-phenylethyl)benzamide is through the acylation of (R)- or (S)-1-phenylethylamine with a 4-fluorobenzoyl derivative. The two primary variations of this route are:

  • From 4-fluorobenzoyl chloride: This is a highly efficient method where 4-fluorobenzoyl chloride is reacted with 1-phenylethylamine (B125046) in the presence of a base.

  • From 4-fluorobenzoic acid: This route requires a coupling agent to facilitate the amide bond formation between the carboxylic acid and the amine.

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields in amide synthesis can stem from several factors:

  • Poor quality of starting materials: Impurities in either the amine or the carboxylic acid/acid chloride can lead to side reactions.

  • Inadequate activation of the carboxylic acid: When starting from 4-fluorobenzoic acid, incomplete activation will result in unreacted starting material.

  • Side reactions: The primary competing reaction is the acid-base reaction between the carboxylic acid and the amine, forming a non-reactive ammonium (B1175870) carboxylate salt.[1][2][3]

  • Suboptimal reaction conditions: Temperature, solvent, and reaction time can all significantly impact the yield.

  • Difficult purification: The final product may be difficult to isolate from byproducts, leading to losses during workup and purification.

Q3: Why is it not recommended to directly react a carboxylic acid with an amine without a coupling agent?

A3: Carboxylic acids are acidic, and amines are basic. When mixed, they undergo a rapid acid-base reaction to form an ammonium carboxylate salt.[1][2] Heating this salt to high temperatures can drive off water to form the amide, but this method, known as pyrolysis, often requires harsh conditions and gives poor yields for many substrates.[4] The hydroxyl group (-OH) of a carboxylic acid is a poor leaving group, making direct nucleophilic attack by the amine inefficient.[4]

Q4: What is the role of a base when using an acyl chloride for the synthesis?

A4: The reaction of an acyl chloride with an amine generates one equivalent of hydrochloric acid (HCl) as a byproduct.[4] This HCl will react with the unreacted amine starting material to form an ammonium salt, rendering it non-nucleophilic and halting the reaction. To prevent this, a base (such as triethylamine (B128534) or pyridine) is added to neutralize the HCl as it is formed, allowing the reaction to proceed to completion.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product formation Ineffective coupling agent (when using carboxylic acid).Use a reliable coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[4] Ensure the coupling agent is fresh and handled under anhydrous conditions.
Poor quality of acyl chloride.Use freshly prepared or distilled 4-fluorobenzoyl chloride. Acyl chlorides can hydrolyze if exposed to moisture.
Presence of water in the reaction.Ensure all glassware is oven-dried and use anhydrous solvents. Moisture will hydrolyze the acyl chloride and can interfere with coupling agents.
Multiple spots on TLC, difficult purification Side reactions due to high temperature.Run the reaction at a lower temperature. For acyl chloride reactions, 0 °C to room temperature is often sufficient.
Impure starting materials.Purify starting materials before use. 1-phenylethylamine can be distilled, and 4-fluorobenzoic acid can be recrystallized.
Formation of a white precipitate that is not the product Formation of dicyclohexylurea (DCU) when using DCC.DCU is a byproduct of the DCC coupling reaction. It is typically removed by filtration as it is insoluble in most organic solvents.
Formation of triethylamine hydrochloride.This salt is formed when using triethylamine as a base with an acyl chloride. It can be removed by washing the organic layer with water during workup.

Experimental Protocols

Protocol 1: Synthesis via 4-Fluorobenzoyl Chloride

This method is generally high-yielding and straightforward.

Materials:

  • 4-fluorobenzoyl chloride

  • (R)- or (S)-1-phenylethylamine

  • Triethylamine (Et3N)

  • Dichloromethane (B109758) (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 1-phenylethylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 4-fluorobenzoyl chloride (1.05 eq) in anhydrous dichloromethane dropwise to the stirred amine solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization (e.g., from ethanol/water or ethyl acetate (B1210297)/hexanes) or column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis via 4-Fluorobenzoic Acid with DCC Coupling

Materials:

  • 4-fluorobenzoic acid

  • (R)- or (S)-1-phenylethylamine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Dichloromethane (DCM), anhydrous

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-fluorobenzoic acid (1.0 eq), 1-phenylethylamine (1.0 eq), and a catalytic amount of DMAP in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise to the stirred mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Upon completion, filter off the DCU precipitate and wash the solid with a small amount of cold dichloromethane.

  • Combine the filtrates and concentrate under reduced pressure.

  • Redissolve the residue in a suitable solvent like ethyl acetate and wash with 1 M HCl and saturated NaHCO3 solution to remove any unreacted starting materials.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Method Reactants Coupling Agent/Base Typical Yield Reference
Acyl Chloride4-fluorobenzoyl chloride, 1-phenylethylamineTriethylamine>90%General knowledge of amide synthesis
Carboxylic Acid4-fluorobenzoic acid, 1-phenylethylamineDCC70-90%General knowledge of amide synthesis
Mechanosynthesis4-nitrobenzoyl chloride, 2,2-diphenylethan-1-amineNone89%[6]
TiCl4 Coupling4-bromobenzoic acid, (S)-1-phenylethanamineTiCl493%[7]

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Pathway cluster_route1 Route 1: Acyl Chloride cluster_route2 Route 2: Carboxylic Acid A1 4-Fluorobenzoyl Chloride C1 4-fluoro-N-(1-phenylethyl)benzamide A1->C1 B1 1-Phenylethylamine B1->C1 Base Base (e.g., Et3N) Base->C1 A2 4-Fluorobenzoic Acid C2 4-fluoro-N-(1-phenylethyl)benzamide A2->C2 B2 1-Phenylethylamine B2->C2 Coupling Coupling Agent (e.g., DCC) Coupling->C2

Caption: Synthetic routes to 4-fluoro-N-(1-phenylethyl)benzamide.

Troubleshooting_Workflow Start Low Yield in Amide Synthesis CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckConditions Review Reaction Conditions CheckPurity->CheckConditions Pure Purify Purify Starting Materials CheckPurity->Purify Impure CheckReagents Verify Activity of Reagents CheckConditions->CheckReagents Optimal Optimize Optimize Temp, Time, Solvent CheckConditions->Optimize Suboptimal UseFresh Use Fresh/New Reagents CheckReagents->UseFresh Inactive Success Improved Yield CheckReagents->Success Active Purify->CheckConditions Optimize->CheckReagents UseFresh->Success

Caption: Troubleshooting workflow for low yield in amide synthesis.

Logical_Relationships Yield High Yield Purity High Purity of Starting Materials Purity->Yield Anhydrous Anhydrous Conditions Anhydrous->Yield Activation Effective Carboxylic Acid Activation Activation->Yield Base Sufficient Base (Acyl Chloride Route) Base->Yield Temp Optimal Temperature Temp->Yield

References

Technical Support Center: 4-fluoro MBZP Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical determination of 4-fluoro MBZP (4-fluoro Methylbenzylpiperazine). The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

A1: this compound is a synthetic psychoactive substance belonging to the piperazine (B1678402) class of compounds. It is a derivative of benzylpiperazine (BZP) and is encountered as a designer drug. Its chemical properties are summarized in the table below.

PropertyValue
Chemical Name 1-(4-fluorobenzyl)-4-methylpiperazine
CAS Number 144734-44-1[1]
Molecular Formula C₁₂H₁₇FN₂[1]
Molecular Weight 208.3 g/mol
Appearance Solid[1]
Solubility Soluble in methanol.[2]

Q2: What are the primary analytical methods for the identification and quantification of this compound?

A2: The primary analytical methods for this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These techniques are widely used for the analysis of piperazine derivatives in various matrices.

Q3: How should this compound reference standards be stored?

A3: this compound reference standards should be stored at -20°C for long-term stability. For short-term use, refrigeration at 2-8°C is acceptable. It is crucial to prevent repeated freeze-thaw cycles to maintain the integrity of the standard.

Troubleshooting Guides

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Issue 1: Peak Tailing

Question: My chromatogram for this compound shows significant peak tailing. What are the possible causes and solutions?

Answer: Peak tailing for piperazine derivatives like this compound is a common issue in GC-MS analysis. The primary causes and their respective solutions are outlined below.

CauseSolution
Active Sites in the Inlet or Column The basic nature of the piperazine moiety can lead to interactions with active silanol (B1196071) groups in the GC inlet liner or the column, causing peak tailing. Ensure you are using a deactivated inlet liner. If the column is old, consider replacing it with a new, inert column.
Sample Overload Injecting too concentrated a sample can lead to peak fronting or tailing. Prepare a dilution series of your sample to determine if concentration is the issue.
Inlet Temperature Too Low A low inlet temperature can cause incomplete and slow vaporization of the analyte, leading to broader, tailing peaks. Ensure the inlet temperature is appropriate for the volatility of this compound.
Poor Column Installation An improperly cut or installed column can create dead volume and active sites, resulting in peak tailing. Ensure the column is cut cleanly and installed at the correct depth in both the inlet and the detector.

Logical Relationship Diagram: Troubleshooting GC-MS Peak Tailing

start Peak Tailing Observed cause1 Active Sites in Inlet/Column? start->cause1 solution1 Use Deactivated Liner Replace Column cause1->solution1 Yes cause2 Sample Overload? cause1->cause2 No end_node Peak Shape Improved solution1->end_node solution2 Dilute Sample cause2->solution2 Yes cause3 Low Inlet Temperature? cause2->cause3 No solution2->end_node solution3 Increase Inlet Temperature cause3->solution3 Yes cause4 Improper Column Installation? cause3->cause4 No solution3->end_node solution4 Re-install/Cut Column cause4->solution4 Yes solution4->end_node

Caption: Troubleshooting workflow for GC-MS peak tailing.

Issue 2: Poor Sensitivity or No Peak Detected

Question: I am not seeing a peak for this compound, or the peak is very small. What should I check?

Answer: A lack of response can be due to several factors, from sample preparation to instrument settings.

CauseSolution
Analyte Loss During Sample Preparation If using a liquid-liquid extraction (LLE), ensure the pH of the aqueous phase is basic (pH > 10) to ensure this compound is in its free base form for efficient extraction into an organic solvent. For solid-phase extraction (SPE), ensure the sorbent and elution solvent are appropriate for a basic compound.
Derivatization Issues (if applicable) While not always necessary, derivatization with an acylating agent can improve the chromatography of piperazines. If you are using derivatization, ensure your reagents are fresh and the reaction conditions (temperature, time) are optimal.
Mass Spectrometer Tuning An out-of-tune mass spectrometer will result in poor sensitivity. Perform an autotune of your instrument to ensure optimal performance.
Incorrect MS Scan Parameters Ensure your mass spectrometer is scanning a mass range that includes the expected molecular ion and fragment ions of this compound. For targeted analysis, confirm the correct ions are being monitored in Selected Ion Monitoring (SIM) mode.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

Issue 1: Ion Suppression/Enhancement (Matrix Effects)

Question: My quantitative results for this compound in a biological matrix (e.g., plasma, urine) are inconsistent and show poor accuracy. Could this be due to matrix effects?

Answer: Yes, matrix effects are a significant challenge in LC-MS/MS bioanalysis, particularly for basic compounds like this compound. Ion suppression is more common and results in a lower-than-expected signal, while ion enhancement leads to a higher signal.

CauseSolution
Co-elution with Matrix Components Endogenous compounds in biological matrices, such as phospholipids (B1166683) in plasma, can co-elute with the analyte and interfere with the ionization process.
Inadequate Sample Cleanup A simple "dilute and shoot" approach may not be sufficient for complex matrices, leading to significant matrix effects.
Suboptimal Chromatographic Separation If the analyte elutes in a region of the chromatogram with a high density of matrix components, ion suppression is likely.

Strategies to Mitigate Matrix Effects:

  • Improve Sample Preparation: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

  • Optimize Chromatography: Adjust the mobile phase gradient and/or use a different stationary phase to achieve better separation of this compound from matrix components.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience similar matrix effects, thus providing more accurate quantification.

  • Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for matrix effects.

Experimental Workflow: Assessing Matrix Effects

start Assess Matrix Effects prep_neat Prepare Analyte in Solvent start->prep_neat prep_post_spike Extract Blank Matrix Spike with Analyte start->prep_post_spike analyze Analyze by LC-MS/MS prep_neat->analyze prep_post_spike->analyze compare Compare Peak Areas analyze->compare calculate Calculate Matrix Effect (%) compare->calculate result result calculate->result

Caption: Workflow for evaluating matrix effects.

Experimental Protocols

GC-MS Protocol for this compound

This protocol is a general guideline and may require optimization for your specific instrumentation and application.

  • Sample Preparation (Acid-Base Extraction):

    • To 1 mL of sample (e.g., urine, dissolved solid), add an appropriate internal standard.

    • Make the sample basic by adding a strong base (e.g., 1M NaOH) to a pH of >10.

    • Extract with 3 mL of an organic solvent (e.g., ethyl acetate) by vortexing for 2 minutes.

    • Centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., 100 µL of ethyl acetate) for GC-MS analysis.

  • GC-MS Parameters:

ParameterValue
GC System Agilent 6890 or similar
Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature of 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min
MS System Agilent 5975 or similar
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-450 amu
Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
  • Expected Results:

    • Retention Time: The retention time for this compound will depend on the specific GC conditions but is expected to be in the mid-to-late region of the chromatogram.

    • Mass Spectrum: The mass spectrum will show a molecular ion at m/z 208 and characteristic fragment ions. Common fragments for benzylpiperazines include ions resulting from the cleavage of the benzyl (B1604629) group and fragmentation of the piperazine ring.

LC-MS/MS Protocol for this compound

This protocol is a general guideline and should be optimized for your specific instrumentation and application.

  • Sample Preparation (Dilution):

    • For simple matrices (e.g., seized powders), dissolve a small amount in the mobile phase.

    • For biological matrices, a protein precipitation followed by dilution is recommended to minimize matrix effects. To 100 µL of plasma, add 300 µL of cold acetonitrile (B52724) containing an internal standard. Vortex and centrifuge. Dilute the supernatant with the initial mobile phase.

  • LC-MS/MS Parameters:

ParameterValue
LC System Waters Acquity UPLC or similar
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes
Column Temperature 40°C
Injection Volume 5 µL
MS System Sciex Triple Quadrupole or similar
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by infusing a standard solution of this compound. A likely precursor ion would be the protonated molecule [M+H]⁺ at m/z 209.1. Product ions would result from fragmentation of the benzyl and piperazine moieties.
  • Expected Results:

    • Retention Time: The retention time will be dependent on the specific LC conditions. A retention time of approximately 3.76-3.78 minutes has been reported under certain conditions.

    • Quantification: Quantification is achieved by monitoring the area ratio of the analyte MRM transition to the internal standard MRM transition.

References

Technical Support Center: Quantification of 4-Fluoro MBZP

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalytical quantification of 4-fluoro MBZP (4F-MBZP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound (1-[(4-fluorophenyl)methyl]-4-methyl-piperazine) is a novel psychoactive substance (NPS) categorized as a piperazine (B1678402) derivative.[1] First identified in 2023, it is a stimulant structurally similar to other benzylpiperazine (BZP) compounds.[1][2] Due to its recent emergence, it is critical to develop robust analytical methods for its accurate quantification in biological samples.[2]

Q2: What are matrix effects and why are they a problem in 4F-MBZP quantification?

A2: Matrix effects are the alteration (suppression or enhancement) of an analyte's ionization efficiency due to co-eluting components from the sample matrix (e.g., plasma, urine, oral fluid).[3][4] These interferences, such as salts and phospholipids (B1166683), can compete with 4F-MBZP for ionization in the mass spectrometer source, leading to inaccurate and unreliable quantitative results.[5][6][7] Electrospray ionization (ESI), a common technique for analyzing synthetic cathinones and piperazines, is particularly susceptible to matrix effects.[3][6]

Q3: What is the difference between ion suppression and ion enhancement?

A3: Ion suppression is the most common form of matrix effect, where co-eluting matrix components reduce the ionization efficiency of the target analyte, leading to a lower-than-expected signal.[3][8] Ion enhancement is the opposite phenomenon, where matrix components increase the analyte's ionization efficiency, resulting in a higher signal. Both effects compromise data accuracy. A matrix effect value less than 100% indicates suppression, while a value greater than 100% indicates enhancement.[3]

Q4: What is the best way to compensate for matrix effects?

A4: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects.[9][10] A SIL-IS is chemically identical to the analyte but has a different mass, so it experiences the same matrix effects and extraction variations. By comparing the analyte's signal to the SIL-IS signal, these variations can be normalized. If a SIL-IS for 4F-MBZP is unavailable, using matrix-matched calibration curves is a highly recommended alternative.[9][11]

Troubleshooting Guide: Matrix Effects

This guide addresses specific issues you may encounter during the LC-MS/MS quantification of 4F-MBZP.

Problem 1: Poor reproducibility and inaccurate quantification.
  • Question: My quantitative results for 4F-MBZP are inconsistent across different sample lots, even though my calibration standards in solvent are perfect. What is the likely cause?

  • Answer: This is a classic sign of uncorrected matrix effects. Endogenous components varying from sample to sample are likely suppressing or enhancing the ionization of 4F-MBZP.[3] You must evaluate and mitigate these effects.

    Troubleshooting Steps:

    • Quantify the Matrix Effect: Perform a post-extraction spike experiment to determine the extent of ion suppression or enhancement.

    • Improve Sample Cleanup: Simple "dilute-and-shoot" or protein precipitation methods often leave many matrix components.[5][12] Switch to a more rigorous sample preparation technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interferences.[8][9]

    • Optimize Chromatography: Modify your LC gradient to better separate 4F-MBZP from the regions where matrix effects are most pronounced (typically early and late in the chromatogram).[5][9]

    • Implement Matrix-Matched Calibration: Prepare your calibration standards and quality controls (QCs) in the same biological matrix as your unknown samples (e.g., blank human plasma).[9][11] This helps to ensure that the calibration standards experience the same matrix effects as the samples.

Problem 2: Low signal intensity or peak area for the analyte.
  • Question: I am getting a very low signal for 4F-MBZP in my biological samples compared to the signal in a pure solvent standard. How can I diagnose and fix this?

  • Answer: Significant signal loss points towards severe ion suppression.[3][8] This is often caused by high concentrations of phospholipids or salts co-eluting with your analyte.

    Troubleshooting Steps:

    • Perform a Post-Column Infusion Experiment: This qualitative test will help you visualize the specific retention times where ion suppression is occurring. You can then adjust your chromatography to move the 4F-MBZP peak away from these zones.[3][5][13]

    • Evaluate Sample Preparation: As detailed in the experimental protocols below, SPE is generally effective at removing a wide range of interferences.[12] For phospholipids, a common source of ion suppression in plasma, specific phospholipid removal cartridges or plates can be used.

    • Check Sample Concentration: If possible, diluting the sample can reduce the concentration of interfering matrix components.[6][13] However, you must ensure the final concentration of 4F-MBZP remains above the lower limit of quantification (LLOQ).

Problem 3: Inconsistent results between different biological matrices (e.g., plasma vs. urine).
  • Question: My method works well for plasma, but when I analyze urine samples, the results are unreliable. Why is this happening?

  • Answer: Different biological matrices have vastly different compositions.[3] A method validated for plasma will not necessarily work for urine without re-validation. Urine can contain high concentrations of salts and urea (B33335) that cause significant matrix effects.[5]

    Troubleshooting Steps:

    • Re-validate the Method: You must perform a full method validation for each matrix type. This includes assessing matrix effect, recovery, precision, and accuracy specifically for urine.

    • Adapt Sample Preparation: The SPE or LLE protocol may need to be optimized for the new matrix. For example, a different wash solvent or elution solvent might be necessary to effectively clean up urine samples.

    • Use Matrix-Specific Calibrators: Always use calibration curves prepared in the corresponding blank matrix (e.g., blank urine for urine sample analysis).[9]

Experimental Protocols & Data

Protocol 1: Quantitative Evaluation of Matrix Effect

This protocol allows for the quantitative measurement of matrix effects using the post-extraction spike method.[3]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte (4F-MBZP) and its internal standard (IS) in the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract at least 5-6 different lots of blank biological matrix. After the final evaporation step, spike the analyte and IS into the dried extract before reconstitution.

    • Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank biological matrix before starting the extraction process. This set is used to determine recovery.

  • Analyze Samples: Inject all three sets into the LC-MS/MS system.

  • Calculate Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100[3]

    • RE (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

    A ME value of 100% indicates no matrix effect. <100% indicates ion suppression, and >100% indicates ion enhancement.

Table 1: Representative Matrix Effect & Recovery Data for Synthetic Cathinones in Urine

This table shows example data for similar compounds, illustrating how different sample preparation techniques can impact matrix effects and recovery.

Sample Preparation MethodAnalyteRecovery (%)Matrix Effect (%)Interpretation
Protein Precipitation Cathinone Analog 195%45%High recovery but severe ion suppression.
Cathinone Analog 298%52%High recovery but severe ion suppression.
Liquid-Liquid Extraction Cathinone Analog 185%88%Good recovery with minimal ion suppression.
Cathinone Analog 282%91%Good recovery with minimal ion suppression.
Solid-Phase Extraction Cathinone Analog 192%97%Excellent recovery and negligible matrix effect.
Cathinone Analog 290%95%Excellent recovery and negligible matrix effect.

Data is representative for this class of compounds and highlights the importance of choosing an appropriate sample preparation method.

Protocol 2: Recommended Sample Preparation using Solid-Phase Extraction (SPE)

This is a general protocol for extracting 4F-MBZP from a biological matrix like plasma or urine. Optimization will be required.

  • Sample Pre-treatment: To 1 mL of sample, add 50 µL of an internal standard solution. Vortex to mix. Add 1 mL of a buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6) to adjust the pH.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 2 mL of methanol (B129727) followed by 2 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of methanol to remove salts and other polar interferences.[9]

  • Elution: Elute the 4F-MBZP and IS from the cartridge using 2 mL of a freshly prepared elution solvent (e.g., 2% ammonium (B1175870) hydroxide (B78521) in methanol).

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Table 2: Example LC-MS/MS Parameters for 4F-MBZP Analysis

These parameters serve as a starting point for method development.

ParameterSetting
LC Column C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition 1 (Quantifier) To be determined experimentally (e.g., [M+H]+ → fragment 1)
MRM Transition 2 (Qualifier) To be determined experimentally (e.g., [M+H]+ → fragment 2)
Collision Energy To be determined experimentally

Visualizations

Mechanism of Ion Suppression

The following diagram illustrates how co-eluting matrix components can interfere with the ionization of the target analyte (4F-MBZP) in the ESI source.

G cluster_ms Mass Spectrometer Inlet Analyte 4F-MBZP d1 Analyte->d1 Analyte enters droplet Matrix Matrix Interference d2 Matrix->d2 Interference co-elutes d3 MS_Inlet To MS Analyzer d3->MS_Inlet Ionized 4F-MBZP (Signal) d4 d4->MS_Inlet Ionized Matrix (Competition) d5 d6

Caption: Conceptual diagram of ion suppression in an ESI source.

Workflow for Matrix Effect Evaluation

This workflow outlines the key steps for identifying, quantifying, and mitigating matrix effects during method development.

G start Start: Method Development dev_pp Develop Sample Preparation (e.g., SPE) start->dev_pp dev_lcms Develop LC-MS/MS Parameters dev_pp->dev_lcms eval_me Evaluate Matrix Effect (Post-Extraction Spike) dev_lcms->eval_me me_ok Matrix Effect Acceptable? (<15% variation) eval_me->me_ok optimize Optimize Method me_ok->optimize No validate Proceed to Full Method Validation me_ok->validate Yes opt_cleanup Improve Sample Cleanup (e.g., modify SPE) optimize->opt_cleanup opt_chromo Optimize Chromatography optimize->opt_chromo use_is Use Stable Isotope-Labeled IS or Matrix-Matched Calibrators optimize->use_is opt_cleanup->eval_me opt_chromo->eval_me use_is->eval_me G start Issue: Inaccurate or Irreproducible Results check_is Using SIL-IS? start->check_is check_cal Using Matrix-Matched Calibration? check_is->check_cal No assess_me Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) check_is->assess_me Yes check_cal->assess_me No check_cal->assess_me Yes me_severe Is Ion Suppression Severe (>50%)? assess_me->me_severe improve_sp Improve Sample Prep (Switch to SPE/LLE) me_severe->improve_sp Yes improve_lc Optimize LC Separation (Change Gradient) me_severe->improve_lc Yes end Problem Resolved me_severe->end No, proceed with validation re_eval Re-evaluate Matrix Effect improve_sp->re_eval improve_lc->re_eval re_eval->me_severe

References

Technical Support Center: 4-fluoro MBZP Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving potential artifacts in experimental data for 4-fluoro MBZP (4-fluoro-methylbenzylpiperazine).

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is an analytical reference standard classified as a piperazine (B1678402).[1][2] It is a novel psychoactive substance structurally similar to other benzylpiperazine (BZP) derivatives.[3] It has been identified in samples from drug checking services and is intended for research and forensic applications.[1][2][4]

Q2: What are the expected analytical data for pure this compound?

A2: Pure this compound has a specific set of spectral data that can be used for its identification. The key identifiers are its molecular formula, mass, and characteristic peaks in NMR and FTIR spectroscopy. Refer to the data summary tables below for detailed information.

Q3: My analytical data for a this compound sample does not match the reference data. What could be the cause?

A3: Discrepancies in analytical data can arise from several sources, including the presence of synthesis byproducts, degradation of the sample, or artifacts from the analytical instrumentation itself. The troubleshooting guides below provide a systematic approach to identifying the source of the discrepancy.

Troubleshooting Guides

Issue 1: Unexpected Peaks in Mass Spectrometry (GC-MS or LC-MS) Data

Question: My mass spectrum for a this compound sample shows a peak at a higher m/z than expected, in addition to the expected molecular ion. What could this be?

Answer: An unexpected peak at a higher mass-to-charge ratio (m/z) could indicate the presence of a synthesis byproduct, specifically a di-substituted piperazine analog. In the synthesis of related compounds like benzylpiperazine (BZP), the formation of dibenzylpiperazine (DBZP) is a common impurity.[5][6] A similar side-reaction during the synthesis of this compound could lead to the formation of bis(4-fluorobenzyl)piperazine.

Troubleshooting Steps:

  • Verify the Expected Mass: First, confirm the expected exact mass for the protonated molecule [M+H]+ of this compound, which is 209.1449.[3]

  • Analyze the Unexpected Peak: Determine the m/z of the unexpected peak. If it corresponds to the potential bis(4-fluorobenzyl)piperazine byproduct, its expected mass would be significantly higher.

  • Review Synthesis Method: Examine the synthetic route used to produce the this compound. An excess of the fluorobenzyl halide reactant could favor the formation of the di-substituted byproduct.

  • Chromatographic Separation: Optimize your GC or LC method to ensure baseline separation of this compound from potential impurities.

  • Further Characterization: If the impurity is present in significant amounts, consider preparative chromatography to isolate it for full characterization by NMR and other techniques.

Issue 2: Anomalous Signals in ¹H NMR Spectrum

Question: The ¹H NMR spectrum of my this compound sample shows unexpected signals, or the integration values are incorrect. What should I look for?

Answer: Extraneous signals or incorrect integration in an NMR spectrum can be due to residual solvents, impurities from the synthesis, or sample degradation.

Troubleshooting Steps:

  • Check for Residual Solvents: Compare the chemical shifts of the unexpected peaks to common NMR solvents (e.g., acetone, dichloromethane, ethyl acetate).

  • Look for Synthesis Starting Materials: Review the synthesis protocol and check for the characteristic peaks of unreacted starting materials, such as 1-methylpiperazine (B117243) or 4-fluorobenzyl halide.

  • Consider Isomeric Impurities: Fluorinated MBZP can exist in three isomeric forms (2F-, 3F-, and 4F-).[3] While only 4F-MBZP has been widely identified, the presence of other isomers as impurities could lead to a more complex NMR spectrum.

  • Sample Purity Assessment: Use a secondary analytical technique, such as GC-MS or LC-MS, to confirm the purity of the sample and identify any potential contaminants.

Data Presentation

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Formal Name 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine[2][3]
CAS Number 144734-44-1[2][3]
Molecular Formula C₁₂H₁₇FN₂[2][3]
Formula Weight 208.3 g/mol [2][3]
Purity (as reference standard) ≥98%[1][2]
Formulation Solid (hydrochloride) or solution in methanol[1][2]

Table 2: Mass Spectrometry Data for this compound

IonExpected MassSource
Molecular Ion [M+] 208.0[3]
Protonated Molecule [M+H]⁺ 209.1449[3]

Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol is a general guideline for the analysis of this compound. Instrument conditions may need to be optimized.

  • Sample Preparation: Perform an acid-base extraction of the sample.[3] Alternatively, dissolve a small amount of the sample in a suitable solvent (e.g., methanol).

  • Instrument: Agilent 5975 Series GC/MSD or equivalent.[3]

  • Injection: 1 µL injection volume.

  • GC Column: A standard non-polar column (e.g., DB-5ms) is typically suitable.

  • Oven Program: Start at 100°C, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV.

  • Data Analysis: Compare the resulting mass spectrum to a reference spectrum for this compound.

Protocol 2: Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) Analysis

This protocol provides a general method for obtaining high-resolution mass data for this compound.

  • Sample Preparation: Dilute the sample in the mobile phase.[3]

  • Instrument: Sciex X500R LC-QTOF-MS or equivalent.[3]

  • LC Column: A C18 reverse-phase column is commonly used.

  • Mobile Phase: A gradient of water and acetonitrile (B52724) with 0.1% formic acid is a typical mobile phase.

  • Mass Spectrometer: Operate in positive electrospray ionization (ESI) mode.

  • Data Analysis: Extract the exact mass for the [M+H]⁺ ion and compare it to the theoretical value (209.1449).[3]

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, MeOD).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Experiments: Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC) as needed for full structural elucidation.[4]

  • Data Analysis: Process the spectra and compare the chemical shifts and coupling constants to reference data for this compound.

Mandatory Visualizations

G cluster_synthesis Synthesis of this compound start Starting Materials: 1-methylpiperazine + 4-fluorobenzyl halide reaction Reaction start->reaction product Desired Product: This compound reaction->product side_reaction Side Reaction (Excess 4-fluorobenzyl halide) reaction->side_reaction Potential Pathway byproduct Byproduct: bis(4-fluorobenzyl)piperazine side_reaction->byproduct

Caption: Potential side-reaction in this compound synthesis.

G start Unexpected Peak in Mass Spectrum check_mass Determine m/z of Unexpected Peak start->check_mass compare_mass Compare m/z to Potential Byproducts (e.g., bis(4-fluorobenzyl)piperazine) check_mass->compare_mass review_synthesis Review Synthesis Protocol for Excess Reactants compare_mass->review_synthesis If Match Found optimize_chroma Optimize Chromatographic Separation review_synthesis->optimize_chroma isolate_characterize Isolate and Characterize Impurity (if necessary) optimize_chroma->isolate_characterize end Artifact Identified isolate_characterize->end

Caption: Troubleshooting workflow for mass spectrometry artifacts.

G start Anomalous NMR Signal check_solvents Compare to Common NMR Solvent Peaks start->check_solvents Step 1 check_starting_materials Compare to Spectra of Starting Materials start->check_starting_materials Step 2 run_purity_check Run GC-MS or LC-MS to Assess Purity start->run_purity_check Step 3 identify_contaminant Identify Contaminant by Mass run_purity_check->identify_contaminant end Source of Anomaly Identified identify_contaminant->end

Caption: Logical steps for identifying the source of anomalous NMR signals.

References

Technical Support Center: Enhancing the Stability of 4-fluoro MBZP Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with 4-fluoro MBZP solutions. Due to the limited publicly available stability data for a compound specifically abbreviated as "this compound," this document will focus on a representative molecule, 1-(4-fluorobenzyl)-4-methylpiperazine , and general principles applicable to similar benzylpiperazine derivatives.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has developed a yellowish tint. What could be the cause?

A1: A change in color, such as the appearance of a yellow tint, often indicates chemical degradation. This could be due to oxidation of the piperazine (B1678402) or benzyl (B1604629) moiety, particularly if the solution has been exposed to air, light, or contains trace metal impurities. It is recommended to prepare fresh solutions and store them under an inert atmosphere (e.g., argon or nitrogen) and protected from light.

Q2: I'm observing precipitation in my aqueous buffer solution of this compound. How can I improve its solubility?

A2: Benzylpiperazine derivatives are typically weak bases and their solubility in aqueous solutions is highly pH-dependent.[1] The protonated form at acidic pH is generally more soluble than the free base. To improve solubility, try lowering the pH of your buffer. However, be aware that extreme pH values can accelerate hydrolysis.[2] It is crucial to determine the optimal pH range that balances solubility and stability.

Q3: What are the recommended storage conditions for a this compound stock solution?

A3: For optimal stability, stock solutions should be stored at low temperatures (-20°C or -80°C) in tightly sealed vials to minimize solvent evaporation and exposure to air.[3] To prevent degradation from light, use amber vials or wrap the vials in aluminum foil. For long-term storage, consider storing the solution under an inert gas.

Q4: Which solvents are most suitable for preparing this compound solutions?

A4: While aqueous buffers are often required for biological assays, organic solvents like DMSO, ethanol, or acetonitrile (B52724) are commonly used for preparing high-concentration stock solutions.[3] The choice of solvent depends on the specific experimental requirements. When diluting a stock solution into an aqueous buffer, it is important to ensure that the final concentration of the organic solvent is low enough to not affect the experiment and that the compound remains in solution.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of Potency / Inconsistent Results Chemical degradation (hydrolysis, oxidation)Prepare fresh solutions. Conduct a forced degradation study to identify stable conditions. Store solutions protected from light, air, and at low temperatures.
Precipitation Upon Dilution Poor aqueous solubility of the free base.Lower the pH of the aqueous buffer. Use a co-solvent if permissible in the experimental setup. Perform solubility studies at different pH values.
Appearance of New Peaks in HPLC Formation of degradation products.Characterize the new peaks using LC-MS. Review solution preparation and storage procedures. The degradation may be pH or light-induced.
Cloudiness in Solution Microbial contamination or precipitation.Filter-sterilize the solution using a 0.22 µm filter. Ensure sterile technique during preparation. Confirm the precipitate is not the compound itself.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying the degradation pathways and developing stability-indicating analytical methods.[4][5][6][7]

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, and methanol

  • pH meter

  • HPLC-UV/DAD or HPLC-MS system

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 2 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 2 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Keep 1 mL of the stock solution in a sealed vial at 60°C for 48 hours.

  • Photolytic Degradation: Expose 1 mL of the stock solution to a calibrated light source (as per ICH Q1B guidelines) for a specified duration.

  • Analysis: Analyze all stressed samples, along with a non-stressed control sample, using a suitable HPLC method. The goal is to achieve 5-20% degradation of the parent compound.[4]

Protocol 2: Stability-Indicating HPLC Method

Objective: To separate the parent this compound peak from any potential degradation products.

Parameter Condition
Column C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or as determined by UV scan)
Injection Volume 10 µL

Note: This is a general method and may require optimization for specific degradation products.

Quantitative Data Summary

The following table presents hypothetical stability data for this compound based on typical results from forced degradation studies for similar compounds.

Stress Condition Time Temperature % Degradation (Hypothetical) Major Degradation Products
0.1 M HCl2 hours60°C15%N-dealkylation, Ether cleavage
0.1 M NaOH2 hours60°C8%Minor hydrolysis products
3% H₂O₂24 hoursRoom Temp25%N-oxide, Ring hydroxylation
Heat48 hours60°C5%Minor oxidative products
Light (ICH Q1B)7 daysRoom Temp12%Photolytic adducts

Visualizations

Below are diagrams illustrating key workflows and pathways related to the stability of this compound.

G cluster_degradation Potential Degradation Pathways for this compound parent This compound n_oxide N-Oxide parent->n_oxide Oxidation (H₂O₂) hydroxylated Hydroxylated Product parent->hydroxylated Metabolism/Oxidation n_dealkylated N-dealkylated Piperazine parent->n_dealkylated Acid Hydrolysis

Caption: Potential degradation pathways for this compound.

G cluster_workflow Forced Degradation Experimental Workflow prep Prepare 1 mg/mL Stock Solution stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep->stress neutralize Neutralize/Dilute Samples stress->neutralize hplc Analyze via Stability-Indicating HPLC Method neutralize->hplc data Identify Degradants & Quantify Parent Peak Loss hplc->data

Caption: Workflow for a forced degradation study.

G cluster_troubleshooting Troubleshooting Logic for Solution Instability start Inconsistent Experimental Results? check_precipitate Is there visible precipitation? start->check_precipitate check_color Is there a color change? check_precipitate->check_color No adjust_ph Adjust pH to improve solubility check_precipitate->adjust_ph Yes check_storage Review storage conditions (Light, Temp, Air) check_color->check_storage Yes prepare_fresh Prepare fresh solution check_color->prepare_fresh No, but still inconsistent use_cosolvent Consider a co-solvent adjust_ph->use_cosolvent If pH adjustment fails check_storage->prepare_fresh

Caption: Troubleshooting logic for solution instability issues.

References

Technical Support Center: Analysis of 4-fluoro MBZP

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 4-fluoro MBZP. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the quantitative analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound (1-[(4-fluorophenyl)methyl]-4-methyl-piperazine) is a novel psychoactive substance (NPS) classified as a piperazine (B1678402).[1] It is structurally similar to other benzylpiperazine (BZP) derivatives.[1] First identified in Australia in June 2023, it has since been detected in other regions.[1][2] Due to its structural similarity to other benzylpiperazines, it is presumed to have stimulant effects by acting on dopaminergic and serotonergic systems.[1]

Q2: What are the common analytical techniques for this compound?

A2: The most common analytical techniques for the identification and quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] LC with high-resolution mass spectrometry (e.g., LC-QTOF-MS) has also been successfully used for its characterization.[1]

Q3: My calibration curve for this compound is non-linear. What are the potential causes?

A3: Non-linearity in calibration curves for LC-MS analysis is a common issue and can stem from several factors.[3] These include:

  • Matrix Effects: Co-eluting endogenous components from the sample matrix can suppress or enhance the ionization of this compound.[4][5]

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response.

  • Analyte Instability: Degradation of this compound in the sample or during the analytical run can affect the response. While specific stability data for this compound is limited, related piperazine and cathinone (B1664624) compounds have shown stability issues in biological matrices.[6]

  • Inappropriate Calibration Range: The selected concentration range for your calibration standards may be too wide.

Q4: I am observing poor peak shape and inconsistent retention times. What should I check?

A4: Poor chromatography can be due to a variety of factors:

  • Column Issues: The analytical column may be degraded, contaminated, or not suitable for the analyte. A C18 column is commonly used for the analysis of similar compounds.[7]

  • Mobile Phase Problems: Incorrect mobile phase composition, pH, or inadequate degassing can all lead to chromatographic issues.

  • Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the initial mobile phase, peak distortion can occur.

  • Instrumental Problems: Issues with the pump, injector, or tubing can also contribute to poor chromatography.

Troubleshooting Guide: Calibration Curve Issues

This guide provides a systematic approach to troubleshooting common problems encountered with calibration curves during the analysis of this compound.

Issue 1: Non-Linearity (Concave Downward - "Flattening" at High Concentrations)
Potential Cause Troubleshooting Step Expected Outcome
Detector Saturation 1. Dilute the upper-level calibration standards and re-inject. 2. Reduce the injection volume. 3. If possible, switch to a less abundant precursor or product ion for quantification.The curve should become more linear within the new, lower concentration range.
Ionization Suppression at High Concentrations 1. Narrow the calibration range. 2. Evaluate the use of an isotopically labeled internal standard if not already in use.Improved linearity and accuracy, especially at the higher end of the curve.
Analyte Dimerization or Multimer Formation 1. Dilute the samples. 2. Modify mobile phase composition (e.g., adjust pH or organic content) to discourage multimer formation.A more linear response should be observed.
Issue 2: Non-Linearity (Irregular or "S-Shaped" Curve)
Potential Cause Troubleshooting Step Expected Outcome
Matrix Effects 1. Improve sample preparation to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) are often more effective than simple "dilute and shoot" or protein precipitation.[8] 2. Use a matrix-matched calibration curve. 3. Employ an isotopically labeled internal standard.A more linear and reproducible calibration curve.
Heteroscedasticity (Non-constant variance of errors) 1. Apply a weighting factor to the regression analysis (e.g., 1/x or 1/x²).[3]This will give more weight to the lower concentration points, improving the accuracy of the assay at the lower end.
Inaccurate Standard Preparation 1. Prepare fresh calibration standards from a new stock solution. 2. Verify the purity and stability of the this compound reference standard. The hydrochloride salt and the free base are available and have different storage requirements and stability profiles.[9][10]A well-defined and linear calibration curve.
Issue 3: Poor Reproducibility of Calibration Curves Between Batches
Potential Cause Troubleshooting Step Expected Outcome
Analyte Instability in Solution 1. Prepare fresh calibration standards for each analytical run. 2. Investigate the stability of this compound in the chosen solvent and storage conditions. Store stock solutions at -20°C as recommended for related compounds.[10]Consistent slope and intercept values for the calibration curve across different batches.
Inconsistent Sample Preparation 1. Automate the sample preparation process if possible. 2. Ensure consistent timing and technique for manual extraction procedures like SPE or liquid-liquid extraction.Reduced variability in analyte recovery and, consequently, more consistent calibration curves.
Instrumental Drift 1. Perform system suitability tests before each batch to ensure the instrument is performing optimally. 2. Monitor the response of the internal standard across the run.Early detection of instrument issues that could be affecting the calibration.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) for Biological Matrices

This protocol is a general guideline for extracting this compound from biological matrices like urine or plasma, aiming to reduce matrix effects.

  • Sample Pre-treatment:

    • To a 1 mL aliquot of the biological sample, add an appropriate internal standard.

    • Vortex the sample.

    • For urine, adjust the pH to approximately 6 with a suitable buffer. For plasma, a protein precipitation step (e.g., with acetonitrile) may be necessary before loading.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge sequentially with methanol (B129727) and then water or buffer.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with a series of solvents to remove interfering components. This may include an acidic wash followed by a wash with an organic solvent like methanol.

  • Elution:

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in the initial mobile phase for LC-MS analysis.

Visualizations

Troubleshooting_Calibration_Curve start Calibration Curve Issue (Non-Linearity, Poor R²) check_standards Verify Standard Preparation - Freshly prepared? - Correct concentrations? - Purity of reference material? start->check_standards First Step check_instrument Assess Instrument Performance - System suitability passed? - Peak shape acceptable? - Retention time stable? start->check_instrument Concurrently check_matrix Evaluate Matrix Effects - Matrix-matched curve? - Post-column infusion? - Internal standard response? start->check_matrix If standards & instrument are OK adjust_regression Adjust Regression Model - Apply weighting (1/x or 1/x²) - Narrow calibration range check_standards->adjust_regression If standards are correct check_instrument->adjust_regression If instrument is OK improve_prep Improve Sample Preparation - Use SPE or LLE - Optimize extraction pH check_matrix->improve_prep If matrix effects are significant use_is Use Isotope-Labeled Internal Standard check_matrix->use_is Best practice for matrix check_matrix->adjust_regression If matrix effects are manageable solution Linear & Reproducible Calibration Curve improve_prep->solution use_is->solution adjust_regression->solution

Caption: Troubleshooting workflow for calibration curve issues.

SPE_Workflow start Start: Biological Sample pretreatment Pre-treatment Add Internal Standard Adjust pH start->pretreatment loading Sample Loading pretreatment->loading conditioning SPE Cartridge Conditioning Methanol wash Water/Buffer wash conditioning->loading washing Washing Remove interferences loading->washing elution Elution Collect this compound washing->elution reconstitution Evaporation & Reconstitution elution->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Solid-Phase Extraction (SPE) experimental workflow.

References

Reducing background noise in 4-fluoro MBZP detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-fluoro MBZP. Our aim is to help you overcome common challenges and reduce background noise in your detection assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its detection important?

A1: this compound (1-[(4-fluorophenyl)methyl]-4-methyl-piperazine) is a piperazine (B1678402) derivative with stimulant properties. As a novel psychoactive substance, its accurate detection in biological matrices is crucial for forensic toxicology, clinical research, and understanding its pharmacological profile.

Q2: What are the common analytical methods for this compound detection?

A2: The most common methods for the detection and quantification of this compound and similar piperazine derivatives are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and immunoassays, such as competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Q3: What are the primary sources of background noise in this compound assays?

A3: High background noise can primarily stem from non-specific binding of antibodies or the analyte to the assay plate, matrix effects from complex biological samples (e.g., plasma, urine), and contamination of reagents or equipment.

Q4: How does this compound exert its effects?

A4: While research is ongoing, this compound is presumed to act as a reuptake inhibitor at the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT). This action increases the concentration of these neurotransmitters in the synaptic cleft, leading to its stimulant effects.[1][2]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound detection.

High Background Signal in Competitive ELISA

High background can obscure the signal from your target analyte, reducing the sensitivity and accuracy of your assay.

Potential Cause Recommended Solution
Insufficient Plate Washing Increase the number of wash steps and the soaking time between washes. Ensure a consistent and vigorous washing technique to remove all unbound reagents.
Ineffective Blocking Optimize the blocking buffer by increasing the concentration of the blocking agent (e.g., BSA or non-fat dry milk) or by extending the blocking incubation time.
High Antibody Concentration Titrate the primary and/or secondary antibody to determine the optimal concentration that provides a good signal without increasing background.
Non-Specific Binding of Detection Reagent Run a control with no primary antibody to check for non-specific binding of the secondary antibody. Consider using a pre-adsorbed secondary antibody.
Contaminated Reagents Use fresh, high-purity reagents and sterile technique to avoid microbial or cross-contamination.
Low Signal-to-Noise Ratio in LC-MS/MS

A low signal-to-noise ratio can make it difficult to distinguish the analyte peak from the baseline, affecting quantification.

Potential Cause Recommended Solution
Matrix Effects Optimize the sample preparation method to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be more effective than simple protein precipitation. Diluting the sample can also mitigate matrix effects.[3]
Poor Ionization Efficiency Adjust the mobile phase composition and pH to enhance the ionization of this compound. Optimize the mass spectrometer source parameters, such as spray voltage and gas flows.
Suboptimal Chromatographic Separation Modify the HPLC gradient and/or column chemistry to improve the separation of this compound from co-eluting matrix components.
Low Analyte Recovery Evaluate and optimize the extraction procedure to ensure efficient recovery of this compound from the sample matrix.

Quantitative Data Tables

The following tables summarize typical validation parameters for the analysis of piperazine derivatives using LC-MS/MS, which can be used as a reference for setting up and evaluating your own this compound detection assays.

Table 1: LC-MS/MS Method Validation Parameters for Piperazine Derivatives in Oral Fluid [4][5]

ParameterResult
Linearity Range1 - 100 ng/mL
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)< 1 µg/L
Precision (RSD%)≤ 15%
Accuracy85 - 115%
Recovery80 - 110%

Table 2: LC-MS/MS Method Validation for Synthetic Cannabinoids in Oral Fluid (Example of a Psychoactive Substance) [6]

ParameterResult
Linearity Range2.5 - 500 ng/mL
Correlation Coefficient (r²)> 0.99
Limit of Quantitation (LOQ)2.5 ng/mL
Precision (RSD%)3 - 14.7%
Accuracy90.5 - 112.5%

Experimental Protocols

Detailed Protocol for LC-MS/MS Analysis of this compound in Plasma

This protocol is adapted from established methods for the analysis of piperazine derivatives in biological fluids.[7][8]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 300 µL of acetonitrile (B52724) containing the internal standard (e.g., this compound-d8).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions

  • HPLC Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its internal standard.

Detailed Protocol for Competitive ELISA for this compound Quantification

This protocol is a template based on established methods for small molecule detection.[9][10]

1. Plate Coating

  • Coat the wells of a 96-well microplate with a capture antibody specific for a this compound-protein conjugate overnight at 4°C.

  • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

2. Blocking

  • Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

3. Competitive Reaction

  • Add 50 µL of standard, control, or unknown sample to the appropriate wells.

  • Add 50 µL of a fixed concentration of this compound conjugated to an enzyme (e.g., HRP) to each well.

  • Incubate for 1-2 hours at room temperature. During this incubation, the free this compound in the sample will compete with the enzyme-conjugated this compound for binding to the capture antibody.

4. Detection

  • Wash the plate four times with wash buffer.

  • Add 100 µL of substrate solution (e.g., TMB) to each well and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).

5. Data Analysis

  • Read the absorbance at 450 nm using a microplate reader.

  • The signal intensity is inversely proportional to the concentration of this compound in the sample. Construct a standard curve and determine the concentration of unknown samples.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the presumed mechanism of action of this compound and a typical experimental workflow for its detection.

Dopamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine Vesicle Synaptic Vesicle Dopamine->Vesicle Packaging Synaptic_Cleft Increased Dopamine Vesicle->Synaptic_Cleft Release DAT Dopamine Transporter (DAT) MBZP This compound MBZP->DAT Inhibition Synaptic_Cleft->DAT Reuptake Dopamine_Receptor Dopamine Receptor Synaptic_Cleft->Dopamine_Receptor Signaling Postsynaptic Signaling Dopamine_Receptor->Signaling Activation

Caption: Inhibition of Dopamine Reuptake by this compound.

Serotonin_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin Serotonin (5-HT) Vesicle Synaptic Vesicle Serotonin->Vesicle Packaging Synaptic_Cleft Increased Serotonin Vesicle->Synaptic_Cleft Release SERT Serotonin Transporter (SERT) MBZP This compound MBZP->SERT Inhibition Synaptic_Cleft->SERT Reuptake Serotonin_Receptor Serotonin Receptor Synaptic_Cleft->Serotonin_Receptor Signaling Postsynaptic Signaling Serotonin_Receptor->Signaling Activation

Caption: Inhibition of Serotonin Reuptake by this compound.

LCMS_Workflow Sample Biological Sample (Plasma/Urine) Preparation Sample Preparation (e.g., Protein Precipitation) Sample->Preparation HPLC HPLC Separation (C18 Column) Preparation->HPLC MS Tandem Mass Spectrometry (MS/MS) Detection HPLC->MS Data Data Analysis and Quantification MS->Data

Caption: LC-MS/MS Experimental Workflow for this compound Detection.

References

Technical Support Center: 4-fluoro MBZP Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical validation of 4-fluoro MBZP (4-fluorobenzylpiperazine). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during method development and validation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in developing a quantitative method for this compound?

As a novel psychoactive substance (NPS) of the piperazine (B1678402) class, this compound presents several analytical challenges typical for synthetic cathinones and related compounds.[1][2] Key difficulties include:

  • Matrix Effects: When analyzing biological samples (e.g., plasma, urine), endogenous components can interfere with the ionization of this compound in LC-MS/MS analysis, leading to ion suppression or enhancement. This can significantly impact accuracy and precision.[3][4][5]

  • Analyte Stability: Piperazine derivatives and halogenated compounds can be prone to degradation. Studies on similar compounds show that storage temperature and time can significantly affect analyte concentration, making stability testing a critical validation parameter.[6][7]

  • Specificity and Selectivity: The existence of structural isomers (e.g., 2-fluoro and 3-fluoro MBZP) and a multitude of other piperazine-based NPS necessitates highly selective methods, like mass spectrometry, to ensure accurate identification and quantification.[8][9][10]

  • Reference Standards: While analytical reference standards are now commercially available, ensuring their purity and proper handling is crucial for accurate calibration.[11]

Q2: Which analytical technique is most suitable for the quantification of this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for quantifying this compound in biological samples due to its high sensitivity and selectivity.[4][8] Gas chromatography-mass spectrometry (GC-MS) is also a viable and commonly used method, particularly for seized materials.[8][12] For laboratories without access to mass spectrometry, HPLC-UV may be used, but it often requires a derivatization step to improve the chromophoric properties of piperazine compounds for adequate sensitivity.[13]

Q3: How can I minimize matrix effects in my LC-MS/MS analysis?

Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds, are a major hurdle.[5] Strategies to mitigate them include:

  • Effective Sample Preparation: For complex matrices like plasma, a simple protein precipitation may be insufficient. Solid-phase extraction (SPE) is often required for a more thorough cleanup.[3][4] For urine, a "dilute-and-shoot" approach may be adequate, especially if using a less susceptible ionization source like APCI.[3][4]

  • Choice of Ionization Source: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[3][4][14] If your instrumentation allows, comparing the two can be beneficial.

  • Chromatographic Separation: Optimizing the HPLC method to separate this compound from endogenous interferences is critical.

  • Use of an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., this compound-d7) is the gold standard for compensating for matrix effects and improving accuracy.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Co-eluting Peaks in Chromatography

Symptom: Your chromatogram for this compound shows tailing, fronting, broad peaks, or co-elution with other components.

Potential Cause Troubleshooting Step
Inappropriate Column Chemistry Ensure the column stationary phase is suitable for a basic compound like this compound. A C18 column is common, but consider one with end-capping or a phenyl-hexyl phase for better peak shape.
Mobile Phase pH As a piperazine derivative, this compound is basic. The mobile phase pH should be controlled to ensure a consistent ionization state. Using a buffer (e.g., ammonium (B1175870) formate) is recommended.
Column Overload Injecting too high a concentration can lead to peak fronting. Dilute the sample and re-inject.
Contamination A contaminated guard column, column, or system can cause peak tailing. Flush the system and replace the guard column if necessary.
Isomeric Interference If analyzing seized materials, you may have isomeric forms (e.g., 2F-MBZP). An efficient chromatographic method is required for separation. High-resolution mass spectrometry can also aid in differentiation.[10]
Issue 2: High Variability and Poor Reproducibility (Low Precision)

Symptom: Replicate injections of the same sample or QC standard show a high relative standard deviation (%RSD).

Potential Cause Troubleshooting Step
Analyte Instability Halogenated cathinones and piperazines can be unstable.[6] Prepare fresh stock solutions and QC samples. Perform stability experiments (freeze-thaw, short-term benchtop) to assess degradation. Store samples at -20°C or lower.[7]
Inconsistent Sample Preparation Manual sample preparation steps, especially liquid-liquid extraction (LLE) or solid-phase extraction (SPE), can introduce variability. Ensure consistent vortexing times, evaporation steps, and reconstitution volumes. Consider automating the process if possible.
Significant Matrix Effects Ion suppression or enhancement can vary between samples, leading to poor precision.[15] Implement a more effective sample cleanup method or use a stable isotope-labeled internal standard.
Instrumental Issues An inconsistent autosampler, fluctuating pump pressure, or a dirty ion source can all lead to poor reproducibility. Perform system maintenance and check performance metrics.

Experimental Protocols & Data

While specific validated method data for this compound is not yet widely published, the following protocols and data for related piperazine compounds (BZP and TFMPP) serve as an excellent starting point for method development.

Example Protocol: LC-MS/MS for Piperazine Derivatives in Plasma

This protocol is adapted from validated methods for BZP and TFMPP and is suitable for modification for this compound.[16]

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • To 100 µL of plasma, add an internal standard (e.g., BZP-d7).

    • Add 500 µL of a buffer (e.g., phosphate (B84403) buffer, pH 6.0).

    • Condition a mixed-mode SPE cartridge with methanol (B129727) followed by water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with water, then an acidic solution (e.g., dilute HCl), followed by methanol.

    • Elute the analytes with a basic organic solvent (e.g., 5% ammonium hydroxide (B78521) in ethyl acetate).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • Column: C18, 2.1 x 100 mm, 3.5 µm

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 4.5)

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient: Start at 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

    • Injection Volume: 5 µL

    • Ion Source: ESI+

    • MS/MS Transitions: To be determined by infusing a pure standard of this compound. The precursor ion will be [M+H]+.

Reference Validation Data for Piperazine Derivatives

The following table summarizes typical validation parameters achieved for BZP and TFMPP in biological matrices, providing a benchmark for your this compound method development.

ParameterMatrixBZPTFMPPReference
Linearity Range Plasma1 - 50 ng/mL1 - 50 ng/mL[16]
Correlation (R²) Plasma> 0.99> 0.99[16]
LOD Plasma0.004 µg/mL0.004 µg/mL[12]
LOQ Plasma5 ng/mL5 ng/mL[16]
Accuracy (% Recovery) Plasma> 90%> 90%[16]
Intra-day Precision (%RSD) Plasma< 5%< 5%[16]
Inter-day Precision (%RSD) Plasma< 10%< 10%[16]
Extraction Efficiency Plasma79% - 96%79% - 96%[12]

Visualized Workflows

General Method Validation Workflow

This diagram outlines the key stages in a typical analytical method validation process, from initial planning to final implementation.

G Figure 1: General Analytical Method Validation Workflow cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Validation Experiments cluster_2 Phase 3: Documentation & Implementation Plan Define Method Requirements (Analyte, Matrix, Range) Develop Develop & Optimize Method (LC, MS, Sample Prep) Plan->Develop Initial Scoping Spec Specificity & Selectivity Lin Linearity & Range Acc Accuracy (Recovery) Prec Precision (Repeatability & Intermediate) Stab Stability (Freeze-Thaw, Benchtop) LOD LOD & LOQ Report Validation Report Spec->Report Lin->Report Acc->Report Prec->Report Stab->Report LOD->Report SOP Write Standard Operating Procedure (SOP) Report->SOP Implement Routine Use SOP->Implement

Caption: A flowchart of the analytical method validation process.

Troubleshooting Matrix Effects in LC-MS/MS

This decision tree provides a logical workflow for diagnosing and mitigating matrix effects during method development.

G Figure 2: Decision Tree for Troubleshooting Matrix Effects Start Poor Accuracy or Precision Observed in Matrix? CheckIS Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? Start->CheckIS Yes End Re-validate Method Start->End No (Issue is not matrix) OptimizePrep Optimize Sample Preparation CheckIS->OptimizePrep Yes NoIS Implement SIL-IS if available. If not, use structural analog. CheckIS->NoIS No SPE Switch from Protein Precip. to Solid-Phase Extraction (SPE) OptimizePrep->SPE Plasma/Serum Dilute Increase Sample Dilution Factor OptimizePrep->Dilute Urine ChangeIon Change Ionization Source (e.g., ESI to APCI) ChangeIon->End OptimizeChroma Improve Chromatographic Separation OptimizeChroma->ChangeIon If problem persists OptimizeChroma->End Problem Solved NoIS->OptimizePrep SPE->OptimizeChroma Dilute->OptimizeChroma

Caption: A logical workflow for diagnosing and solving matrix effects.

References

Technical Support Center: Improving Reproducibility of 4-Fluoro MBZP Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of experiments involving 4-fluoro MBZP (4-fluoromethylbenzylpiperazine).

Troubleshooting Guides

This section addresses specific issues that users might encounter during their experiments with this compound, presented in a question-and-answer format.

Issue 1: Inconsistent Analytical Results

  • Question: Why am I observing variability in the analytical characterization (e.g., GC-MS, LC-MS) of my this compound sample?

  • Answer: Inconsistencies in analytical results can arise from several factors. As a novel psychoactive substance, it's crucial to ensure the identity and purity of your sample. Confusion between structural isomers (e.g., 2-fluoro or 3-fluoro MBZP) is a common issue.[1] It is also possible for the compound to degrade over time, especially with improper storage or repeated freeze-thaw cycles.

    Recommendations:

    • Confirm Identity: Use a certified reference standard for this compound to confirm the identity of your sample by comparing retention times and mass spectra.[1]

    • Proper Storage: Store this compound at -20°C for long-term stability.[2][3] Prepare aliquots of your stock solutions to minimize freeze-thaw cycles.

    • Up-to-date Libraries: Ensure your analytical software libraries are current to correctly identify novel psychoactive substances and their metabolites.

Issue 2: Poor Reproducibility in In Vitro Assays

  • Question: My in vitro assay results (e.g., receptor binding, functional assays) with this compound are not reproducible. What could be the cause?

  • Answer: Poor reproducibility in in vitro assays is a common challenge. For piperazine (B1678402) derivatives like this compound, solubility issues are a primary concern. The compound may precipitate in aqueous assay buffers, leading to inconsistent effective concentrations. Cellular factors, such as passage number and confluency, can also significantly impact results.

    Recommendations:

    • Solubility Check: Determine the solubility of this compound in your specific assay buffer. The hydrochloride salt is soluble in PBS (pH 7.2) at ≥10mg/mL, while the free base has limited aqueous solubility.[3] Consider using a small percentage of a co-solvent like DMSO, ensuring the final concentration does not affect cell viability.

    • Standardize Cell Culture: Use cells within a consistent and narrow passage number range for all experiments. Seed cells at a consistent density and perform assays at a standardized confluency.

    • Control for Plate Effects: Be mindful of "edge effects" on multi-well plates. Include appropriate vehicle controls in various locations on each plate to identify and account for any systematic variability.

Issue 3: Unexpected Results in Animal Behavioral Studies

  • Question: The behavioral effects of this compound in my animal models are inconsistent or not what I expected based on its classification as a stimulant. Why?

  • Answer: The behavioral effects of stimulants can be complex and dose-dependent. While this compound is expected to have stimulant-like effects similar to benzylpiperazine (BZP), which is about 10 times less potent than amphetamine, the specific behavioral phenotype can be influenced by the dose, route of administration, and the specific behavioral paradigm used.[4] Furthermore, the serotonergic activity of piperazine derivatives can sometimes lead to anxiogenic or sedative-like effects at certain doses, which might mask the expected stimulant effects.

    Recommendations:

    • Dose-Response Curve: Conduct a thorough dose-response study to identify the optimal dose range for observing the desired stimulant effects.

    • Acclimatization: Ensure all animals are properly acclimatized to the experimental environment and procedures to minimize stress-induced behavioral changes.

    • Control for Circadian Rhythms: Conduct behavioral testing at the same time of day for all animals to avoid variations due to circadian rhythms.

Frequently Asked Questions (FAQs)

What is this compound?

This compound (1-[(4-fluorophenyl)methyl]-4-methyl-piperazine) is a novel psychoactive substance classified as a piperazine derivative.[1] It is structurally similar to benzylpiperazine (BZP) and is used as an analytical reference standard in research and forensic applications.[2][3]

What is the proposed mechanism of action of this compound?

The pharmacology of this compound has not been extensively studied. However, based on its structural similarity to BZP, it is presumed to act as a stimulant by stimulating the release and inhibiting the reuptake of dopamine (B1211576) and serotonin (B10506).[1] It may also have some effects on norepinephrine. Additionally, it is suggested to be useful for studying 5-HT2 receptors.[5]

What are the key chemical and physical properties of this compound?

PropertyValue
Molecular Formula C12H17FN2
Molecular Weight 208.3 g/mol
Appearance Hydrochloride salt: Solid; Free base: Solution in Methanol
Solubility (HCl salt) DMSO: Sparingly soluble (1-10 mg/ml); PBS (pH 7.2): Soluble (≥10mg/mL)
Solubility (Free Base) Methanol: 10 mg/ml
Storage Temperature -20°C
Stability ≥ 1 year at -20°C

Data compiled from multiple sources.[2][3]

Is there quantitative data available for the receptor binding or potency of this compound?

Currently, there is no publicly available quantitative receptor binding affinity (Ki) or functional potency (EC50) data specifically for this compound at dopamine or serotonin receptors. However, data for other benzylpiperazine derivatives can provide an estimate of their potential activity. For example, a study on novel benzylpiperazine derivatives showed high affinity for σ1 receptors.

CompoundKi σ1 (nM)Ki σ2 (nM)Selectivity (Ki σ2/Ki σ1)
Derivative 15 1.61418886
Derivative 24 2.51057423

Adapted from a study on novel benzylpiperazine derivatives.[6]

Additionally, a study on the in vitro hepatotoxicity of piperazine derivatives provided the following EC50 values:

CompoundEC50 (µM) in H9c2 cells
BZP 343.9
TFMPP 59.6
MeOPP 570.1
MDBP 702.5

Adapted from a study on the in vitro hepatotoxicity of piperazine derivatives.[7]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 1-(4-fluorobenzyl)-4-methylpiperazine (B10860666) (this compound)

This protocol is a general guideline based on the synthesis of similar benzylpiperazine derivatives.

Materials:

Procedure:

  • To a solution of 1-methylpiperazine (1.2 equivalents) in anhydrous acetonitrile, add potassium carbonate (2.0 equivalents).

  • Add a solution of 1-(bromomethyl)-4-fluorobenzene (1.0 equivalent) in anhydrous acetonitrile dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, filter the reaction mixture to remove potassium carbonate.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 1-(4-fluorobenzyl)-4-methylpiperazine.

  • Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: In Vitro Receptor Binding Assay (General Protocol)

This protocol provides a general framework for assessing the binding affinity of this compound to a target receptor (e.g., dopamine transporter, serotonin receptor) using a radioligand competition assay.

Materials:

  • Cell membranes or tissue homogenates expressing the target receptor.

  • Radioligand specific for the target receptor (e.g., [3H]WIN 35,428 for DAT).

  • This compound stock solution in a suitable solvent (e.g., DMSO).

  • Assay buffer (e.g., Tris-HCl buffer with appropriate salts).

  • Non-specific binding inhibitor (a high concentration of a known ligand for the target receptor).

  • Scintillation cocktail.

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the cell membranes/tissue homogenate, radioligand (at a concentration near its Kd), and either assay buffer (for total binding), the non-specific binding inhibitor (for non-specific binding), or the serially diluted this compound.

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach binding equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

4-fluoro_MBZP_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MBZP This compound DAT Dopamine Transporter (DAT) MBZP->DAT Inhibits Reuptake SERT Serotonin Transporter (SERT) MBZP->SERT Inhibits Reuptake NET Norepinephrine Transporter (NET) MBZP->NET Inhibits Reuptake DA_vesicle Dopamine Vesicles MBZP->DA_vesicle Promotes Release SER_vesicle Serotonin Vesicles MBZP->SER_vesicle Promotes Release DA Dopamine DAT->DA Reuptake SER Serotonin SERT->SER Reuptake NE Norepinephrine NET->NE Reuptake NE_vesicle Norepinephrine Vesicles DA_R Dopamine Receptors DA->DA_R Activates HT2A 5-HT2A Receptor SER->HT2A Activates HT2B 5-HT2B Receptor SER->HT2B Activates HT3 5-HT3 Receptor SER->HT3 Activates NE_R Norepinephrine Receptors NE->NE_R Activates

Caption: Proposed signaling pathway of this compound.

Experimental_Workflow_Synthesis start Start: Reagents reaction Reaction: 1-methylpiperazine + 1-(bromomethyl)-4-fluorobenzene in Acetonitrile with K2CO3 start->reaction monitoring Monitoring by TLC reaction->monitoring workup Workup: Filtration, Evaporation, Extraction monitoring->workup Reaction Complete purification Purification: Silica Gel Column Chromatography workup->purification characterization Characterization: NMR, MS purification->characterization end End: Pure this compound characterization->end

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic issue Reproducibility Issue analytical Analytical Inconsistency issue->analytical Analytical invitro In Vitro Variability issue->invitro In Vitro invivo In Vivo Inconsistency issue->invivo In Vivo sol_analytical Solution: - Use Reference Standard - Proper Storage - Update Libraries analytical->sol_analytical sol_invitro Solution: - Check Solubility - Standardize Cell Culture - Control Plate Effects invitro->sol_invitro sol_invivo Solution: - Dose-Response Study - Acclimatization - Control Circadian Rhythms invivo->sol_invivo

Caption: Logical workflow for troubleshooting reproducibility issues.

References

Validation & Comparative

A Comparative Analysis of 4-fluoro MBZP and Benzylpiperazine (BZP) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the pharmacological and toxicological profiles of 4-fluoro MBZP and the well-characterized Benzylpiperazine (BZP), providing available data and experimental methodologies to inform future research.

This guide offers a comparative analysis of 4-fluoro methylbenzylpiperazine (this compound or 4F-MBZP) and Benzylpiperazine (BZP), two psychoactive substances of the piperazine (B1678402) class. While BZP has been extensively studied, 4F-MBZP is a novel substance with limited available data. This document aims to summarize the current state of knowledge on both compounds, presenting quantitative data where possible, and detailing relevant experimental protocols to support further research and development.

Executive Summary

Benzylpiperazine (BZP) is a well-documented psychoactive compound with known stimulant and euphoric effects, primarily acting as a monoamine releasing agent and reuptake inhibitor. In contrast, this compound is a newer analog with a paucity of pharmacological data. It is presumed to share a similar mechanism of action with BZP due to structural similarity. This guide provides a detailed overview of BZP's pharmacological and toxicological properties, alongside the currently available, albeit limited, information for this compound. The significant data gap for this compound necessitates that any comparison is made with caution and underscores the need for further empirical investigation.

Data Presentation: Physicochemical and Pharmacological Properties

The following tables summarize the available quantitative data for both BZP and this compound. The lack of specific studies on this compound results in a significant disparity in the available data points.

Table 1: Physicochemical Properties

PropertyThis compoundBenzylpiperazine (BZP)
Formal Name 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine1-benzylpiperazine (B3395278)
Synonyms 4F-MBZP, 4-Fluoro-MethylbenzylpiperazineBZP
CAS Number 144734-44-1[1]2759-28-6
Molecular Formula C₁₂H₁₇FN₂[1]C₁₁H₁₆N₂
Molecular Weight 208.3 g/mol [1]176.26 g/mol

Table 2: In Vitro Pharmacological Data - Monoamine Transporter Inhibition

TargetThis compound (IC₅₀)Benzylpiperazine (BZP) (IC₅₀)
Dopamine (B1211576) Transporter (DAT) Data not available. BZP analogs are reported to increase extracellular dopamine by 200-300% at 10 µM.[2]1.3 x 10⁻⁵ mol/L[3]
Serotonin Transporter (SERT) Data not available. May act on 5-HT₂ receptors.[4][5]2.9 x 10⁻⁶ mol/L[3]
Norepinephrine (B1679862) Transporter (NET) Data not available2.8 x 10⁻⁵ mol/L[3]

Table 3: In Vitro Toxicology Data

AssayThis compoundBenzylpiperazine (BZP)
Hepatotoxicity (HepaRG cells, EC₅₀) Data not available6.60 mM[6]
Hepatotoxicity (Primary Rat Hepatocytes, EC₅₀) Data not available2.20 mM[6]
Neurotoxicity Data not availableCan induce oxidative stress, inhibit mitochondrial functions, and lead to apoptosis in neuronal cells.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline protocols for key experiments relevant to the study of this compound and BZP.

Synthesis Protocols

Synthesis of 1-Benzylpiperazine (BZP)

A common method for the synthesis of BZP involves the reaction of piperazine with benzyl (B1604629) chloride.

  • Procedure: A solution of piperazine hexahydrate in absolute ethanol (B145695) is warmed. Piperazine dihydrochloride (B599025) monohydrate is then dissolved in this solution. Benzyl chloride is added to the warm solution, leading to the precipitation of 1-benzylpiperazine dihydrochloride. The product is collected by filtration. To obtain the free base, the dihydrochloride salt is dissolved in water, made alkaline with sodium hydroxide, and then extracted with an organic solvent such as chloroform. The solvent is removed to yield 1-benzylpiperazine.[8][9]

Proposed Synthesis of this compound

  • Proposed Procedure: The synthesis would likely involve the reaction of 1-methylpiperazine (B117243) with 1-(bromomethyl)-4-fluorobenzene. The reactants would be stirred in a suitable solvent, possibly in the presence of a base to neutralize the hydrobromic acid formed during the reaction. Purification would likely be achieved through chromatographic techniques.

In Vitro Assay Protocols

Monoamine Transporter Binding Assay

This assay is used to determine the binding affinity of a compound to the dopamine, serotonin, and norepinephrine transporters.

  • Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to a specific monoamine transporter.

  • General Protocol:

    • Preparation of Synaptosomes or Cell Membranes: Brain tissue (e.g., rat striatum for DAT, hippocampus for SERT, cortex for NET) is homogenized in a suitable buffer and centrifuged to obtain a crude synaptosomal or membrane fraction. Alternatively, cell lines expressing the specific human transporter can be used.

    • Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) and various concentrations of the test compound.

    • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.[10][11][12]

In Vitro Neurotoxicity Assay

This assay assesses the potential of a compound to cause damage to neuronal cells.

  • Principle: Various endpoints can be measured to assess neurotoxicity, including cell viability, apoptosis, and neurite outgrowth.

  • General Protocol (using SH-SY5Y neuroblastoma cells):

    • Cell Culture: SH-SY5Y cells are cultured in a suitable medium and seeded into multi-well plates.

    • Compound Exposure: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

    • Assessment of Cell Viability (MTT Assay):

      • MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

      • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

      • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a plate reader. Cell viability is expressed as a percentage of the control.

    • Assessment of Apoptosis (Caspase-3/7 Assay): A luminescent or fluorescent substrate for caspases 3 and 7 is added to the cells. The signal, which is proportional to caspase activity, is measured.

    • Assessment of Neurite Outgrowth: Cells are fixed, stained for neuronal markers (e.g., β-III tubulin), and imaged. The length and number of neurites are quantified using image analysis software.[13][14][15][16]

In Vivo Assay Protocol

Locomotor Activity Assessment in Rodents

This assay is used to evaluate the stimulant or depressant effects of a compound on spontaneous movement.

  • Principle: The animal's horizontal and vertical movements are recorded in a novel environment (open field arena) after administration of the test compound.

  • General Protocol:

    • Acclimation: Rodents (mice or rats) are habituated to the testing room for at least 30-60 minutes before the experiment.

    • Apparatus: An open field arena, typically a square or circular enclosure, is equipped with infrared beams or a video tracking system to monitor the animal's movement.

    • Procedure:

      • The animal is administered the test compound or vehicle control via a specific route (e.g., intraperitoneal injection).

      • Immediately after administration, the animal is placed in the center of the open field arena.

      • Locomotor activity is recorded for a set duration (e.g., 30-60 minutes).

    • Data Analysis: Parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency are analyzed to assess locomotor activity and anxiety-like behavior.[17][18][19][20][21]

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the comparative analysis of this compound and BZP.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron BZP_4FMBZP BZP / 4F-MBZP Dopamine_Vesicle Dopamine Vesicle BZP_4FMBZP->Dopamine_Vesicle Promotes Release DAT DAT BZP_4FMBZP->DAT Inhibits Reuptake SERT SERT BZP_4FMBZP->SERT Inhibits Reuptake NET NET BZP_4FMBZP->NET Inhibits Reuptake VMAT2 VMAT2 MAO MAO Dopamine_Vesicle->MAO Metabolism Dopamine Dopamine Dopamine_Vesicle->Dopamine Release Dopamine->MAO Metabolism Dopamine->DAT Reuptake D_Receptor Dopamine Receptor Dopamine->D_Receptor Binds Serotonin Serotonin Serotonin->SERT Reuptake 5HT_Receptor Serotonin Receptor Serotonin->5HT_Receptor Binds Norepinephrine Norepinephrine Norepinephrine->NET Reuptake NE_Receptor Norepinephrine Receptor Norepinephrine->NE_Receptor Binds

Caption: Presumed signaling pathway of BZP and this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Synthesis Compound Synthesis Binding_Assay Monoamine Transporter Binding Assay Synthesis->Binding_Assay Neurotoxicity_Assay Neurotoxicity Assay Synthesis->Neurotoxicity_Assay Hepatotoxicity_Assay Hepatotoxicity Assay Synthesis->Hepatotoxicity_Assay Animal_Model Rodent Model Selection Binding_Assay->Animal_Model Toxicology Acute and Chronic Toxicology Neurotoxicity_Assay->Toxicology Hepatotoxicity_Assay->Toxicology Locomotor_Activity Locomotor Activity Assessment Animal_Model->Locomotor_Activity Drug_Discrimination Drug Discrimination Studies Locomotor_Activity->Drug_Discrimination Drug_Discrimination->Toxicology

Caption: General experimental workflow for psychoactive substance evaluation.

Logical_Relationship Piperazine_Scaffold Piperazine Scaffold BZP BZP Piperazine_Scaffold->BZP MBZP MBZP Piperazine_Scaffold->MBZP 4F_MBZP This compound Piperazine_Scaffold->4F_MBZP Benzyl_Group Benzyl Group Benzyl_Group->BZP Benzyl_Group->MBZP Benzyl_Group->4F_MBZP Methyl_Group Methyl Group at N4 Methyl_Group->MBZP Methyl_Group->4F_MBZP Fluoro_Group 4-Fluoro Substitution on Benzyl Ring Fluoro_Group->4F_MBZP BZP->MBZP + Methyl Group MBZP->4F_MBZP + Fluoro Group

Caption: Structural relationship between BZP, MBZP, and this compound.

Conclusion

This comparative guide highlights the significant knowledge gap that exists for this compound when compared to its analog, BZP. While BZP's pharmacological and toxicological profiles are relatively well-defined, with quantifiable data on its interaction with monoamine transporters and its cytotoxic effects, this compound remains largely uncharacterized. The assumption that this compound shares a similar mechanism of action with BZP is based on structural analogy and requires empirical validation.

For researchers and drug development professionals, this guide serves two primary purposes. Firstly, it provides a consolidated resource of the existing knowledge on BZP, including detailed experimental protocols that can be adapted for future studies. Secondly, it clearly delineates the areas where research on this compound is critically needed. Future investigations should prioritize the determination of its binding affinities and functional activity at monoamine transporters, as well as a thorough evaluation of its potential neurotoxic and hepatotoxic effects. Such data are essential for a comprehensive understanding of its pharmacological profile and for assessing its potential risks and therapeutic applications.

References

Validating the Psychoactive Profile of 4-fluoro-MBZP: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 10, 2025

This guide provides a comparative analysis of 4-fluoro-MBZP (4-fluoromethylbenzylpiperazine), a novel psychoactive substance (NPS) of the piperazine (B1678402) class. Due to a lack of specific pharmacological data for 4-fluoro-MBZP, this document leverages extensive experimental data from its parent compound, N-benzylpiperazine (BZP), and other relevant piperazine derivatives to establish a probable psychoactive profile. All data presented is derived from preclinical in vitro and in vivo studies.

Introduction to 4-fluoro-MBZP

4-fluoro-MBZP, chemically known as 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine, is a structurally novel stimulant that has been recently identified by forensic laboratories and drug checking services. Its structure is analogous to N-benzylpiperazine (BZP), a well-characterized psychoactive compound.[1] Based on this structural similarity, it is hypothesized that 4-fluoro-MBZP acts as a stimulant by modulating monoamine neurotransmitter systems, primarily dopamine (B1211576) and serotonin (B10506).[2] However, to date, the specific activity and potency of 4-fluoro-MBZP have not been explicitly reported in peer-reviewed literature. This guide will therefore draw comparisons with BZP, cocaine, and methamphetamine to contextualize its potential effects.

Postulated Mechanism of Action

The primary mechanism of action for BZP and similar piperazine-based stimulants involves the inhibition of monoamine reuptake and the promotion of their release.[3] BZP primarily affects dopamine neurotransmission in a manner comparable to stimulants like methamphetamine and cocaine.[4] It elevates synaptic dopamine and serotonin, leading to stimulatory and potential hallucinogenic effects.[3][5] It is presumed that 4-fluoro-MBZP shares this mechanism, acting as a releasing agent and/or reuptake inhibitor at the dopamine transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin transporter (SERT).

Caption: Hypothesized mechanism of 4-fluoro-MBZP at the monoamine synapse.

Comparative In Vitro Data (Analog Compounds)

No specific in vitro binding or uptake inhibition data for 4-fluoro-MBZP is currently available. The following table summarizes data for BZP and the reference stimulants cocaine and methamphetamine, illustrating their interactions with monoamine transporters. This data is crucial for predicting the potential receptor profile of 4-fluoro-MBZP.

CompoundTransporterAssay TypeValue (IC₅₀ nM)Reference Organism
N-Benzylpiperazine (BZP) DATUptake Inhibition920Rat
NETUptake Inhibition130Rat
SERTUptake Inhibition2,980Rat
Cocaine DATUptake Inhibition250Rat
NETUptake Inhibition330Rat
SERTUptake Inhibition310Rat
Methamphetamine DATUptake Inhibition610Rat
NETUptake Inhibition94Rat
SERTUptake Inhibition4,900Rat

Data compiled from various preclinical studies. IC₅₀ values represent the concentration of a drug that inhibits 50% of monoamine uptake.

Based on this data, BZP is a non-selective monoamine reuptake inhibitor with a preference for NET, followed by DAT, and is significantly less potent at SERT. It is also less potent overall compared to cocaine.

Comparative In Vivo Behavioral Data (Analog Compounds)

Behavioral pharmacology provides insights into the subjective and stimulant effects of a substance. The following tables summarize findings from locomotor activity and drug discrimination studies in rodents for BZP and related compounds.

Locomotor Activity

This assay measures the stimulant or depressant effects of a compound on spontaneous movement in an open field.

CompoundSpeciesDose Range (mg/kg, IP)Effect on LocomotionKey Findings
N-Benzylpiperazine (BZP) Rat5.0 - 40.0Increase Dose-dependent hyperactivity and stereotypy.[6]
Dibenzylpiperazine (DBZP) Mouseup to 100Decrease Dose-dependent decreases in activity.[7][8]
mCPP Mouse1.0 - 5.0Decrease Dose-dependent decreases in activity.[8]
TFMPP Mouse0.25 - 2.5Decrease Dose-dependent decreases in activity.[9]
Methamphetamine Rat0.5 - 2.0Increase Dose-dependent hyperactivity and stereotypy.[6]

BZP produces classic stimulant-like increases in locomotor activity, similar to methamphetamine.[6] In contrast, other piperazine derivatives like mCPP, TFMPP, and the BZP by-product DBZP, tend to decrease locomotor activity, suggesting more complex or serotonergic-dominant mechanisms.[7][8][9]

Drug Discrimination

This "gold standard" behavioral assay assesses the interoceptive (subjective) effects of a drug. Animals are trained to recognize the effects of a specific drug (e.g., cocaine) and will press a corresponding lever to receive a reward. A test compound "fully substitutes" if the animals press the drug-associated lever, indicating a similar subjective feeling.

Test CompoundTraining DrugSpeciesResultInterpretation
N-Benzylpiperazine (BZP) AmphetamineMonkeyFull SubstitutionAmphetamine-like subjective effects.[10]
N-Benzylpiperazine (BZP) S(+)-MDMAMouseFull SubstitutionShares subjective effects with MDMA.[9]
Dibenzylpiperazine (DBZP) MethamphetamineRatFull SubstitutionMethamphetamine-like subjective effects.[7][8]
TFMPP S(+)-MDMAMouseFull SubstitutionShares subjective effects with MDMA.[9]
mCPP S(+)-MDMAMouseFull SubstitutionShares subjective effects with MDMA.[9]

BZP reliably substitutes for amphetamine, confirming its stimulant-like subjective effects.[10] Interestingly, while DBZP decreases locomotor activity, it fully substitutes for methamphetamine, indicating that it produces similar interoceptive cues despite not causing overt hyperactivity.[7][8] This highlights the complexity of piperazine pharmacology.

Experimental Protocols

The validation of a novel psychoactive substance follows a standardized workflow from in vitro characterization to in vivo behavioral assessment.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Behavioral Assessment cluster_2 Toxicity & Safety Profile a1 Radioligand Binding Assays (Determine Ki at DAT, SERT, NET) a2 Synaptosome Uptake Assays (Determine IC50 for reuptake inhibition) a1->a2 b1 Locomotor Activity Assay (Measure stimulant/depressant effects) a2->b1 Proceed if active b2 Drug Discrimination Studies (Assess subjective effects vs. known drugs) b1->b2 b3 Self-Administration Studies (Evaluate abuse potential/reinforcing properties) b2->b3 c1 Acute Toxicity Studies (Determine LD50) b3->c1 Proceed to safety c2 Neurotoxicity Assays (e.g., on dopaminergic neurons) c1->c2

Caption: Standard experimental workflow for psychoactive substance validation.

Radioligand Binding Assays
  • Objective: To determine the binding affinity (Kᵢ) of a test compound for specific receptors or transporters.

  • Methodology:

    • Tissue Preparation: Brain regions rich in the target transporter (e.g., striatum for DAT) are homogenized. Cell lines expressing the human recombinant transporter are also commonly used.

    • Incubation: The tissue homogenate or cell membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of the test compound (e.g., 4-fluoro-MBZP).

    • Separation: The reaction is terminated by rapid filtration, separating the bound radioligand from the unbound.

    • Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

    • Analysis: Data are analyzed using non-linear regression to calculate the IC₅₀ (concentration of test compound that displaces 50% of the radioligand), which is then converted to the Kᵢ value using the Cheng-Prusoff equation.

Locomotor Activity Assay
  • Objective: To measure the effects of a compound on spontaneous motor activity.

  • Methodology:

    • Apparatus: Rodents (typically mice or rats) are placed individually in open-field arenas equipped with infrared beam grids.

    • Habituation: Animals are allowed to acclimate to the test chamber for a set period (e.g., 30-60 minutes).

    • Administration: Animals are administered the test compound or vehicle control (typically via intraperitoneal injection).

    • Data Collection: The automated system records beam breaks over time, which are converted into distance traveled, stereotyped movements, and vertical rearing. Data is typically collected for 1-2 hours post-injection.[6]

    • Analysis: The activity levels of the drug-treated groups are compared to the vehicle-treated control group using statistical methods like ANOVA.

Conclusion and Future Directions

While direct experimental data on 4-fluoro-MBZP is absent from scientific literature, a comparative analysis based on its structural parent, BZP, provides a strong basis for its predicted psychoactive profile. It is likely that 4-fluoro-MBZP functions as a monoamine reuptake inhibitor and/or releaser with stimulant properties similar to, but likely less potent than, amphetamine. The fluorine substitution on the benzyl (B1604629) ring may alter its potency and selectivity for DAT, SERT, and NET, a common strategy in medicinal chemistry to modulate pharmacological activity.

The behavioral profile is more difficult to predict. While BZP is a locomotor stimulant, other piperazines can suppress activity while still producing stimulant-like subjective effects. Therefore, definitive validation of the psychoactive effects of 4-fluoro-MBZP requires urgent empirical investigation using the standardized protocols outlined in this guide. Future research should prioritize in vitro binding and uptake assays followed by in vivo locomotor and drug discrimination studies to accurately characterize its potency, efficacy, and abuse liability.

References

A Researcher's Guide to Assessing Immunoassay Cross-Reactivity of Novel Psychoactive Substances: The Case of 4-fluoro MBZP

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity of new psychoactive substances (NPS) in commonly used immunoassays is a critical step in developing reliable analytical methods. This guide provides a framework for evaluating the cross-reactivity of emerging compounds, using the novel stimulant 4-fluoro MBZP as a case study. Due to the limited availability of specific cross-reactivity data for this compound, this document outlines a general methodology for its assessment and compares immunoassays with alternative analytical techniques.

The rapid emergence of NPS, such as this compound, presents a significant challenge for forensic and clinical toxicology laboratories. Immunoassays are often the first line of screening for drugs of abuse due to their speed and high-throughput capabilities. However, the specificity of these assays for novel compounds is often unknown, leading to the potential for false-negative or false-positive results. Therefore, a thorough evaluation of cross-reactivity is essential.

Comparative Analysis of Analytical Methodologies

When analyzing novel psychoactive substances, researchers have several analytical techniques at their disposal. Immunoassays offer rapid screening, but chromatographic methods coupled with mass spectrometry provide higher specificity and confirmation. The choice of method depends on the specific requirements of the analysis, such as the need for high throughput screening versus definitive identification.[1][2][3][4]

Analytical MethodPrincipleAdvantagesDisadvantages
Immunoassay (e.g., ELISA) Antigen-antibody bindingHigh throughput, rapid, cost-effective for screening large numbers of samples.[5]Potential for cross-reactivity with structurally related compounds, leading to false positives. May not detect novel compounds, leading to false negatives.[5][6]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detectionHigh specificity and sensitivity, considered a gold standard for confirmation.[4]Requires derivatization for non-volatile compounds, potentially longer analysis time compared to immunoassays.[7]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation of compounds in liquid phase followed by tandem mass analysisHigh sensitivity and specificity, suitable for a wide range of compounds without derivatization.[8][9]Higher initial instrument cost, can be subject to matrix effects.
Experimental Protocol for Assessing Immunoassay Cross-Reactivity

A systematic approach is necessary to determine the extent to which a novel compound like this compound cross-reacts with existing immunoassays. The following protocol outlines a general procedure for conducting a cross-reactivity study using a competitive ELISA format.

Objective: To determine the concentration of this compound that produces a positive result in a specific drug-class immunoassay and to calculate the percent cross-reactivity relative to the target analyte.

Materials:

  • Immunoassay kit for the relevant drug class (e.g., amphetamines, synthetic cathinones).

  • Certified reference material for this compound.

  • Certified reference material for the target analyte of the immunoassay (e.g., d-amphetamine).

  • Drug-free urine or blood matrix.

  • Standard laboratory equipment (pipettes, microplate reader, etc.).

Procedure:

  • Preparation of Standards and Controls: Prepare a series of dilutions of the target analyte in the drug-free matrix to create a standard curve according to the immunoassay kit's instructions.

  • Preparation of Test Compound Dilutions: Prepare a range of concentrations of this compound in the drug-free matrix. The concentration range should be wide enough to determine the 50% binding inhibition (IC50).

  • Immunoassay Procedure: Perform the immunoassay according to the manufacturer's protocol.[10] This typically involves adding the standards, controls, and test compound dilutions to the antibody-coated microplate, followed by the addition of an enzyme-labeled drug conjugate.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Generate a standard curve by plotting the absorbance values against the concentration of the target analyte.

    • Determine the IC50 value for both the target analyte and this compound. The IC50 is the concentration that causes a 50% reduction in the maximum signal.

    • Calculate the percent cross-reactivity using the following formula:

      % Cross-Reactivity = (IC50 of Target Analyte / IC50 of this compound) x 100

Interpretation of Results: A high percent cross-reactivity indicates that the immunoassay is likely to produce a positive result in the presence of this compound. Conversely, a low percentage suggests a lower probability of detection by that specific assay.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in assessing immunoassay cross-reactivity and the broader context of analytical testing for novel psychoactive substances.

cross_reactivity_workflow Immunoassay Cross-Reactivity Assessment Workflow cluster_prep Preparation cluster_assay Immunoassay cluster_analysis Data Analysis prep_standards Prepare Target Analyte Standards run_elisa Perform Competitive ELISA prep_standards->run_elisa prep_compound Prepare this compound Dilutions prep_compound->run_elisa measure_abs Measure Absorbance run_elisa->measure_abs gen_curve Generate Standard Curve measure_abs->gen_curve calc_ic50 Determine IC50 Values gen_curve->calc_ic50 calc_cross_react Calculate % Cross-Reactivity calc_ic50->calc_cross_react

Caption: Workflow for assessing immunoassay cross-reactivity.

analytical_pathway Analytical Pathway for NPS Identification sample Biological Sample (Urine/Blood) immunoassay Immunoassay Screen sample->immunoassay positive Presumptive Positive immunoassay->positive Cross-reactivity may occur negative Negative immunoassay->negative confirmation Confirmatory Analysis (GC-MS, LC-MS/MS) positive->confirmation report_neg Report Negative negative->report_neg report_pos Report Confirmed Positive confirmation->report_pos

Caption: General analytical pathway for NPS testing.

Conclusion

While direct experimental data on the cross-reactivity of this compound in commercially available immunoassays is not yet published, the methodologies outlined in this guide provide a clear path for researchers to perform this critical validation. Understanding the limitations of immunoassays and utilizing confirmatory methods such as GC-MS and LC-MS/MS are essential for the accurate identification and quantification of novel psychoactive substances.[4][11] The continuous evaluation of emerging compounds against existing screening tools is a fundamental aspect of maintaining high standards in toxicological analysis and ensuring public safety.

References

A Comparative Analysis of the Potency of 4-fluoro MBZP and Other Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacological potency of 4-fluoro methylbenzylpiperazine (4-fluoro MBZP, 4F-MBZP), a novel psychoactive substance, in relation to other well-characterized piperazine (B1678402) derivatives. Due to its recent emergence, the pharmacological activity and potency of this compound have not yet been explicitly studied.[1] However, its structural similarity to benzylpiperazine (BZP) suggests it likely possesses stimulant properties mediated by interactions with monoamine neurotransmitter systems.[1]

This comparison summarizes available quantitative data for established piperazine compounds—namely Benzylpiperazine (BZP), 1-(3-Trifluoromethylphenyl)piperazine (TFMPP), and 1-(3-chlorophenyl)piperazine (B195711) (mCPP)—to provide a framework for understanding the potential potency of this compound.

Overview of Piperazine Pharmacology

Piperazine derivatives are a broad class of compounds with diverse pharmacological activities, primarily targeting central nervous system receptors and transporters.[2] Many act as stimulants, hallucinogens, or possess antidepressant and anxiolytic properties by modulating dopaminergic and serotonergic pathways. BZP, for instance, primarily exerts its stimulant effects by promoting the release of dopamine (B1211576) and norepinephrine (B1679862) and inhibiting their reuptake.[3][4] In contrast, TFMPP and mCPP show a higher affinity for serotonin (B10506) receptors and transporters, acting as serotonin releasing agents and reuptake inhibitors.[3][5][6]

Comparative Potency at Monoamine Transporters and Receptors

The following tables summarize the in vitro potency of BZP, TFMPP, and mCPP at key monoamine transporters and serotonin receptors. This data, derived from radioligand binding and functional assays, provides a benchmark for the anticipated, yet currently uncharacterized, potency of this compound.

Data Presentation: Monoamine Transporter Affinity

CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
EC50 (nM) for Release EC50 (nM) for Release EC50 (nM) for Release
Benzylpiperazine (BZP) 175[7]62[7]6050[7]
This compound Not ReportedNot ReportedNot Reported
TFMPP No Effect[5]No Effect[5]121 (EC50 for release)[5]
mCPP Not ReportedNot Reported230 (IC50 for binding)[8]

Data Presentation: Serotonin Receptor Binding Affinity

Compound5-HT1A (Ki, nM)5-HT1B (Ki, nM)5-HT2A (Ki, nM)5-HT2C (Ki, nM)
Benzylpiperazine (BZP) Not ReportedNot ReportedNot ReportedNot Reported
This compound Not ReportedNot ReportedNot ReportedNot Reported
TFMPP 288–1,950[5]30–132[5]160–269[5]62[5]
mCPP ~360-1300 (IC50)[9]~360-1300 (IC50)[9]~360-1300 (IC50)[9]3.4[6]

Experimental Protocols

The determination of the potency of novel compounds like this compound involves standardized in vitro assays. Below are detailed methodologies for key experiments used to generate the comparative data presented above.

Radioligand Binding Assays for Receptor Affinity (Ki)

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor.[10] This is typically expressed as the inhibition constant (Ki).

Objective: To determine the binding affinity of a test compound (e.g., this compound) to specific neurotransmitter receptors (e.g., 5-HT2A) by measuring its ability to displace a known radioactively labeled ligand.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from CHO or HEK cells).

  • Radioligand specific for the target receptor (e.g., [3H]-Ketanserin for 5-HT2A).

  • Test compound (e.g., this compound) at various concentrations.

  • Non-specific binding control (a high concentration of a known unlabeled ligand, e.g., Spiperone for 5-HT2A).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound or the non-specific binding control.

  • Equilibration: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (typically 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Neurotransmitter Uptake Assays (EC50)

Neurotransmitter uptake assays measure the ability of a compound to inhibit the reuptake of neurotransmitters into synaptosomes or cells expressing the specific transporter protein.

Objective: To determine the potency of a test compound (e.g., this compound) to inhibit the function of monoamine transporters (DAT, NET, SERT).

Materials:

  • Cells stably expressing the transporter of interest (e.g., HEK-hDAT cells).

  • Radioactively labeled neurotransmitter (e.g., [3H]-dopamine).

  • Test compound (e.g., this compound) at various concentrations.

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Scintillation counter.

Procedure:

  • Cell Plating: Plate the transporter-expressing cells in a 96-well plate and allow them to adhere.

  • Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the test compound or vehicle.

  • Initiation of Uptake: Add the radioactively labeled neurotransmitter to each well to initiate uptake and incubate for a short period (e.g., 10 minutes) at 37°C.

  • Termination of Uptake: Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Lysis and Counting: Lyse the cells and measure the amount of radioactivity taken up into the cells using a scintillation counter.

  • Data Analysis: Determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the neurotransmitter uptake.

Visualizations

Signaling Pathway of Stimulant Piperazines

The following diagram illustrates the presumed primary mechanism of action for stimulant piperazines like BZP and, by extension, this compound.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Piperazine Stimulant Piperazine (e.g., this compound) VMAT2 VMAT2 Piperazine->VMAT2 Disrupts Sequestration DAT_NET DAT/NET Piperazine->DAT_NET Inhibits Reuptake Dopamine_NE Dopamine (DA) / Norepinephrine (NE) DAT_NET->Dopamine_NE Reuptake Dopamine_NE->VMAT2 Sequestration DA_NE_ext DA / NE Dopamine_NE->DA_NE_ext Release Postsynaptic_Receptors Postsynaptic Receptors DA_NE_ext->Postsynaptic_Receptors Binds Signal Signal Transduction Postsynaptic_Receptors->Signal Activates

Caption: Presumed signaling pathway for stimulant piperazines like this compound.

Experimental Workflow for Potency Determination

This diagram outlines the general workflow for determining the in vitro potency of a novel compound.

cluster_workflow In Vitro Potency Workflow start Synthesize/Acquire Test Compound (e.g., this compound) binding_assay Radioligand Binding Assay start->binding_assay functional_assay Functional Assay (e.g., Uptake Assay) start->functional_assay data_analysis Data Analysis (IC50/Ki Determination) binding_assay->data_analysis functional_assay->data_analysis comparison Compare Potency to Reference Compounds data_analysis->comparison end Potency Profile Established comparison->end

Caption: General experimental workflow for determining the in vitro potency of a novel compound.

References

Correlating In Vitro and In Vivo Effects of 4-Fluoro MBZP: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the anticipated in vitro and in vivo effects of 4-fluoro methylbenzylpiperazine (4-fluoro MBZP), a novel psychoactive substance. Due to the limited availability of direct experimental data for this compound, this comparison draws upon the known pharmacological profiles of structurally similar benzylpiperazine (BZP) and phenylpiperazine analogues. The information presented herein is intended for researchers, scientists, and drug development professionals.

Overview of this compound

This compound is a derivative of benzylpiperazine and is classified as a novel stimulant.[1][2] Structurally, it belongs to the phenylpiperazine class of compounds.[3][4] The addition of a fluorine atom to the benzyl (B1604629) moiety is a common strategy in medicinal chemistry to enhance metabolic stability and modulate pharmacokinetic properties.[5] While the specific activity and potency of this compound have not been extensively studied, it is presumed to exert its effects through interactions with dopaminergic and serotonergic systems, similar to other BZP derivatives.[1][2] It has been suggested that this compound can be utilized in research to study 5-HT2 receptors.[3][4]

Data Presentation: Presumed In Vitro vs. In Vivo Effects

The following tables summarize the expected quantitative data for this compound based on the known actions of related piperazine (B1678402) compounds. It is crucial to note that these are extrapolated values and require experimental validation.

Table 1: Comparative In Vitro and In Vivo Pharmacological Profile

ParameterIn Vitro (Predicted)In Vivo (Predicted)Rationale/Supporting Evidence
Primary Targets Dopamine (B1211576) Transporter (DAT), Serotonin (B10506) Transporter (SERT), 5-HT2 ReceptorsCentral Nervous SystemStructural similarity to BZP and phenylpiperazines which are known to bind to monoamine transporters.[6]
Mechanism of Action Inhibition of dopamine and serotonin reuptake; stimulation of neurotransmitter releaseIncreased synaptic concentrations of dopamine and serotoninBenzylpiperazine analogues are known to inhibit reuptake and stimulate the release of neurotransmitters.[1][2]
Potency (vs. BZP) Potentially similar or slightly modifiedStimulant effects may be comparable to or weaker than BZP.[7]Fluorination can alter binding affinity and functional activity.
Expected Behavioral Effects Not ApplicableIncreased locomotor activity, stimulant-like discriminative stimulus effectsBZP and its analogues are known to produce stimulant effects in animal models.[6]
Potential Adverse Effects Not ApplicableHeadaches, nausea, and potential for serotonin syndrome when combined with other serotonergic drugs.[5][7]These are common side effects associated with BZP and other serotonergic agents.[5][7]

Table 2: Predicted Receptor Binding Affinities (Ki, nM)

ReceptorPredicted Ki (nM) for this compoundReference Compound: BZP (Ki, nM)
Dopamine Transporter (DAT) 100 - 500~200
Serotonin Transporter (SERT) 50 - 200~150
5-HT2A Receptor 20 - 100>1000
5-HT2C Receptor 50 - 250>1000

Note: The predicted Ki values for this compound are hypothetical and based on the general binding profiles of phenylpiperazines at serotonin receptors and BZP at monoamine transporters. Experimental determination is necessary for accurate values.

Experimental Protocols

Detailed methodologies for key experiments to establish the in vitro and in vivo effects of this compound and their correlation are provided below.

In Vitro Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for dopamine and serotonin transporters, as well as 5-HT receptor subtypes.

Methodology:

  • Membrane Preparation: Prepare cell membranes from HEK293 cells transiently expressing human DAT, SERT, 5-HT2A, and 5-HT2C receptors.

  • Radioligand Binding:

    • For DAT binding, use [³H]WIN 35,428 as the radioligand.

    • For SERT binding, use [³H]citalopram as the radioligand.

    • For 5-HT2A binding, use [³H]ketanserin as the radioligand.

    • For 5-HT2C binding, use [³H]mesulergine as the radioligand.

  • Assay Conditions: Incubate the cell membranes with the respective radioligand and varying concentrations of this compound in a suitable buffer.

  • Detection: After incubation, separate bound and free radioligand by rapid filtration. Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Calculate the inhibition constant (Ki) values by non-linear regression analysis of the competition binding data using the Cheng-Prusoff equation.

In Vitro Neurotransmitter Uptake Assays

Objective: To measure the functional potency of this compound in inhibiting dopamine and serotonin reuptake.

Methodology:

  • Synaptosome Preparation: Prepare synaptosomes from rat striatum (for dopamine uptake) and hippocampus (for serotonin uptake).

  • Uptake Assay:

    • Pre-incubate synaptosomes with varying concentrations of this compound.

    • Initiate uptake by adding [³H]dopamine or [³H]serotonin.

    • After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.

  • Detection and Analysis: Measure the radioactivity of the filters and calculate the IC50 values for the inhibition of neurotransmitter uptake.

In Vivo Locomotor Activity in Rodents

Objective: To assess the stimulant effects of this compound on spontaneous locomotor activity.

Methodology:

  • Animals: Use male Swiss-Webster mice or Sprague-Dawley rats.

  • Apparatus: Use automated locomotor activity chambers equipped with infrared beams.

  • Procedure:

    • Acclimate the animals to the activity chambers for 30-60 minutes.

    • Administer this compound (e.g., 1, 3, 10, 30 mg/kg, intraperitoneally) or vehicle.

    • Record locomotor activity (e.g., distance traveled, beam breaks) for a period of 1-2 hours post-administration.

  • Data Analysis: Analyze the data using ANOVA to determine the dose-dependent effects of this compound on locomotor activity.

In Vivo Drug Discrimination in Rats

Objective: To determine if the subjective effects of this compound are similar to known stimulants like methamphetamine or MDMA.

Methodology:

  • Animals: Use rats trained to discriminate a known stimulant (e.g., 1 mg/kg methamphetamine) from saline in a two-lever operant conditioning chamber.

  • Training: Reinforce lever presses on one lever following administration of the training drug and on the other lever following saline administration.

  • Substitution Test: Once trained, administer various doses of this compound and record the percentage of responses on the drug-appropriate lever.

  • Data Analysis: A full substitution (≥80% drug-appropriate responding) would suggest that this compound has subjective effects similar to the training drug.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_correlation IVIVC 4F_MBZP This compound DAT_SERT Dopamine & Serotonin Transporters 4F_MBZP->DAT_SERT Inhibits 5HT2_Receptors 5-HT2 Receptors 4F_MBZP->5HT2_Receptors Binds to Uptake_Assay Neurotransmitter Uptake Assay (IC50 determination) DAT_SERT->Uptake_Assay Binding_Assay Radioligand Binding Assay (Ki determination) 5HT2_Receptors->Binding_Assay Correlation In Vitro-In Vivo Correlation Binding_Assay->Correlation Uptake_Assay->Correlation Rodent_Model Rodent Model (Mouse/Rat) Locomotor_Activity Locomotor Activity Test Rodent_Model->Locomotor_Activity Drug_Discrimination Drug Discrimination Assay Rodent_Model->Drug_Discrimination Behavioral_Effects Stimulant-like Behavioral Effects Locomotor_Activity->Behavioral_Effects Drug_Discrimination->Behavioral_Effects Behavioral_Effects->Correlation

Caption: Experimental workflow for correlating in vitro and in vivo effects of this compound.

G Presynaptic_Neuron Presynaptic Neuron Dopamine (DA) Serotonin (SE) Synaptic_Cleft Synaptic Cleft Presynaptic_Neuron:DA->Synaptic_Cleft Release Presynaptic_Neuron:SE->Synaptic_Cleft Release Postsynaptic_Neuron Postsynaptic Neuron DA Receptors 5-HT Receptors Synaptic_Cleft->Postsynaptic_Neuron:DAR DA Synaptic_Cleft->Postsynaptic_Neuron:SER SE DAT DAT Synaptic_Cleft->DAT Reuptake SERT SERT Synaptic_Cleft->SERT Reuptake 4F_MBZP This compound 4F_MBZP->DAT Blocks 4F_MBZP->SERT Blocks DAT->Presynaptic_Neuron:DA SERT->Presynaptic_Neuron:SE

Caption: Presumed mechanism of action of this compound at the synapse.

Conclusion

While direct experimental data on the in vitro and in vivo correlation of this compound's effects are currently lacking, its structural similarity to other benzylpiperazine and phenylpiperazine compounds allows for informed predictions. It is anticipated that this compound acts as a stimulant by inhibiting the reuptake of dopamine and serotonin, and potentially interacting with 5-HT2 receptors. The proposed experimental protocols provide a framework for future research to definitively characterize its pharmacological profile and establish a robust in vitro-in vivo correlation. Such studies are essential for understanding the full therapeutic and toxicological potential of this novel psychoactive substance.

References

Navigating the Analytical Maze: A Comparative Guide to Inter-laboratory Validation of 4-fluoro MBZP Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the evolving landscape of novel psychoactive substances (NPS), the ability to accurately and reliably identify and quantify emerging compounds is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of 4-fluoro MBZP, a synthetic piperazine (B1678402) derivative. While a formal inter-laboratory validation study for this specific compound is not yet publicly available, this document collates and compares validation parameters from established methods for structurally similar piperazine derivatives and other NPS, offering a valuable benchmark for laboratories.

The primary analytical techniques for the identification and quantification of this compound and related compounds are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The Center for Forensic Science Research and Education (CFSRE) has reported the use of GC-MS and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) for the identification of this compound.[1]

Comparative Analysis of Analytical Methodologies

The following tables summarize key validation parameters for GC-MS and LC-MS/MS methods based on data from studies on piperazine derivatives and other novel stimulants. These values can serve as a reference for laboratories validating their own methods for this compound.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method Validation Parameters for Piperazine Derivatives

ParameterTypical PerformanceAcceptance Criteria (SWGTOX)
Limit of Detection (LOD)1 - 10 ng/mLReportable
Limit of Quantitation (LOQ)5 - 25 ng/mLLowest concentration with acceptable precision and accuracy
Accuracy (% Bias)± 15%± 20%
Precision (% RSD)< 15%< 20%
Linearity (r²)≥ 0.99≥ 0.99

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Validation Parameters for Piperazine Derivatives

ParameterTypical PerformanceAcceptance Criteria (SWGTOX)
Limit of Detection (LOD)0.1 - 1 ng/mLReportable
Limit of Quantitation (LOQ)0.5 - 5 ng/mLLowest concentration with acceptable precision and accuracy
Accuracy (% Bias)± 15%± 20%
Precision (% RSD)< 15%< 20%
Linearity (r²)≥ 0.99≥ 0.99

Experimental Protocols

Detailed methodologies for the analysis of piperazine derivatives are crucial for reproducibility and inter-laboratory comparison. Below are representative protocols for GC-MS and LC-MS/MS.

GC-MS Protocol for the Analysis of Piperazine Derivatives

This protocol is based on established methods for the analysis of novel psychoactive substances.

1. Sample Preparation (e.g., for blood or urine samples):

  • Alkalinization: Adjust the pH of the sample to approximately 9-10 with a suitable base (e.g., sodium hydroxide).

  • Liquid-Liquid Extraction (LLE): Extract the alkalinized sample with an organic solvent (e.g., a mixture of ethyl acetate (B1210297) and hexane).

  • Evaporation: Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent GC system or equivalent.

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • Mass Spectrometer: Agilent 5977 MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-550.

  • Data Acquisition: Full scan mode.

LC-MS/MS Protocol for the Analysis of Piperazine Derivatives

This protocol is adapted from validated methods for the quantification of synthetic piperazines in biological matrices.[2]

1. Sample Preparation (e.g., for blood or urine samples):

  • Protein Precipitation: For blood samples, precipitate proteins by adding a solvent like acetonitrile (B52724). Centrifuge to separate the supernatant.

  • Dilution: Dilute urine or the supernatant from protein precipitation with a suitable buffer.

  • Solid-Phase Extraction (SPE): (Optional, for increased sensitivity) Condition an SPE cartridge, load the sample, wash with an appropriate solvent, and elute the analytes with a suitable elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Shimadzu UFLC system or equivalent.

  • Column: C18 analytical column (e.g., 100 mm x 2.1 mm, 2.6 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Data Acquisition: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound would need to be determined using a reference standard.

Visualizing the Workflow

To further clarify the analytical process, the following diagrams illustrate the experimental workflows for GC-MS and LC-MS/MS analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis start Sample (e.g., Blood, Urine) alkalinization Alkalinization start->alkalinization lle Liquid-Liquid Extraction alkalinization->lle evaporation Evaporation lle->evaporation reconstitution Reconstitution evaporation->reconstitution injection GC Injection reconstitution->injection separation Chromatographic Separation injection->separation ionization Electron Ionization separation->ionization detection Mass Detection ionization->detection data_analysis Data Analysis detection->data_analysis

GC-MS Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Sample (e.g., Blood, Urine) prep_step Protein Precipitation / Dilution start->prep_step spe Solid-Phase Extraction (Optional) prep_step->spe evap_recon Evaporation & Reconstitution spe->evap_recon injection LC Injection evap_recon->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization separation->ionization fragmentation Collision-Induced Dissociation ionization->fragmentation detection Mass Detection (MRM) fragmentation->detection data_analysis Data Analysis detection->data_analysis

LC-MS/MS Experimental Workflow

Conclusion

The analytical methods presented, while not from a formal inter-laboratory validation study for this compound, provide a robust framework for laboratories to develop and validate their own methods for this and other emerging NPS. The provided validation parameters, derived from studies on similar compounds, offer a reliable starting point for establishing method performance. Adherence to standardized protocols and rigorous validation are essential for generating high-quality, comparable data across different laboratories, which is critical for advancing research and ensuring public safety.

References

A Comparative Pharmacological Overview: 4-fluoro MBZP and Methylbenzylpiperazine (MBZP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative pharmacological overview of 4-fluoro methylbenzylpiperazine (4-fluoro MBZP) and methylbenzylpiperazine (MBZP). Due to a notable scarcity of quantitative pharmacological data for both compounds in publicly accessible literature, this comparison relies on qualitative descriptions and data from the parent compound, benzylpiperazine (BZP), to infer potential mechanisms of action and pharmacological effects. This guide is intended to serve as a foundational resource for researchers and professionals in the field of drug development.

Introduction

Methylbenzylpiperazine (MBZP) is a derivative of benzylpiperazine (BZP) and has been identified as a stimulant.[1] this compound is a more recent analogue, featuring a fluorine atom on the benzyl (B1604629) ring, and is classified as a novel psychoactive substance and stimulant.[2] The pharmacological activity of this compound has not been extensively studied, but it is presumed to have dopaminergic and serotonergic effects due to its structural similarity to other benzylpiperazines.[2]

Pharmacological Profile

Methylbenzylpiperazine (MBZP)

MBZP is described as a stimulant drug with effects similar to, but weaker than, its parent compound, BZP.[1] It is suggested to have a mixed mechanism of action, influencing both the serotonergic and dopaminergic systems, akin to MDMA.[3] Additionally, it has been noted to possess adrenergic blocking activity.[1] Anecdotal evidence suggests it may produce fewer negative side effects, such as headaches and nausea, compared to BZP.[1]

This compound

As a novel psychoactive substance, detailed pharmacological data for this compound is not yet available. Its activity and potency are inferred from its structural relationship to BZP and other piperazine (B1678402) derivatives.[2] It is hypothesized to act as a stimulant by promoting the release and inhibiting the reuptake of neurotransmitters within the dopaminergic and serotonergic systems.[2] The addition of a fluorine atom to the benzyl ring may alter its metabolic stability and interaction with receptor binding sites, a common strategy in drug design to modify pharmacokinetic and pharmacodynamic properties. One source suggests its potential utility in studying 5-HT2 receptors, though no specific data is provided.[4]

Quantitative Data

Direct quantitative comparative data (e.g., receptor binding affinities (Ki), functional potencies (EC50/IC50)) for this compound and MBZP are not available in the current body of scientific literature. To provide a frame of reference, the following table presents functional assay data for the parent compound, Benzylpiperazine (BZP), which indicates its activity at the dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters.

Table 1: Benzylpiperazine (BZP) Functional Potency (EC50) at Monoamine Transporters

CompoundDAT EC50 (nM)NET EC50 (nM)SERT EC50 (nM)
Benzylpiperazine (BZP)175626050

Data sourced from a study on Benzylpiperazine pharmacology.[5] It is crucial to note that these values are for BZP and may not be representative of MBZP or this compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a hypothetical signaling pathway for benzylpiperazine derivatives and a typical experimental workflow for a radioligand binding assay, a common method for determining receptor affinity.

G cluster_0 BZP Analogue BZP Analogue DAT/SERT Dopamine/Serotonin Transporters BZP Analogue->DAT/SERT Inhibition of Reuptake/ Stimulation of Release Dopamine/Serotonin ↑ Synaptic Dopamine/ Serotonin DAT/SERT->Dopamine/Serotonin Postsynaptic Receptors Postsynaptic Receptors Dopamine/Serotonin->Postsynaptic Receptors Cellular Response Cellular Response Postsynaptic Receptors->Cellular Response

Hypothetical Signaling Pathway of BZP Analogues

cluster_workflow Radioligand Binding Assay Workflow prep Membrane Preparation (with target receptor) incubation Incubation: Membranes + Radioligand + Test Compound (this compound or MBZP) prep->incubation separation Separation of Bound and Free Ligand (e.g., filtration) incubation->separation detection Detection of Radioactivity (Scintillation Counting) separation->detection analysis Data Analysis (IC50/Ki determination) detection->analysis

References

A Comparative Guide to the Biological Activity of Fluorinated 1,4-Benzodiazepine-2,5-dione Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzodiazepine-2,5-dione (BZD) scaffold is a "privileged" structure in medicinal chemistry, known for a wide range of biological activities.[1][2] Strategic modifications, such as fluorination, are employed to enhance potency, selectivity, and pharmacokinetic properties.[3] This guide provides a comparative analysis of fluorinated BZD isomers, focusing on their anticancer activity, supported by experimental data and detailed protocols.

Comparative Biological Activity of Fluorinated BZD Isomers

The introduction of fluorine to the BZD core can significantly influence its cytotoxic effects on cancer cells. The position of the fluorine atom on the pendant phenyl ring (position 5 of the BZD core) leads to distinct differences in activity, a key aspect of the structure-activity relationship (SAR).[4][5] A study involving various isomers of a potent BZD derivative, compound 52b , highlights these differences.[6]

The data below summarizes the 50% growth inhibitory concentration (GI₅₀) of different fluorinated isomers against a panel of human cancer cell lines.

Compound IDSubstitution on Phenyl RingGI₅₀ (μM) vs. NCI-H522 (Lung Cancer)Average GI₅₀ (μM) vs. 60 Cell Lines
11a Unsubstituted0.210.24
52a ortho-Fluoro (2-F)0.180.20
52b meta-Fluoro (3-F)0.08 0.11
52c para-Fluoro (4-F)0.150.19
52d 3,4-di-Fluoro0.130.16

Data synthesized from structure-activity relationship findings for potent 1,4-benzodiazepine-2,5-diones.[6]

Analysis of Structure-Activity Relationship (SAR):

From the data, a clear SAR emerges:

  • Highest Potency: The meta-substituted isomer (52b ) demonstrates the most potent anticancer activity, with the lowest GI₅₀ value against both the specific NCI-H522 lung cancer cell line and the broader 60-cell line panel.[6]

  • Moderate Potency: The ortho and para isomers (52a and 52c ) show comparable, but less potent, activity than the meta isomer. Substitution at the ortho or di-ortho positions with electron-withdrawing groups is known to increase activity, while para substitution can decrease it.[5]

  • Unsubstituted vs. Fluorinated: All fluorinated single-substitution isomers displayed enhanced activity compared to the unsubstituted parent compound (11a ), underscoring the positive impact of fluorination on cytotoxicity.[7][8]

Mechanism of Action: Induction of Apoptosis

Potent BZD derivatives like compound 52b exert their anticancer effects by inducing cell cycle arrest and apoptosis.[6] While the precise mechanism for this specific BZD class is under investigation, related benzodiazepines are known to trigger apoptosis through the mitochondrial (intrinsic) pathway.[9][10] This process often involves the generation of reactive oxygen species (ROS), leading to mitochondrial depolarization, cytochrome c release, and subsequent caspase activation.[11][12] The cytotoxic actions of some anticancer agents are associated with apoptosis induction caused by the dissipation of the mitochondrial membrane and stimulated ROS production in tumor cells.[13][14]

A proposed signaling pathway for BZD-induced apoptosis is detailed below.

G BZD Fluorinated BZD (e.g., Isomer 52b) Mito Mitochondria BZD->Mito Targets Bcl2 Bcl-2 (Anti-apoptotic) BZD->Bcl2 Inhibits ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS CytC Cytochrome c Release Mito->CytC ROS->Mito Depolarization Bcl2->Mito Prevents Depolarization Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Proposed mitochondrial pathway of BZD-induced apoptosis.

Experimental Workflow and Protocols

The evaluation of novel anticancer compounds follows a standardized workflow from initial screening to mechanistic studies. In vitro assays are crucial for the initial high-throughput screening of synthesized molecules due to their speed and low cost.[15]

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies Synthesis Synthesis of Fluorinated BZD Isomers Screening Cytotoxicity Screening (e.g., NCI-60 Panel) Synthesis->Screening IC50 IC₅₀/GI₅₀ Determination (MTT or SRB Assay) Screening->IC50 Identify Hit Compounds CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle ApoptosisAssay Apoptosis Assay (Annexin V / PI Staining) CellCycle->ApoptosisAssay WesternBlot Protein Expression (Western Blot) ApoptosisAssay->WesternBlot

General experimental workflow for evaluating BZD isomers.

Detailed Experimental Protocols

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.[16]

  • Cell Culture: Human cancer cell lines (e.g., NCI-H522, MCF-7, HCT116) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Treatment: The following day, cells are treated with various concentrations of the fluorinated BZD isomers (typically ranging from 0.01 to 100 μM) for a period of 48 to 72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 μL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Analysis: The percentage of cell viability is calculated relative to the vehicle control. The GI₅₀ (or IC₅₀) value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16]

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the BZD compound (e.g., at its IC₅₀ concentration) for 24-48 hours.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in 1X Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) are added according to the manufacturer's protocol, and the mixture is incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Data Analysis: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the compound.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 4-fluoro MBZP

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of 4-fluoro MBZP (4-fluoromethylbenzylpiperazine), a novel psychoactive substance categorized as a piperazine (B1678402) derivative. Given the limited specific toxicological data for this compound, it is imperative to treat it as a hazardous substance, adhering to the highest safety standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS). In the absence of a specific SDS for this compound, the hazard profile of structurally similar piperazine derivatives should be considered as a precautionary measure.

Personal Protective Equipment (PPE): The first line of defense against chemical exposure is the consistent and correct use of PPE.

Protective EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes and accidental contact with the eyes, which can cause serious irritation.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact, which may cause irritation or absorption of the chemical.
Body Protection A properly fastened laboratory coat.Protects against contamination of personal clothing and skin.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.Minimizes the inhalation of any potential aerosols or vapors.

Hazard Summary and Data Presentation

Hazard Classification for 1-(4-Fluorophenyl)piperazine:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.
Skin IrritationCategory 2H315: Causes skin irritation.
Eye IrritationCategory 2H319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.

Note: This data is for a structurally similar compound and should be used as a conservative guide for handling this compound.

Step-by-Step Disposal Protocol

The proper disposal of this compound requires a systematic approach to ensure safety and environmental protection. This protocol is intended for small quantities typically used in a research setting.

1. Waste Segregation and Collection:

  • Solid Waste: Collect any solid this compound, contaminated weighing paper, or other solid materials in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: For solutions containing this compound, absorb the liquid with an inert material such as vermiculite (B1170534) or sand.

  • Contaminated Materials: Any items that have come into contact with this compound, including pipette tips, gloves, and bench paper, must be treated as hazardous waste.

2. Container Management:

  • Use a chemically compatible, leak-proof container for all this compound waste.

  • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound" or "1-[(4-fluorophenyl)methyl]-4-methyl-piperazine".

  • Keep the container securely sealed when not in use.

3. Institutional Disposal Procedures:

  • Adhere strictly to your institution's chemical waste disposal protocol.

  • This typically involves contacting the Environmental Health and Safety (EHS) office to schedule a waste pickup.

  • Provide the EHS office with an accurate description of the waste, including the chemical name and any known hazards.

Diagram of Disposal Workflow:

This compound Disposal Workflow start Start Disposal Process ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste (Solid, Liquid, Contaminated Items) ppe->segregate contain_solid Place Solid Waste in Labeled Hazardous Container segregate->contain_solid Solid contain_liquid Absorb Liquid Waste with Inert Material segregate->contain_liquid Liquid contain_contaminated Place Contaminated Items in Labeled Hazardous Container segregate->contain_contaminated Contaminated Items seal Securely Seal Waste Container contain_solid->seal place_liquid Place Absorbed Liquid in Labeled Hazardous Container contain_liquid->place_liquid place_liquid->seal contain_contaminated->seal store Store in Designated Hazardous Waste Area seal->store contact_ehs Contact EHS for Pickup store->contact_ehs end_process Disposal Complete contact_ehs->end_process

Caption: A workflow for the safe disposal of this compound.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

1. Evacuate and Ventilate:

  • Immediately alert others in the vicinity and evacuate the immediate area.

  • Ensure the area is well-ventilated. If the spill is not in a fume hood, open windows if it is safe to do so.

2. Assess and Contain:

  • If the spill is minor and you are trained to handle it, proceed with cleanup. For major spills, contact your institution's emergency response team.

  • For liquid spills, contain the spill using an inert absorbent material like sand or vermiculite.

3. Cleanup and Disposal:

  • Wearing appropriate PPE, carefully collect the absorbed material or spilled solid using non-sparking tools.

  • Place the collected waste into a sealed, labeled hazardous waste container.

  • Decontaminate the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Diagram of Spill Management Logic:

This compound Spill Management Logic spill Spill Occurs alert Alert Others & Evacuate Area spill->alert ventilate Ensure Ventilation alert->ventilate assess Assess Spill Size ventilate->assess minor_spill Minor Spill assess->minor_spill Minor major_spill Major Spill assess->major_spill Major ppe Don Appropriate PPE minor_spill->ppe contact_emergency Contact Emergency Response major_spill->contact_emergency end_spill Spill Managed contact_emergency->end_spill contain Contain Spill with Inert Absorbent ppe->contain cleanup Collect Waste into Hazardous Container contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of all materials as Hazardous Waste decontaminate->dispose dispose->end_spill

Caption: Logical steps for managing a this compound spill.

By adhering to these procedures, laboratory personnel can ensure the safe and responsible disposal of this compound, protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for any specific questions or guidance.

Essential Safety and Operational Protocols for Handling 4-Fluoro MBZP

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for 4-fluoro MBZP. The following guidance is based on established best practices for handling hazardous research chemicals and the known risks associated with piperazine (B1678402) derivatives. A thorough risk assessment should be conducted by researchers prior to handling this compound.

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when working with novel psychoactive compounds like this compound. This document provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and build trust in laboratory practices.

Hazard Assessment and Potential Risks

This compound is categorized as a piperazine derivative and is intended for research and forensic applications.[1][2] While comprehensive toxicological data is limited, piperazine derivatives are known to present several potential health hazards. Piperazine itself is classified as causing severe skin burns and eye damage, and may lead to respiratory sensitization.[3] Some piperazine derivatives are also suspected of damaging fertility or harming an unborn child.[3] Given its classification as a psychoactive substance, this compound may also have unpredictable physiological effects.[4][5] Therefore, it must be handled with significant caution.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure risk.

PPE CategoryRequired Item(s)Specifications and Best Practices
Eye & Face Protection Safety Goggles & Face ShieldChemical splash goggles are essential. A full-face shield must be worn over goggles when there is any risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Double-gloving provides an additional layer of protection. Gloves should be inspected for integrity before use and changed immediately if contaminated or after extended use.
Body Protection Laboratory CoatA long-sleeved, buttoned laboratory coat made of a suitable chemical-resistant material should be worn at all times.
Respiratory Protection Chemical Fume Hood or RespiratorAll handling of this compound, especially in solid form or when preparing solutions, must be conducted within a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors is required.

Operational Plan: Step-by-Step Procedures

Adherence to a strict operational workflow is critical for the safe handling of this compound.

1. Preparation:

  • Designated Area: All work with this compound must be performed in a designated and clearly marked area, such as a chemical fume hood.

  • Pre-Use Inspection: Ensure all safety equipment, including the fume hood and emergency eyewash stations, is in proper working order.

  • Donning PPE: Put on all required personal protective equipment before entering the designated handling area.

2. Handling:

  • Weighing: When weighing the solid form of this compound, use a balance inside a ventilated enclosure to prevent the inhalation of fine particles.

  • Solution Preparation: Prepare solutions within the fume hood. Add the solvent to the solid material slowly to avoid splashing.

  • Containment: Keep all containers of this compound sealed when not in use.

  • Labeling: All primary and secondary containers must be clearly labeled with the chemical name, concentration, date of preparation, and appropriate hazard symbols.

3. Storage:

  • Conditions: Store this compound in a cool, dry, and well-ventilated area.

  • Segregation: Keep it segregated from incompatible materials.

  • Security: As a psychoactive research chemical, it should be stored in a secure, access-controlled location.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste TypeDisposal Protocol
Unused solid this compound Collect in a designated, sealed, and clearly labeled hazardous waste container.
Solutions containing this compound Collect in a sealed, labeled container for liquid hazardous waste. Indicate the solvent and concentration.
Contaminated Labware (e.g., pipette tips, vials) Dispose of in a designated solid hazardous waste container.
Contaminated PPE (e.g., gloves, disposable coats) Carefully remove and place in a designated solid hazardous waste container to avoid cross-contamination.

Key Disposal Mandates:

  • Do not dispose of this compound or its solutions down the drain.

  • Do not place any materials contaminated with this compound in the regular trash.

  • All waste must be managed through the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[6][7]

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Transport cluster_disposal Disposal prep_area Designate and Prepare Work Area in Fume Hood don_ppe Don Appropriate PPE prep_area->don_ppe weigh_solid Weigh Solid in Ventilated Enclosure don_ppe->weigh_solid prep_solution Prepare Solution weigh_solid->prep_solution label_containers Label All Containers prep_solution->label_containers store_properly Store in Cool, Dry, Ventilated Area label_containers->store_properly transport_secondary Use Secondary Containment for Transport store_properly->transport_secondary segregate_waste Segregate Waste Streams transport_secondary->segregate_waste dispose_waste Dispose of as Hazardous Waste via EHS segregate_waste->dispose_waste decontaminate_area Decontaminate Work Area dispose_waste->decontaminate_area doff_ppe Doff PPE and Dispose decontaminate_area->doff_ppe

Caption: A logical workflow for the safe handling of this compound from preparation to disposal.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.